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  • Product: 5-Iodo-1-isobutylpyrazole
  • CAS: 1345471-53-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-1-isobutylpyrazole

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Iodo-1-isobutylpyrazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-isobutylpyrazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The introduction of an iodine atom at the C5 position provides a versatile handle for further functionalization via cross-coupling reactions, while the N1-isobutyl group enhances solubility and modulates pharmacokinetic properties. This guide provides a comprehensive, technically-grounded overview of a robust and regioselective synthetic strategy for 5-Iodo-1-isobutylpyrazole, beginning from the N-alkylation of pyrazole to the final, highly specific C5-iodination. We delve into the mechanistic underpinnings of each synthetic step, offer detailed experimental protocols, and present a full suite of characterization data (NMR, MS) to ensure the structural integrity and purity of the final compound.

Strategic Overview: The Synthetic Blueprint

The synthesis of 5-Iodo-1-isobutylpyrazole is most effectively approached as a two-stage process. Direct electrophilic iodination of N-alkylpyrazoles typically yields the 4-iodo isomer as the major product due to the electronic properties of the pyrazole ring.[1] To achieve the desired C5-iodinated regioisomer, a more nuanced strategy is required. Our chosen route leverages the high acidity of the C5 proton in N-substituted pyrazoles, enabling regioselective deprotonation followed by quenching with an iodine electrophile.[2]

The overall synthetic pathway is as follows:

  • N-Alkylation: Synthesis of the precursor, 1-isobutylpyrazole, via the reaction of pyrazole with an appropriate isobutyl electrophile.

  • Regioselective Iodination: Deprotonation of 1-isobutylpyrazole at the C5 position using a strong organolithium base, followed by quenching the resulting pyrazolide anion with molecular iodine to exclusively yield the 5-iodo product.

This strategy ensures high regioselectivity, a critical consideration in the synthesis of pharmaceutical intermediates where isomeric purity is paramount.

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"1_Isobutylpyrazole" -> "Lithiation" [lhead="cluster_1"]; "nBuLi" -> "Lithiation"; "Lithiation" -> "Quench"; "Iodine" -> "Quench"; "Quench" -> "Final_Product"; } /dot

Diagram 1: Overall Synthetic Workflow

Synthesis of Precursor: 1-Isobutylpyrazole

The initial step involves the N-alkylation of pyrazole. While this reaction can produce a mixture of N1 and N2 isomers, the choice of a strong base and an appropriate solvent can favor the formation of the desired N1-isobutylpyrazole.[3][4]

Principle and Rationale

Pyrazole is weakly acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide in a classic SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.

Detailed Experimental Protocol
  • Reagents and Equipment:

    • Pyrazole

    • Sodium Hydride (60% dispersion in mineral oil)

    • Isobutyl Bromide

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

    • Standard work-up and purification glassware

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq).

    • Add anhydrous DMF to dissolve the pyrazole (approx. 5-10 mL per gram of pyrazole).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

    • Cool the resulting suspension back to 0 °C.

    • Add isobutyl bromide (1.1 eq) dropwise via a dropping funnel over 20-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-isobutylpyrazole as a colorless oil.

Regioselective Synthesis of 5-Iodo-1-isobutylpyrazole

This step is the cornerstone of the synthesis, achieving the desired C5 regiochemistry through a metalation-iodination sequence.

Mechanistic Rationale

The proton at the C5 position of N-substituted pyrazoles is significantly more acidic than the other ring protons (C3 and C4).[2] This enhanced acidity is attributed to the inductive effect of the adjacent nitrogen atom (N1) and the stability of the resulting carbanion. Consequently, a strong, non-nucleophilic base like n-butyllithium (n-BuLi) can selectively deprotonate the C5 position at low temperatures.[2][5] The resulting 1-isobutylpyrazol-5-yl-lithium intermediate is then trapped by the electrophilic iodine (I₂), installing the iodo group exclusively at the C5 position.[2] Performing the reaction at -78 °C is crucial to prevent side reactions and potential isomerization.

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1-Isobutylpyrazole

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C5-Lithiated Intermediate

>]; }

subgraph { rank=same; plus2 [label="+"]; I2 [label="I-I"]; }

subgraph { rank=same; node3 [label=<

5-Iodo-1-isobutylpyrazole

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node1 -> node2 [label="Deprotonation\n(THF, -78 °C)"]; {rank=same; node2; plus2; I2} node2 -> node3 [label="Electrophilic\nQuench"];

// Invisible edges for alignment plus1 -> nBuLi [style=invis]; plus2 -> I2 [style=invis]; } /dot

Diagram 2: C5-Iodination Reaction Mechanism

Detailed Experimental Protocol
  • Reagents and Equipment:

    • 1-Isobutylpyrazole

    • n-Butyllithium (solution in hexanes, typically 2.5 M)

    • Iodine (I₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, syringes, nitrogen manifold

    • Low-temperature thermometer

  • Procedure:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

    • Add 1-isobutylpyrazole (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 20 mL per gram of pyrazole).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • While stirring, add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

    • In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the lithiated pyrazole solution at -78 °C. A color change will be observed as the iodine is consumed.

    • Stir the reaction mixture at -78 °C for an additional 2 hours.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any excess iodine.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford 5-Iodo-1-isobutylpyrazole as a pale yellow oil or low-melting solid.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized 5-Iodo-1-isobutylpyrazole.

Data Summary Table
PropertyDescriptionExpected Value
Appearance Visual InspectionPale yellow oil or solid
Molecular Formula ---C₇H₁₁IN₂
Molecular Weight ---250.08 g/mol
¹H NMR (400 MHz, CDCl₃)Chemical Shifts (δ, ppm)See Table 2 below
¹³C NMR (101 MHz, CDCl₃)Chemical Shifts (δ, ppm)See Table 3 below
Mass Spec (ESI-MS) [M+H]⁺m/z 251.0

Table 1: Physicochemical and Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The spectra confirm the presence of the isobutyl group and the correct substitution pattern on the pyrazole ring.

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.45 d, J ≈ 2.0 Hz 1H H-3 The C3 proton is a doublet due to coupling with the C4 proton.
~6.20 d, J ≈ 2.0 Hz 1H H-4 The C4 proton is a doublet due to coupling with the C3 proton. The upfield shift is typical for this position.
~3.90 d, J = 7.2 Hz 2H N-CH₂ Methylene protons adjacent to the pyrazole nitrogen, split by the methine proton.
~2.20 m 1H CH (CH₃)₂ Methine proton of the isobutyl group, appears as a multiplet.

| ~0.85 | d, J = 6.8 Hz | 6H | CH(C H₃)₂ | Diastereotopic methyl protons of the isobutyl group, appearing as a doublet. |

Table 3: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~145.0 C-3 The C3 carbon is typically the most downfield carbon in the pyrazole ring.
~115.0 C-4 The C4 carbon is significantly shielded compared to C3 and C5.
~83.0 C-5 The direct attachment of the electronegative iodine atom causes a significant upfield shift of the C5 carbon signal.[2]
~57.0 N-C H₂ Methylene carbon of the isobutyl group.
~29.0 C H(CH₃)₂ Methine carbon of the isobutyl group.

| ~20.0 | CH(C H₃)₂ | Methyl carbons of the isobutyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected.

  • Expected Result (ESI+): A prominent peak at m/z = 251.0, corresponding to [C₇H₁₁IN₂ + H]⁺. The isotopic pattern will be simple due to iodine being monoisotopic.

Conclusion

The synthetic route detailed in this guide, employing an N-alkylation followed by a regioselective C5-lithiation and iodination, represents a reliable and high-yielding method for the preparation of 5-Iodo-1-isobutylpyrazole. The causality-driven explanations for experimental choices and the comprehensive characterization data provide researchers with a robust framework for producing this valuable building block with high purity and confidence. This molecule serves as a pivotal starting point for the development of novel therapeutics through subsequent functionalization, underscoring the importance of precise and well-characterized synthetic methods in the field of drug discovery.

References

  • Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Vaughan, J. D., Lambert, D. G., & Vaughan, V. L. (1968). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 90(25), 7157–7161. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(11), 3147. [Link]

  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2018). Beilstein Journal of Organic Chemistry, 14, 2818–2825. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry, 16, 128-135. [Link]

  • Pyrazole iodination. (2023). Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • Micetich, R. G., & Shaw, C. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2012. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2017). Beilstein Journal of Organic Chemistry, 13, 1689–1698. [Link]

  • Micetich, R. G., & Shaw, C. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2012. [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2002). Molbank, 2002(3), M285. [Link]

  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1970). ResearchGate. Retrieved January 15, 2026, from [Link]

  • N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2006). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1981). Lithiation of substituted pyrazoles. Synthesis of isomerically pure 1,3-, 1,3,5-, and 1,5-substituted pyrazoles. The Journal of Organic Chemistry, 46(10), 2116-2117. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules, 28(13), 5183. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5873. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0006006). (n.d.). Human Metabolome Database. Retrieved January 15, 2026, from [Link]

  • A novel strategy for synthesis of 5-iodo ((125/131)I)-1, 2, 3-triazoles via click chemistry. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules, 19(12), 20496-20519. [Link]

  • Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. (1991). Journal of the Chemical Society, Perkin Transactions 1, (1), 17-22. [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2002). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

  • synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 15, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. (2012). The Journal of Organic Chemistry, 77(15), 6443-6455. [Link]

  • Room temperature ICl-induced dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. a selective route to substituted 1-acyl-4-iodo-1H-pyrazoles. (2008). The Journal of Organic Chemistry, 73(17), 6666-6670. [Link]

  • Regioselective C5-H direct iodination of indoles. (2016). Organic Chemistry Frontiers, 3(10), 1282-1286. [Link]

  • Regioselective C5-H Direct Iodination of Indoles. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2010). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005). Universitat Autònoma de Barcelona Research Portal. Retrieved January 15, 2026, from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 15, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2020). Scientific Reports, 10(1), 1832. [Link]

Sources

Exploratory

Introduction: Unveiling the Potential of 5-Iodo-1-isobutylpyrazole

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-1-isobutylpyrazole For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Iodo-1-isobutylpyrazole

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, with numerous derivatives exhibiting a wide range of biological activities.[1][2] The subject of this guide, 5-Iodo-1-isobutylpyrazole, represents a promising yet under-characterized molecule. The introduction of an iodine atom at the 5-position and an isobutyl group at the 1-position of the pyrazole ring suggests intriguing possibilities for its application. The iodine atom can serve as a handle for further synthetic modifications, such as Sonogashira cross-coupling reactions, to build more complex molecules.[1][2] Furthermore, the lipophilic isobutyl group is expected to significantly influence the compound's physicochemical properties, which in turn govern its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive overview of the core physicochemical properties of 5-Iodo-1-isobutylpyrazole. While experimental data for this specific molecule is scarce, we will leverage data from its close analog, 5-Iodo-1-methylpyrazole, as a starting point. More importantly, this document will serve as a practical handbook, detailing the state-of-the-art experimental methodologies required to rigorously characterize this compound. We will delve into the "why" behind each experimental choice, offering insights that bridge theoretical knowledge with practical application in a drug development context.

Core Physicochemical Properties: A Blend of Prediction and Practical Determination

The journey of a drug candidate from the bench to the clinic is paved with a deep understanding of its physicochemical properties. These parameters are not mere numbers but critical determinants of a molecule's developability.

Predicted and Analog-Based Physicochemical Properties

To initiate our investigation, we can look at the known properties of 5-Iodo-1-methylpyrazole as a reference point.[3][4][5] The substitution of a methyl group with a larger, more lipophilic isobutyl group is expected to alter these properties in a predictable manner.

Property5-Iodo-1-methylpyrazole (Analog)5-Iodo-1-isobutylpyrazole (Expected)Significance in Drug Development
Molecular Formula C₄H₅IN₂[3]C₇H₁₁IN₂Defines the elemental composition and stoichiometry.
Molecular Weight 208.00 g/mol [3]262.09 g/mol Influences diffusion rates and membrane permeability.
Melting Point 76-81 °C[3][4]Expected to be in a similar range, but influenced by crystal packing.Affects solubility, stability, and formulation of solid dosage forms.
Boiling Point ~300 °C[3][4]Expected to be higher due to increased van der Waals forces.Relevant for purification by distillation and assessing volatility.
pKa 1.02 ± 0.10 (Predicted)[5]Expected to be similar, with minor influence from the isobutyl group.Governs the extent of ionization at physiological pH, impacting solubility, permeability, and receptor binding.
Solubility No data availableExpected to have low aqueous solubility due to the lipophilic isobutyl and iodo groups.A critical factor for drug absorption and bioavailability.

Experimental Protocols for Definitive Characterization

The following sections outline the detailed experimental workflows for the precise determination of the physicochemical properties of 5-Iodo-1-isobutylpyrazole.

Structural Elucidation and Verification

Rationale: The first step in characterizing any new compound is to confirm its molecular weight. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to deduce the elemental composition.

Protocol:

  • Prepare a dilute solution of 5-Iodo-1-isobutylpyrazole in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Compare the experimentally determined accurate mass with the theoretically calculated mass for the expected molecular formula (C₇H₁₁IN₂).

Rationale: NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity of a molecule. ¹H and ¹³C NMR spectra will confirm the presence of the isobutyl group and the substitution pattern on the pyrazole ring.

¹H NMR Spectral Prediction for 5-Iodo-1-isobutylpyrazole:

  • Isobutyl Group:

    • A doublet for the two methyl groups (~0.9 ppm).

    • A multiplet for the methine proton (~2.0-2.2 ppm).

    • A doublet for the methylene protons attached to the pyrazole nitrogen (~3.9-4.1 ppm).

  • Pyrazole Ring:

    • Two doublets for the two aromatic protons on the pyrazole ring, with their chemical shifts influenced by the iodine atom.

Protocol:

  • Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

  • Further 2D NMR experiments like COSY and HMBC can be performed to definitively assign all proton and carbon signals.

Rationale: X-ray crystallography provides the unambiguous three-dimensional structure of a molecule at atomic resolution.[6][7][8] This technique is invaluable for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[9][10]

Protocol:

  • Crystallization: Grow single crystals of 5-Iodo-1-isobutylpyrazole suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8][9] This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.[9]

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[9] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[8][9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map.[8] A molecular model is then built into the electron density map and refined to obtain the final crystal structure.[9]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: General principle of experimental pKa determination.

Rationale: Aqueous solubility is a critical property for oral drug absorption. The shake-flask method is the gold standard for determining thermodynamic solubility. [11] Protocol:

  • Add an excess amount of solid 5-Iodo-1-isobutylpyrazole to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: Ensuring the purity of a compound is paramount in research and drug development. Reverse-phase HPLC (RP-HPLC) is a widely used technique for separating and quantifying impurities. [12][13][14][15] Protocol for Method Development:

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). [12][13]2. Mobile Phase Selection: A common mobile phase for pyrazole derivatives consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid). [12][13][16]3. Gradient Optimization: Develop a gradient elution method, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, to ensure the separation of any potential impurities from the main compound peak.

  • Detection: Use a UV detector set at a wavelength where the compound has significant absorbance.

  • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity. [13] Workflow for HPLC Purity Analysis

hplc_workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Peak Integration & Purity Calculation Chromatogram->Analysis Result Purity Report Analysis->Result

Caption: Standard workflow for purity analysis using RP-HPLC.

Conclusion: A Roadmap for Comprehensive Characterization

5-Iodo-1-isobutylpyrazole stands as a molecule with significant potential, awaiting thorough investigation. This guide has provided a comprehensive framework for its physicochemical characterization. By combining predictive insights based on its chemical structure with rigorous, validated experimental protocols, researchers and drug development professionals can build a robust data package for this compound. A deep understanding of its physicochemical properties is not just an academic exercise but a critical step in unlocking its full therapeutic or agrochemical potential and paving the way for its successful development.

References

  • Avdeef, A. (2012).
  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043–1061.
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  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 136-141.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ECETOC. (2005). Measurement of Acidity (pKa). Appendix A in ECETOC Technical Report No. 96.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Iodo-1H-indole. Retrieved from [Link]

  • Kliukvina, E., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2016(5), 52-68.
  • ResearchGate. (n.d.). 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a. Retrieved from [Link]

  • Kliukvina, E., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.

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Foundational

5-Iodo-1-isobutylpyrazole CAS number and molecular structure

An In-Depth Technical Guide to 5-Iodo-1-isobutylpyrazole: Synthesis, Characterization, and Applications Introduction: The Pyrazole Scaffold in Modern Chemistry The pyrazole ring, a five-membered aromatic heterocycle with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodo-1-isobutylpyrazole: Synthesis, Characterization, and Applications

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow for diverse biological activities, and it forms the core of numerous approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. The ability to functionalize the pyrazole ring at various positions enables fine-tuning of its pharmacological and physicochemical properties. Halogenated pyrazoles, in particular, serve as versatile synthetic intermediates, especially in transition-metal-catalyzed cross-coupling reactions, unlocking pathways to complex molecular architectures.[2]

This guide provides a comprehensive technical overview of 5-Iodo-1-isobutylpyrazole, a compound for which detailed public data is scarce, indicating its status as a novel or specialized chemical entity. We will present its proposed structure, a robust synthetic strategy, predicted characterization data, and potential applications for researchers in drug discovery and organic synthesis.

Compound Profile: 5-Iodo-1-isobutylpyrazole

As of this guide's publication, a specific CAS number for 5-Iodo-1-isobutylpyrazole is not listed in major chemical databases. This underscores the compound's novelty. The structure is defined by a pyrazole ring substituted with an isobutyl group at the N1 position and an iodine atom at the C5 position.

Molecular Structure

G start Pyrazole step1 N-Alkylation (Isobutyl bromide, Base) start->step1 Step 1 intermediate 1-Isobutylpyrazole step1->intermediate step2 Regioselective Iodination (n-BuLi, then I₂) intermediate->step2 Step 2 product 5-Iodo-1-isobutylpyrazole step2->product

Caption: Proposed two-step synthesis workflow for 5-Iodo-1-isobutylpyrazole.

Part 1: Synthesis of 1-Isobutylpyrazole

The N-alkylation of pyrazole with an alkyl halide typically yields a mixture of N1 and N2 isomers. However, for unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction. The choice of a strong base like sodium hydride ensures complete deprotonation of the pyrazole, forming the pyrazolide anion, which then acts as a nucleophile.

Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.

  • Pyrazole Addition: Slowly add a solution of pyrazole (1.0 equivalent) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-isobutylpyrazole.

Part 2: Regioselective Synthesis of 5-Iodo-1-isobutylpyrazole

The key to achieving C5-iodination is the deprotonation of the C5 position of the pyrazole ring, which is the most acidic carbon-bound proton in N-alkylated pyrazoles. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is ideal for this purpose at low temperatures. The resulting lithiated intermediate is then quenched with an electrophilic iodine source. [2] Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 1-isobutylpyrazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents, typically 2.5 M in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Iodination: Prepare a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Warming and Quench: After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Work-up: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield 5-Iodo-1-isobutylpyrazole.

Structural Elucidation and Characterization

A comprehensive spectroscopic analysis is essential for confirming the structure and purity of the final product. The following data are predicted based on known trends for similar N-alkyl and iodinated pyrazoles. [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Notes on ¹H NMR Spectrum
Pyrazole H-3 ~7.5 (d)~142Doublet, due to coupling with H-4.
Pyrazole H-4 ~6.3 (d)~112Doublet, due to coupling with H-3.
Pyrazole C-5 -~85Signal is significantly upfield due to the heavy atom effect of iodine.
N-CH₂ ~3.9 (d)~58Doublet, couples with the adjacent CH proton.
CH(CH₃)₂ ~2.1 (m)~29Multiplet (septet of doublets), complex splitting.
CH(CH₃)₂ ~0.9 (d)~20Doublet, representing the six equivalent methyl protons.

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Obtain ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and elemental composition. The presence of a single iodine atom is a distinctive feature.

Expected Observations:

  • Molecular Ion (M⁺): A prominent peak at m/z ≈ 250.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak from halogen isotopes like Cl or Br will be observed.

  • Fragmentation: Common fragmentation pathways for N-alkyl pyrazoles involve the loss of the alkyl substituent or parts of it. A key fragment would be the loss of the isobutyl group (C₄H₉, 57 Da), leading to a fragment ion corresponding to the 5-iodopyrazole cation at m/z ≈ 193. Another characteristic fragmentation is the loss of an iodine radical, leading to the 1-isobutylpyrazole cation at m/z ≈ 123. [5][6] Experimental Protocol for MS:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Analysis: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺ (m/z ≈ 251) or Electron Impact (EI) to observe the molecular ion and fragmentation patterns.

Utility in Research and Drug Development

5-Iodo-1-isobutylpyrazole is a valuable building block for creating more complex molecules. The carbon-iodine bond is particularly susceptible to participating in a variety of cross-coupling reactions, making it a powerful synthetic handle.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new C-C bond at the C5 position, allowing the introduction of aryl or vinyl groups.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl functionalities. [2]* Heck Coupling: Palladium-catalyzed reaction with alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds to introduce amine functionalities.

The pyrazole core itself is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. [1]The isobutyl group can modulate lipophilicity and binding interactions, while the C5 position, functionalized via the iodo intermediate, can be used to explore structure-activity relationships (SAR) in drug discovery programs.

References

  • BenchChem. (2025).
  • Stankov, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
  • Zimmermann, J., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie.
  • Zimmermann, J., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Reddy, R., et al. (2018). Iodine‐Mediated One‐Pot Synthesis of 1,4,5‐Substituted Pyrazoles from MBH Acetates via Allyl Hydrazone Intermediate.
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  • Reddy, R., et al. (2014). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PMC - PubMed Central.
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  • Epp, J., et al. (2003). The Synthesis and Biological Activity of 1-Alkyl-4-(3-azacyclobenzoyl)-5-hydroxypyrazole Herbicides.
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Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Iodo-1-isobutylpyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their diverse biological activities.[1][2] The introduction of various substituents onto the pyrazole core allows for the fine-tuning of their physicochemical and pharmacological properties. 5-Iodo-1-isobutylpyrazole is a derivative of interest, combining the features of an alkyl substituent at the N1 position and a halogen at the C5 position. The isobutyl group can influence solubility and steric interactions, while the iodine atom provides a site for further functionalization, for instance, through cross-coupling reactions.[3][4]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the chemical identity, purity, and structure of synthesized 5-Iodo-1-isobutylpyrazole. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on established principles of spectroscopy and comparative analysis with structurally related pyrazole derivatives.[1][4][5]

Molecular Structure and Spectroscopic Overview

The structure of 5-Iodo-1-isobutylpyrazole is presented below. The isobutyl group at the N1 position and the iodine atom at the C5 position are key features that will influence the spectroscopic data.

Caption: Molecular Structure of 5-Iodo-1-isobutylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-Iodo-1-isobutylpyrazole, both ¹H and ¹³C NMR will provide crucial information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the isobutyl group. The chemical shifts are influenced by the electronic environment of each proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.7d~2.0
H-46.2 - 6.4d~2.0
N-CH₂ 3.9 - 4.1d~7.0
CH -(CH₃)₂2.0 - 2.2m
CH-(CH₃ )₂0.8 - 1.0d~6.5
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The iodine atom at C5 is expected to have a significant shielding effect.

CarbonPredicted Chemical Shift (δ, ppm)
C-3140 - 142
C-4110 - 112
C-585 - 90
N-C H₂55 - 60
C H-(CH₃)₂28 - 32
CH-(C H₃)₂19 - 21

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Iodo-1-isobutylpyrazole is expected to show characteristic absorption bands for C-H and C=N bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3100 - 3150Medium
C-H (aliphatic)2850 - 3000Strong
C=N (pyrazole ring)1500 - 1550Medium
C-N (stretch)1350 - 1400Medium
C-I (stretch)500 - 600Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Iodo-1-isobutylpyrazole, the molecular ion peak and characteristic isotopic pattern of iodine will be key identifiers.

Expected Molecular Ion Peak: [M]⁺ at m/z = 264.03

Key Fragmentation Patterns:

  • Loss of the isobutyl group ([M - 57]⁺)

  • Loss of iodine ([M - 127]⁺)

  • Fragmentation of the isobutyl chain

M [M]⁺ m/z = 264 M_minus_isobutyl [M - C₄H₉]⁺ m/z = 207 M->M_minus_isobutyl - C₄H₉ M_minus_I [M - I]⁺ m/z = 137 M->M_minus_I - I isobutyl_cation [C₄H₉]⁺ m/z = 57 M->isobutyl_cation fragmentation

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of 5-Iodo-1-isobutylpyrazole.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the final spectrum. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structure.

Data Interpretation and Validation

The collective spectroscopic data should be used to provide a comprehensive and unambiguous structural confirmation of 5-Iodo-1-isobutylpyrazole.

  • NMR: The number of signals, their chemical shifts, multiplicities, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure.

  • IR: The presence of the characteristic absorption bands for the pyrazole ring and the alkyl and iodo substituents will support the structural assignment.

  • MS: The observation of the correct molecular ion peak and the logical fragmentation pattern will confirm the molecular formula and provide further evidence for the proposed structure.

By carefully acquiring and interpreting these spectra, researchers can confidently verify the synthesis and purity of 5-Iodo-1-isobutylpyrazole, enabling its use in further scientific investigations and drug development endeavors.

References

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
  • Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Benchchem.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.

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Exploratory

A Technical Guide to the Biological Activities of Novel Pyrazole Derivatives

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical propertie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the burgeoning field of novel pyrazole derivatives. It synthesizes current research to elucidate their significant potential across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This document details the mechanistic underpinnings of their actions, provides validated experimental protocols for their biological evaluation, and offers insights into the critical structure-activity relationships that govern their efficacy.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring's unique physicochemical properties make it an exceptional pharmacophore.[3] Its two nitrogen atoms—one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2)—allow for dynamic interactions with a wide array of biological targets.[3] This structural versatility, combined with the ring's aromaticity and stability, has enabled the development of numerous clinically significant drugs.[4] Recent advancements in synthetic chemistry have further broadened the accessibility of diverse pyrazole derivatives, paving the way for the discovery of novel therapeutic agents.[1][2]

Key Biological Activities of Novel Pyrazole Derivatives

The functional adaptability of the pyrazole core has led to the discovery of derivatives with a wide range of biological activities. This section explores the most promising of these, supported by recent research findings.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[5][6]

  • Mechanism of Action: Many pyrazole-based compounds exert their effects by inhibiting key proteins involved in cancer progression, such as protein kinases, tubulin, and cell cycle regulators.[5][6] For instance, certain novel pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][8] Others function as potent inhibitors of specific kinases like EGFR or PI3K, which are crucial for tumor cell growth and survival.[5][6]

  • Recent Findings:

    • A series of pyrazole-naphthalene derivatives exhibited potent activity against breast cancer cell lines (MCF-7), with one compound showing an IC50 value of 2.78 µM, approximately five times more active than the reference drug cisplatin. This compound was also found to inhibit tubulin polymerization with an IC50 of 4.6 µM.

    • Novel 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized and evaluated for their tumor cell growth inhibitory activity. One compound, 5b, was significantly more potent than the reference drug ABT-751 against leukemia (K562) and lung cancer (A549) cells, with GI50 values of 0.021 µM and 0.69 µM, respectively.[8][9] Its mechanism was identified as the inhibition of tubulin polymerization.[8][9]

    • Diphenyl pyrazole-chalcone derivatives have shown selective and high percentage inhibition (>80%) against oral cancer cell lines (HNO-97) while being non-toxic to normal cell lines.[10]

Data Presentation: Anticancer Activity of Selected Pyrazole Derivatives
Compound ClassCancer Cell LineActivity MetricValueMechanism of ActionReference
Pyrazole-NaphthaleneMCF-7 (Breast)IC502.78 µMTubulin Polymerization Inhibition
Benzofuropyrazole (5b)K562 (Leukemia)GI500.021 µMTubulin Polymerization Inhibition[8][9]
Benzofuropyrazole (5b)A549 (Lung)GI500.69 µMTubulin Polymerization Inhibition[8][9]
Pyrazole-Chalcone (6d)MRSAMIC15.7 µg/mLNot Specified[10]
Pyrazole-Chalcone (6d)E. coliMIC7.8 µg/mLNot Specified[10]
Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new therapeutic agents is critical. Pyrazole derivatives have shown significant promise as potent antibacterial and antifungal agents.[11][12]

  • Mechanism of Action: The antimicrobial mechanisms of pyrazoles are diverse. They can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis. The specific mechanism is highly dependent on the substitutions on the pyrazole ring.

  • Recent Findings:

    • Novel pyrazole-chalcone hybrids demonstrated potent antimicrobial activity against both Gram-positive (MRSA) and Gram-negative (Escherichia coli) bacteria.[10] Compound 6d was particularly effective, with a minimum inhibitory concentration (MIC) of 15.7 µg/ml against MRSA and 7.8 µg/ml against E. coli.[10]

    • Studies on pyrazolo[1,5-a]pyrimidine derivatives revealed powerful antimicrobial activities against E. coli, S. Typhi, B. megaterium, and Micrococcus spp.[13]

    • The fusion of pyrazole with other heterocyclic rings, such as thiazole, has been shown to produce compounds with good to moderate antibacterial and antifungal activities.[12]

Anti-inflammatory Activity

The pyrazole scaffold is famously present in Celecoxib (Celebrex), a selective COX-2 inhibitor, highlighting the potential of this class of compounds in treating inflammation.[14][15]

  • Mechanism of Action: The primary anti-inflammatory mechanism for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[14][16] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15][17] Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[16]

  • Recent Findings:

    • Novel pyrazole derivatives have been synthesized that exhibit better inhibitory potency against the pro-inflammatory cytokine IL-6 than the established anti-inflammatory drug Celecoxib.[18]

    • Several synthesized series of celecoxib derivatives showed higher in vivo anti-inflammatory activity compared to celecoxib itself in a carrageenan-induced rat paw edema model.

Neuroprotective Activity

Emerging research indicates that pyrazole derivatives hold potential for treating neurological disorders by protecting neurons from damage and mitigating neuroinflammation.[19][20][21]

  • Mechanism of Action: The neuroprotective effects of pyrazole compounds are often linked to their anti-inflammatory and antioxidant properties.[18][22] By reducing oxidative stress and inhibiting pro-inflammatory cytokines like TNF-α and NF-κB in the central nervous system, these compounds can prevent neuronal cell death.[22]

  • Recent Findings:

    • A study on novel pyrazole derivatives identified a compound (6g) with a potent anti-inflammatory effect (IC50 of 9.562 µM for IL-6 suppression) and no significant cytotoxicity, suggesting its potential for mitigating secondary inflammation in spinal cord injuries.[18]

    • Newly synthesized pyrazolone derivatives showed a significant neuroprotective effect against PTZ-induced neuroinflammation in mice, ameliorating oxidative stress and inflammatory cascades by regulating the NF-κB/TNF-α/ROS pathway.[22]

Experimental Workflows for Biological Activity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel compounds. This section provides step-by-step methodologies for key in vitro assays.

Workflow for Assessing Anticancer Activity

The following diagram and protocol outline a standard workflow for the initial screening of novel compounds for anticancer properties.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Synthesized Pyrazole Derivative StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol SerialDil Perform Serial Dilutions StockSol->SerialDil AddCompound Add Compound Dilutions to Wells SerialDil->AddCompound SeedCells Seed Cancer Cells in 96-well Plate Incubate1 Allow Cells to Adhere (24h) SeedCells->Incubate1 Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent (4h) Incubate2->AddMTT Solubilize Add Solubilization Buffer (e.g., DMSO) AddMTT->Solubilize ReadAbs Read Absorbance (570 nm) Solubilize->ReadAbs CalcViability Calculate % Cell Viability ReadAbs->CalcViability PlotCurve Plot Dose-Response Curve CalcViability->PlotCurve CalcIC50 Determine IC50 Value PlotCurve->CalcIC50

Caption: General workflow for determining the cytotoxicity of pyrazole derivatives using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity[25][26][27]
  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[23]

    • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[24] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Assessing Antimicrobial Activity

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[26]

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound Pyrazole Derivative Stock SerialDil Two-fold Serial Dilution of Compound in 96-well Plate Compound->SerialDil BactCulture Bacterial Culture (e.g., Mueller-Hinton Broth) PrepInoculum Prepare Standardized Inoculum (~1.5 x 10^8 CFU/mL) BactCulture->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDil->Inoculate Controls Include Growth & Sterility Controls Inoculate->Controls Incubate Incubate Plate (37°C for 18-24h) Controls->Incubate VisualAssess Visually Assess for Turbidity Incubate->VisualAssess DetermineMIC Determine MIC (Lowest Concentration with No Visible Growth) VisualAssess->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination[30][31][32]
  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26]

  • Methodology:

    • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[26][27]

    • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).[27] Dilute this suspension to the final required concentration for inoculation (typically ~5 × 10⁵ CFU/mL).

    • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension.[28] The final volume in each well is typically 100-200 µL.

    • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.[26]

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[27]

    • MIC Determination: After incubation, visually inspect the wells for turbidity (an indicator of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[26]

Case Study: Celecoxib - A Pyrazole-Based Blockbuster

Celecoxib is a prime example of a successful drug built upon the pyrazole scaffold. It is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[14][15]

  • Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins.[17] COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[15][16] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. Celecoxib's chemical structure, featuring a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic pocket near the active site of the COX-2 enzyme, which is larger than the corresponding site in COX-1.[14][17] This selective inhibition reduces inflammation and pain with a lower risk of gastric ulcers compared to non-selective NSAIDs.[15]

  • Anticancer Effects: Beyond its anti-inflammatory properties, Celecoxib has been shown to have anti-cancer effects. It can induce apoptosis and cause cell cycle arrest by modulating various signaling pathways, including those involving p21, cyclins, and caspases.[29][30]

G AA Arachidonic Acid COX2 COX-2 (Inflammatory Stimuli) AA->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Inflammation Pain & Inflammation Prostaglandins->Inflammation Leads to Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Simplified mechanism of action for the pyrazole-based drug, Celecoxib.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[31][32][33] Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective drug candidates.

  • Key SAR Insights:

    • Anticancer Activity: For many anticancer pyrazoles, the presence of substituted aryl rings at the N-1, C-3, and C-5 positions is critical. The specific substitutions can influence the compound's ability to fit into the active site of target proteins like tubulin or kinases.[34]

    • Anti-inflammatory Activity: The diaryl-pyrazole structure, as seen in Celecoxib, is a key feature for selective COX-2 inhibition. The substituent at the C-4 position of one of the aryl rings (e.g., a sulfonamide or methylsulfonyl group) is often essential for binding to the secondary pocket of the COX-2 enzyme.

The versatility of the pyrazole scaffold ensures its continued relevance in drug discovery. Future research will likely focus on synthesizing novel pyrazole hybrids, where the pyrazole core is combined with other pharmacologically active moieties to create multifunctional drugs with improved efficacy and reduced side effects. The application of computational tools, such as molecular docking and in silico ADMET studies, will further accelerate the rational design and discovery of the next generation of pyrazole-based therapeutics.[33]

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Foundational

A Theoretical Exploration of the Electronic Structure of 5-Iodo-1-isobutylpyrazole: A Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive theoretical analysis of the electronic structure of 5-Iodo-1-isobutylpyrazole, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 5-Iodo-1-isobutylpyrazole, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in the development of a wide array of therapeutic agents, owing to their versatile pharmacological activities.[1][2][3] Understanding the electronic properties of novel pyrazole analogues is paramount for rational drug design and the prediction of their biochemical interactions. This document outlines the application of modern computational chemistry techniques to elucidate the electronic landscape of 5-Iodo-1-isobutylpyrazole, offering insights into its reactivity, stability, and potential for intermolecular interactions. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][4] The therapeutic potential of pyrazoles is often attributed to their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and halogen bonding.[5][6] The electronic nature of the pyrazole ring and its substituents dictates these interactions and, consequently, the pharmacological profile of the molecule.[2][7]

This guide focuses on the theoretical investigation of 5-Iodo-1-isobutylpyrazole. The introduction of an iodine atom at the C5 position and an isobutyl group at the N1 position is expected to significantly modulate the electronic properties of the pyrazole core. The iodine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as crucial in drug-receptor binding.[6] The isobutyl group, an alkyl substituent, influences the molecule's lipophilicity and steric profile. A thorough understanding of the electronic structure of this specific derivative is therefore essential for predicting its behavior in biological systems and for guiding the synthesis of more potent and selective drug candidates.

Theoretical and Computational Methodologies

To investigate the electronic structure of 5-Iodo-1-isobutylpyrazole, a combination of ab initio and Density Functional Theory (DFT) methods is employed. These computational approaches provide a robust framework for modeling the electronic properties of molecules with a high degree of accuracy.[8][9]

Geometry Optimization

The initial step in our theoretical study is the optimization of the molecular geometry of 5-Iodo-1-isobutylpyrazole. This is achieved by finding the minimum energy conformation of the molecule. The calculations are typically performed using DFT with a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set like 6-311G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.[8][10]

Experimental Protocol: Geometry Optimization

  • Input Structure: A 3D model of 5-Iodo-1-isobutylpyrazole is constructed using molecular modeling software.

  • Computational Method: Density Functional Theory (DFT) is selected as the calculation method.

  • Functional: The B3LYP hybrid functional is chosen for its proven accuracy in predicting the geometries of organic molecules.

  • Basis Set: The 6-311G(d,p) basis set is employed to describe the atomic orbitals.

  • Calculation Type: A geometry optimization calculation is performed to find the lowest energy conformation.

  • Output Analysis: The optimized geometry is visualized and confirmed to be a true minimum by frequency analysis (absence of imaginary frequencies).

Computational_Workflow cluster_Input Input Preparation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis and Visualization Mol_Structure Molecular Structure (5-Iodo-1-isobutylpyrazole) Geom_Opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Mol_Structure->Geom_Opt Electronic_Properties Electronic Property Calculation (Single Point Energy) Geom_Opt->Electronic_Properties HOMO_LUMO HOMO-LUMO Analysis Electronic_Properties->HOMO_LUMO Mulliken Mulliken Population Analysis Electronic_Properties->Mulliken MEP Molecular Electrostatic Potential Electronic_Properties->MEP MEP_Diagram Red/Yellow: Negative Potential (Electron-rich) Blue: Positive Potential (Electron-poor, σ-hole on Iodine) cluster_Molecule Predicted Molecular Electrostatic Potential N1 N1 N2 N2 C5_I C5-I Isobutyl Isobutyl Group

Caption: Predicted Molecular Electrostatic Potential (MEP) of 5-Iodo-1-isobutylpyrazole.

Implications for Drug Design and Development

The theoretical analysis of the electronic structure of 5-Iodo-1-isobutylpyrazole provides several key insights for drug design:

  • Halogen Bonding: The predicted positive σ-hole on the iodine atom strongly suggests that this molecule can act as a halogen bond donor. This interaction can be exploited in the design of ligands that bind to proteins with halogen bond acceptor sites (e.g., carbonyl oxygen, aromatic π-systems).

  • Reactivity and Metabolism: The HOMO and LUMO energies can help predict the molecule's susceptibility to metabolic transformations, such as oxidation or reduction.

  • Structure-Activity Relationships (SAR): By understanding how the iodo and isobutyl substituents influence the electronic properties of the pyrazole core, medicinal chemists can make more informed decisions when designing new analogues with improved potency and selectivity. This knowledge contributes to building robust structure-activity relationships. [2]

Conclusion

This technical guide has outlined a theoretical framework for investigating the electronic structure of 5-Iodo-1-isobutylpyrazole. Through the application of DFT and ab initio methods, it is possible to gain a detailed understanding of the molecule's geometry, reactivity, and potential for intermolecular interactions. The predicted electronic features, particularly the capacity for halogen bonding, highlight the potential of this scaffold in the development of novel therapeutic agents. The computational protocols and conceptual insights presented here serve as a valuable starting point for further experimental and theoretical studies on this and related pyrazole derivatives.

References

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
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  • A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity.
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  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calcul
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Exploratory

5-Iodo-1-isobutylpyrazole: A Practical Guide to Sourcing, Purity, and Quality Control for a Niche Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Iodo-1-isobutylpyrazole represents a potentially valuable, yet commercially scarce, building block for the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-isobutylpyrazole represents a potentially valuable, yet commercially scarce, building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical sectors. The pyrazole core is a privileged scaffold in medicinal chemistry, and the presence of an iodine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide addresses the practical challenges of procuring this niche compound, focusing on a strategic approach to custom synthesis. It provides an in-depth analysis of potential impurities, outlines a robust framework for analytical quality control, and offers field-proven insights to ensure the integrity and reproducibility of your research and development programs.

Introduction: The Strategic Value of 5-Iodo-1-isobutylpyrazole

The pyrazole ring system is a cornerstone of modern drug discovery, found in a wide array of approved therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored scaffold for targeting a diverse range of biological targets. The introduction of an iodine atom, particularly at the C5 position, significantly enhances the synthetic utility of the pyrazole core. This "handle" is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Sourcing Strategy: Navigating the Custom Synthesis Landscape

The absence of readily available commercial stock for 5-Iodo-1-isobutylpyrazole necessitates a partnership with a Contract Research Organization (CRO) or a custom synthesis company. This approach offers the flexibility to define specific purity requirements and analytical data packages but requires careful selection and management of the synthesis partner.

Identifying a Competent Synthesis Partner

Expertise in heterocyclic chemistry is a critical prerequisite for a successful synthesis campaign.[1][2][3][4][5] When evaluating potential partners, consider their track record with:

  • Multi-step organic synthesis, particularly with heterocyclic compounds. [2]

  • Process development and scale-up capabilities (from milligrams to kilograms). [3]

  • Robust analytical capabilities for in-process and final product quality control. [3][4]

  • A transparent reporting process, including regular progress updates. [4]

Table 1: Examples of Custom Synthesis and Contract Research Organizations with Expertise in Heterocyclic Chemistry

Company/OrganizationKey CapabilitiesGeographic Locations
Tocris Bioscience Experienced in the synthesis of a diverse range of high-purity organic compounds, including nucleosides and heterocycles.[1]Global
Life Chemicals Specializes in advanced organic chemistry with a strong focus on heterocyclic and element organic synthesis.[2]Global
NJ Bio, Inc. Expertise in a wide range of chemical transformations, including heterocyclic chemistry and metal-mediated synthesis.[3]USA and India
Otava Chemicals Extensive experience in laboratory organic synthesis, including heterocyclic compounds, with research facilities in North America and Europe.[4]Canada, Ukraine, Lithuania
Frontier Specialty Chemicals Expertise in complex organic molecule synthesis, including heterocyclic compounds, with all syntheses performed in their US facility.[5]USA
The Importance of a Detailed Synthesis Agreement

To ensure the final product meets your research needs, a comprehensive synthesis agreement is essential. This document should clearly outline:

  • Target Compound: 5-Iodo-1-isobutylpyrazole, including CAS number if available (or a request for one to be assigned).

  • Required Quantity: Specify the desired amount (e.g., 5 g, 25 g).

  • Purity Specification: A minimum acceptable purity level, typically ≥97% by GC or HPLC.

  • Analytical Data Package: The required analytical documentation to be delivered with the compound. This should, at a minimum, include a Certificate of Analysis (CoA) with:

    • ¹H NMR and ¹³C NMR spectra for structural confirmation.

    • HPLC or GC-MS chromatogram for purity assessment.

    • Mass spectrometry data to confirm the molecular weight.

Purity and Impurity Profile: What to Expect

Understanding the potential impurities that can arise during the synthesis of 5-Iodo-1-isobutylpyrazole is crucial for interpreting analytical data and mitigating risks in downstream applications.[6][7][8] The impurity profile is largely dictated by the synthetic route, which typically involves the formation of the 1-isobutylpyrazole ring followed by an iodination step.

Potential Impurities from Synthesis and Iodination
  • Regioisomers: The iodination of 1-isobutylpyrazole can potentially yield multiple isomers. While the desired product is the 5-iodo isomer, the formation of the 4-iodo and 3-iodo isomers is possible depending on the reaction conditions. The regioselectivity of pyrazole iodination is highly dependent on the reagents and reaction mechanism employed.[9] For example, direct iodination with I₂ and an oxidizing agent often favors the 4-position, whereas methods involving lithiation followed by quenching with iodine can selectively yield the 5-iodo isomer.[9]

  • Unreacted Starting Material: Incomplete iodination will result in the presence of the starting material, 1-isobutylpyrazole.

  • Di-iodinated Species: Under harsh iodination conditions, the formation of di-iodinated pyrazoles is a possibility.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be present in trace amounts.

cluster_synthesis Synthesis of 1-Isobutylpyrazole cluster_iodination Iodination Step start_mats Unsymmetrical Precursors isobutylpyrazole 1-Isobutylpyrazole start_mats->isobutylpyrazole regio_precursor Precursor Regioisomers start_mats->regio_precursor iodination Iodination Reagents (e.g., I₂, NIS, CAN) isobutylpyrazole->iodination product 5-Iodo-1-isobutylpyrazole iodination->product unreacted Unreacted 1-Isobutylpyrazole iodination->unreacted regio_iodo 4-Iodo / 3-Iodo Isomers iodination->regio_iodo di_iodo Di-iodinated Pyrazole iodination->di_iodo

Caption: Potential origins of impurities in the synthesis of 5-Iodo-1-isobutylpyrazole.

A Framework for Quality Control and Analytical Verification

Upon receipt of a custom-synthesized batch of 5-Iodo-1-isobutylpyrazole, it is imperative to perform a thorough analytical verification to confirm its identity, purity, and structural integrity.[10][11]

Step-by-Step Analytical Workflow

The following protocol outlines a comprehensive approach to qualifying a new batch of the target compound.

Protocol 1: Comprehensive Quality Control Analysis

  • Documentation Review:

    • Carefully examine the Certificate of Analysis (CoA) provided by the supplier.

    • Cross-reference the supplied spectra (NMR, MS, HPLC/GC) with the expected data for 5-Iodo-1-isobutylpyrazole.

  • Structural Confirmation via NMR Spectroscopy:

    • ¹H NMR: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃). The expected spectrum should show characteristic signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen) and distinct signals for the pyrazole ring protons. The chemical shifts of the pyrazole protons will be crucial for confirming the 5-iodo substitution pattern.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atom bearing the iodine (C5) will exhibit a characteristic upfield shift compared to its non-iodinated counterpart.

  • Molecular Weight Confirmation via Mass Spectrometry:

    • Analyze the sample using a mass spectrometer (e.g., via GC-MS or LC-MS with electrospray ionization) to confirm the molecular weight (250.09 g/mol ). The isotopic pattern of the molecular ion should be consistent with the presence of one iodine atom.

  • Purity Determination via Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is an excellent technique for assessing the purity of volatile and semi-volatile compounds like substituted pyrazoles.[8]

Protocol 2: GC-MS Method for Purity Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 ratio, adjust as needed).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Integrate the peak areas in the total ion chromatogram (TIC).

    • The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

    • Analyze the mass spectra of any impurity peaks to tentatively identify their structures (e.g., unreacted starting material, isomers).

cluster_initial Initial Verification cluster_analysis Analytical Workflow cluster_assessment Final Assessment coa Review Supplier CoA nmr ¹H & ¹³C NMR coa->nmr ms Mass Spectrometry coa->ms gc_hplc GC-MS or HPLC coa->gc_hplc sample Receive Custom Synthesized Sample sample->coa structure Structural Confirmation nmr->structure mw Molecular Weight Confirmation ms->mw purity Purity & Impurity Profile gc_hplc->purity decision Accept or Reject Batch structure->decision mw->decision purity->decision

Caption: A comprehensive analytical workflow for the quality control of custom-synthesized compounds.

Conclusion

5-Iodo-1-isobutylpyrazole is a promising but non-standard chemical building block that requires a proactive and well-informed procurement strategy. For researchers, scientists, and drug development professionals, success hinges on moving beyond a simple supplier search to a more strategic partnership with a custom synthesis provider. By clearly defining purity requirements, anticipating potential impurities based on the synthetic route, and implementing a rigorous in-house analytical verification workflow, you can ensure the acquisition of high-quality material. This diligence is a critical investment in the integrity of your experimental data and the overall success of your research and development endeavors.

References

  • Custom Synthesis of Small Molecules. NJ Bio, Inc. (2024-04-04). [Link]

  • Custom Synthesis. Otava Chemicals. [Link]

  • Custom synthesis | Frontier Specialty Chemicals. Frontier Specialty Chemicals. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. (2025-03-25). [Link]

  • Understanding Purity Standards for Synthesis Material Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling reactions with 5-Iodo-1-isobutylpyrazole

An Application Guide and Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Iodo-1-isobutylpyrazole Authored by: Gemini, Senior Application Scientist Introduction The pyrazole scaffold is a cornerstone in modern drug di...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Iodo-1-isobutylpyrazole

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, anticancer, and antimicrobial treatments.[1][2][3][4] The functionalization of this privileged heterocycle is therefore of paramount importance to medicinal chemists. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds, valued for its mild conditions, broad functional group tolerance, and the stability of its organoboron reagents.[5][6][7]

This guide provides a detailed technical overview and field-proven protocols for the application of 5-iodo-1-isobutylpyrazole as a key building block in Suzuki-Miyaura reactions. The high reactivity of the C-I bond in 5-iodopyrazoles makes this substrate an excellent electrophilic partner for coupling with a diverse array of boronic acids and esters, enabling the synthesis of complex, biologically relevant molecules.[8][9] We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide step-by-step protocols to empower researchers in pharmaceutical and chemical development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The active catalyst is a Pd(0) species, which can be added directly or generated in situ from a more stable Pd(II) precatalyst.[12]

  • Oxidative Addition: The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-iodine bond of the 5-iodo-1-isobutylpyrazole. This irreversible step forms a square planar Pd(II) intermediate.[6][11] The reactivity order for halides is I > Br > Cl, making iodopyrazoles highly reactive substrates.[8]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the Pd(II) center. The base plays a critical role here; it reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium, displacing the halide.[7][13][14]

  • Reductive Elimination: In the final step, the two organic fragments (the pyrazole and the R² group) on the Pd(II) complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ OA_Intermediate Isobutyl-Py-Pd(II)L₂(I) Pd0->OA_Intermediate Oxidative Addition TM_Intermediate Isobutyl-Py-Pd(II)L₂(R²) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->Pd0 Reductive Elimination Product Coupled Product (Ar¹-R²) TM_Intermediate->Product Reactant1 5-Iodo-1-isobutylpyrazole (Ar¹-I) Reactant1->OA_Intermediate Reactant2 Organoboron Reagent (R²-B(OH)₂) Reactant2->TM_Intermediate Base Base (e.g., K₃PO₄) Base->TM_Intermediate Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Reaction Parameters and Optimization

The success of coupling 5-iodo-1-isobutylpyrazole hinges on the careful selection of the catalyst system, base, and solvent.

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for stabilizing the palladium center and promoting catalytic activity.

    • Ligands: For electron-rich N-heterocyclic halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[12][15][16] They accelerate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation, which is sometimes observed with unprotected N-H heterocycles.[17]

  • Base: The base is essential for the transmetalation step.[7]

    • Common Choices: Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are widely used. K₃PO₄ is often an excellent choice for heterocyclic substrates.

    • Mechanism of Action: The base converts the neutral boronic acid into an anionic boronate, increasing its nucleophilicity and facilitating the transfer of the organic moiety to the palladium complex.[13][14]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Typical Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are commonly employed, often in combination with water.[5][7]

    • Role of Water: The presence of water is often beneficial, as it helps to dissolve the inorganic base and can accelerate the transmetalation step. A typical solvent ratio is 4:1 or 5:1 organic solvent to water.[12][18]

  • Boronic Acid/Ester: A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids or their more stable ester derivatives (e.g., pinacol esters) can be used as the nucleophilic coupling partner.[5] Boronic acids are often used in a slight excess (1.1–1.5 equivalents) to drive the reaction to completion.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-iodo-1-isobutylpyrazole with a generic arylboronic acid.

Materials:

  • 5-Iodo-1-isobutylpyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add solids: - 5-Iodo-1-isobutylpyrazole - Arylboronic acid - Pd(OAc)₂ / SPhos - K₃PO₄ B Seal flask and purge with inert gas (3x) A->B C Add degassed solvents (Dioxane/Water) via syringe B->C D Heat reaction mixture (e.g., 80-100 °C) with stirring C->D E Monitor progress (TLC or LC-MS) D->E F Cool to RT, quench with water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash, dry, and concentrate the organic phase G->H I Purify by column chromatography H->I

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-iodo-1-isobutylpyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[12]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the mixture via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for 2-12 hours. The reaction temperature and time may need optimization depending on the specific boronic acid used.[19]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed.

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of 5-iodo-1-isobutylpyrazole with various boronic acids, based on established protocols for similar iodopyrazole substrates.[8][20]

EntryBoronic Acid PartnerProductTypical ConditionsExpected Yield
1Phenylboronic Acid1-Isobutyl-5-phenylpyrazolePd(PPh₃)₄, K₂CO₃, THF/H₂O, RefluxGood-Excellent
24-Methoxyphenylboronic Acid1-Isobutyl-5-(4-methoxyphenyl)pyrazolePd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 100 °CExcellent
3Thiophene-2-boronic Acid1-Isobutyl-5-(thiophen-2-yl)pyrazolePdCl₂(dppf), Cs₂CO₃, DME/H₂O, 90 °CGood
4Pyridine-3-boronic Acid1-Isobutyl-5-(pyridin-3-yl)pyrazolePd(OAc)₂/XPhos, K₃PO₄, Dioxane/H₂O, 100 °CGood
5Vinylboronic acid pinacol ester1-Isobutyl-5-vinylpyrazolePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °CModerate-Good

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient heat.

    • Solution: Ensure a properly inert atmosphere was maintained. Use freshly opened, high-purity catalyst and ligands. Confirm solvents were adequately degassed. Consider increasing the temperature or switching to a more active catalyst system (e.g., using a bulky phosphine or NHC ligand).[15][16]

  • Dehalogenation of Starting Material:

    • Cause: A common side reaction with reactive aryl iodides, where the iodine is replaced by a hydrogen atom.[9][20]

    • Solution: Use milder conditions if possible (lower temperature, shorter reaction time). Ensure the boronic acid is of high quality, as impurities can promote this pathway. Switching to a different base or catalyst system may also mitigate the issue.

  • Protodeborylation of Boronic Acid:

    • Cause: The boronic acid decomposes before it can participate in the transmetalation step.[5]

    • Solution: Use the boronic acid as soon as it is weighed. Consider using the more stable pinacol ester derivative. Ensure the base is not excessively strong or the temperature too high for the stability of the specific boronic acid.

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks.

  • Inert Gas: Handle compressed gas cylinders with care and according to institutional safety protocols.

  • Heating: Use a blast shield when heating sealed reaction vessels, especially when working at elevated temperatures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]

  • Royal Society of Chemistry. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • Synfacts. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]

  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]

  • NIH National Library of Medicine. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • Semantic Scholar. (2011). Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)-palladium complexes in an environmentally benign solvent. Available from: [Link]

  • ACS Publications. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. Available from: [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • ResearchGate. (2014). Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction. Available from: [Link]

  • Royal Society of Chemistry. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

  • NIH National Library of Medicine. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Available from: [Link]

  • NIH National Library of Medicine. (2016). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Available from: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... Available from: [Link]

  • Semantic Scholar. (2013). A novel strategy for synthesis of 5-iodo ((125/131)I)-1, 2, 3-triazoles via click chemistry. Available from: [Link]

  • NIH National Library of Medicine. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • ResearchGate. (2020). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Available from: [Link]

  • PubMed. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. Available from: [Link]

  • SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available from: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • NIH National Library of Medicine. (2020). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Available from: [Link]

  • Royal Society of Chemistry. (2017). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: Sonogashira Coupling of 5-Iodo-1-isobutylpyrazole for Drug Discovery

Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive molecules and marketed drugs.[1][2][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules that interact with biological targets.[2] The introduction of an alkynyl moiety onto the pyrazole ring via the Sonogashira coupling reaction dramatically expands the chemical space available to drug discovery professionals.[5] This powerful carbon-carbon bond-forming reaction allows for the facile incorporation of diverse functionalities, enabling the synthesis of novel compounds for screening in various therapeutic areas, including oncology and neurodegenerative diseases.[2][3][6]

This guide provides a comprehensive overview and detailed protocols for the successful Sonogashira coupling of 5-Iodo-1-isobutylpyrazole, a key building block for the synthesis of innovative therapeutics. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide expert insights into troubleshooting and optimization.

Mechanistic Overview: The Dual Catalytic Cycles of the Sonogashira Reaction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][8] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 5-Iodo-1-isobutylpyrazole, forming a Pd(II) intermediate.[9] This is often the rate-determining step in the overall reaction.[11]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[12]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-1-isobutylpyrazole product and regenerate the active Pd(0) catalyst.[13]

The Copper Cycle:

  • Coordination: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[11]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[7][12] This species is then ready to participate in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira protocols have also been developed to avoid the primary side reaction, the Glaser coupling, which is an oxidative homocoupling of the alkyne.[14][15]

Visualizing the Catalytic Pathway

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂(X) Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetalation_complex R¹-Pd(II)L₂(C≡CR²) Pd_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R¹-C≡C-R² Transmetalation_complex->Product CuX Cu(I)X Cu_alkyne [Cu(I)(H-C≡CR²)]⁺X⁻ CuX->Cu_alkyne Coordination (H-C≡CR²) Cu_acetylide Cu(I)-C≡CR² Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_complex To Transmetalation caption Catalytic cycles of the Sonogashira coupling reaction.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

Materials and Reagents
  • Substrate: 5-Iodo-1-isobutylpyrazole

  • Alkyne: Terminal alkyne of choice (e.g., phenylacetylene, propargyl alcohol)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Other: Anhydrous magnesium sulfate (MgSO₄), Celite, standard laboratory glassware, magnetic stirrer, heating mantle, and thin-layer chromatography (TLC) supplies.

General Procedure for Sonogashira Coupling of 5-Iodo-1-isobutylpyrazole

This protocol is a general guideline and may require optimization depending on the specific alkyne used.

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-1-isobutylpyrazole (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an inert atmosphere.[14]

2. Addition of Solvent and Base:

  • Add the anhydrous solvent (5 mL) and the base (3.0 mmol, 3.0 equiv.) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

3. Addition of Alkyne:

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.

4. Reaction Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C).[13]

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-1-isobutylpyrazole.

Optimization and Data Presentation

For optimal results, screening of different reaction parameters is often necessary. The following table summarizes key parameters for consideration.

ParameterCondition 1 (Standard)Condition 2 (Alternative)Rationale & Notes
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (2 mol%)Pd(II) pre-catalysts are often more air-stable. Pd(0) catalysts may be more active but require more careful handling.[14]
Copper Co-catalyst CuI (4 mol%)Copper-freeThe copper co-catalyst generally increases the reaction rate but can lead to the formation of Glaser coupling byproducts.[7][14] Copper-free conditions may require higher temperatures or different ligands.[16]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)The base is crucial for deprotonating the alkyne.[14] The choice of base can influence the reaction rate and side product formation.
Solvent Tetrahydrofuran (THF)Dimethylformamide (DMF)The choice of solvent can affect catalyst solubility and reaction temperature. DMF is a more polar solvent and can sometimes lead to faster reactions.[17]
Temperature 50 °CRoom Temperature to 80 °CThe reactivity of the aryl iodide generally allows for milder conditions.[14] However, for less reactive alkynes, heating may be necessary.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Yield Inactive catalyst; poor quality reagents; non-inert atmosphere.Use fresh, high-purity catalysts and reagents. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions by properly degassing the solvent and using an inert gas.[14]
Formation of Black Precipitate (Palladium Black) Decomposition of the palladium catalyst.This can be caused by impurities or an inappropriate solvent. Using fresh, high-purity reagents and solvents can help. Anecdotally, THF may sometimes promote the formation of palladium black.[14][18]
Glaser Coupling Byproduct Presence of oxygen with the copper co-catalyst.Ensure a thoroughly deoxygenated reaction environment.[11] Alternatively, consider a copper-free protocol.[14]
Starting Material Remains Insufficient reaction time or temperature; catalyst deactivation.Increase the reaction time or temperature. If catalyst deactivation is suspected, try adding a fresh portion of the catalyst.

Conclusion

The Sonogashira coupling of 5-Iodo-1-isobutylpyrazole is a robust and highly valuable transformation for the synthesis of novel pyrazole-alkyne derivatives in the context of drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this powerful synthetic methodology.

References

  • Wikipedia. Sonogashira coupling.

  • Gong, X., et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 2012.

  • BenchChem. Troubleshooting low reactivity in Sonogashira coupling reactions.

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Method

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of the C-I Bond in Pyrazoles

Introduction: The Pyrazole Scaffold and the Power of Palladium The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of clin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Power of Palladium

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of clinically approved drugs and biologically active compounds.[1][2][3] Its versatile structure allows for a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[4][5][6] The ability to precisely modify the pyrazole ring at specific positions is therefore of paramount importance for drug discovery and development professionals seeking to fine-tune pharmacological properties.

Among the various positions on the pyrazole ring, functionalization via a carbon-iodine (C-I) bond offers a distinct advantage. The C-I bond is the most reactive of the carbon-halogen bonds, readily undergoing oxidative addition to a palladium(0) catalyst, which is the crucial first step in a host of powerful cross-coupling reactions.[7] This high reactivity allows for transformations under milder conditions compared to C-Br or C-Cl bonds, broadening the scope of compatible functional groups and enabling the synthesis of complex molecular architectures.

This guide provides a detailed overview of the primary palladium-catalyzed methodologies for the functionalization of the C-I bond in pyrazoles. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols, and discuss their application in the synthesis of valuable pharmaceutical intermediates.

Core Methodologies: A Toolkit for Pyrazole Diversification

The functionalization of iodopyrazoles is dominated by a suite of robust and versatile palladium-catalyzed cross-coupling reactions. Understanding the nuances of each method is key to successful synthesis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used method for forming carbon-carbon bonds, reacting an organohalide with an organoboron compound.[7][8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the iodopyrazole to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Intermediate Py-Pd(II)(I)L₂ OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Coupling Py-Pd(II)(R)L₂ Transmetalation->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination Product Py-R RedElim->Product Iodopyrazole Py-I Iodopyrazole->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol & Optimization: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

  • Catalyst/Ligand: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often involve a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which promote the oxidative addition and reductive elimination steps.

  • Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction outcome, with stronger bases sometimes required for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical.

  • Troubleshooting: A common side reaction is the dehalogenation (protodeboronation) of the starting material. This can sometimes be mitigated by using milder bases, lower temperatures, or carefully degassing the reaction mixture to remove oxygen.[9][10]

ComponentExampleMolarity/LoadingPurpose
Iodopyrazole 4-Iodo-1H-pyrazole1.0 equivSubstrate
Boronic Acid Phenylboronic acid1.1 - 1.5 equivCoupling Partner
Pd Catalyst Pd(PPh₃)₄2-5 mol%Catalyst
Base K₂CO₃2.0 - 3.0 equivActivates Boronic Acid
Solvent Dioxane/H₂O (4:1)~0.1 MReaction Medium
Temperature 80-100 °CN/AThermal Energy
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[11] This reaction is indispensable for creating rigid, linear extensions to the pyrazole core, a common strategy in the design of kinase inhibitors and other targeted therapies.

Mechanistic Insight: The Sonogashira reaction uniquely involves a dual catalytic system. A palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[12][13]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Intermediate Py-Pd(II)(I)L₂ OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Coupling Py-Pd(II)(C≡CR)L₂ Transmetalation->PdII_Coupling PdII_Coupling->Pd0 RedElim Reductive Elimination Product Py-C≡CR RedElim->Product Iodopyrazole Py-I Iodopyrazole->OxAdd Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetalation Alkyne H-C≡CR + Base + CuI Alkyne->Cu_Acetylide

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Protocol & Optimization:

  • Catalyst System: The classic system uses a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.[12] Copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) but often require more specialized ligands.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: Solvents like DMF, THF, or acetonitrile are commonly used, often with the amine base as a co-solvent.[12]

  • Atmosphere: Reactions are typically run under an inert atmosphere (N₂ or Ar) to prevent oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst.

ComponentExampleMolarity/LoadingPurpose
Iodopyrazole 1,3-Disubstituted-4-iodopyrazole1.0 equivSubstrate
Terminal Alkyne Phenylacetylene1.2 equivCoupling Partner
Pd Catalyst PdCl₂(PPh₃)₂2-5 mol%Primary Catalyst
Cu Co-catalyst CuI1-10 mol%Co-catalyst
Base Et₃N2.0-3.0 equivBase/Solvent
Solvent DMF~0.2 MReaction Medium
Temperature Room Temp to 60 °CN/AThermal Energy
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful route to vinylpyrazoles.[14][15] These products are valuable intermediates, as the vinyl group can be further functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation).

Mechanistic Insight: The cycle involves oxidative addition of the iodopyrazole to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species. The final step is the reductive elimination of HX with a base, which regenerates the active Pd(0) catalyst.[16][17]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Intermediate Py-Pd(II)(I)L₂ OxAdd->PdII_Intermediate MigratoryInsertion Migratory Insertion PdII_Alkyl R-CH₂-CH(Py)-Pd(II)L₂ MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Pd_Hydride H-Pd(II)(I)L₂ PdII_Alkyl->Pd_Hydride Product Py-CH=CH-R BetaHydrideElim->Product Iodopyrazole Py-I Iodopyrazole->OxAdd Alkene H₂C=CH-R Alkene->MigratoryInsertion Pd_Hydride->Pd0 Base + Base Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Intermediate Py-Pd(II)(I)L OxAdd->PdII_Intermediate AmineCoord Amine Coordination & Deprotonation PdII_Amido Py-Pd(II)(NR¹R²)L AmineCoord->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Py-NR¹R² RedElim->Product Iodopyrazole Py-I Iodopyrazole->OxAdd Amine HNR¹R² + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol & Optimization:

  • Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are essential for high efficiency. Pre-catalysts, where the ligand is already coordinated to the palladium, are often used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are most common.

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are necessary.

  • Challenges: The reaction is sensitive to air and moisture, so rigorous inert atmosphere techniques are required. Substrate scope can be limited by sterically hindered amines or those with acidic protons elsewhere in the molecule.

ComponentExampleMolarity/LoadingPurpose
Iodopyrazole 4-Iodo-1-trityl-1H-pyrazole1.0 equivSubstrate
Amine Piperidine1.2-2.0 equivCoupling Partner
Pd Pre-catalyst Pd₂(dba)₃2-5 mol%Catalyst Source
Ligand Xantphos4-10 mol%Promotes C-N Elimination
Base NaOtBu2.0 equivDeprotonates Amine
Solvent Toluene~0.1 MReaction Medium
Temperature 80-110 °CN/AThermal Energy

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram illustrates the typical sequence from reaction setup to final product isolation.

Experimental_Workflow Setup 1. Reaction Setup (Schlenk/Glovebox) - Add Iodopyrazole - Add Coupling Partner - Add Catalyst/Ligand - Add Base Solvent 2. Add Degassed Solvent Setup->Solvent Reaction 3. Reaction - Heat to specified temp. - Stir under inert atm. Solvent->Reaction Monitoring 4. Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine Monitoring->Workup Purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of the C-I bond in pyrazoles is a mature yet continually evolving field. The methods outlined—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings—form the bedrock of synthetic strategies aimed at this privileged scaffold. For researchers in drug discovery, mastering these reactions provides a direct and powerful route to novel chemical matter, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. As new generations of ligands and catalysts continue to emerge, the scope, efficiency, and sustainability of these transformations will only improve, further solidifying the role of palladium catalysis in the creation of next-generation pyrazole-based therapeutics.

References

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  • ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]

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Application

The Strategic Use of 5-Iodo-1-isobutylpyrazole in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important targets for modern drug discovery. Within the landscape of medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Numerous FDA-approved drugs and clinical candidates across different therapeutic areas are built upon a pyrazole core, underscoring its versatility and favorable drug-like properties.

This guide focuses on a key building block for the synthesis of pyrazole-based kinase inhibitors: 5-Iodo-1-isobutylpyrazole . The presence of an iodine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This strategic functionalization is crucial for exploring the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The 1-isobutyl group, on the other hand, can influence the molecule's solubility and interaction with the hydrophobic regions of the kinase active site.

These application notes provide a comprehensive overview of the synthetic utility of 5-Iodo-1-isobutylpyrazole, with detailed protocols for its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions, two of the most powerful and widely used methods in modern drug discovery.[3][4] Furthermore, we will delve into the principles of characterizing the biological activity of the synthesized compounds, providing a foundational protocol for in vitro kinase inhibition assays.

Chemical Principles and Synthetic Strategies

The primary utility of 5-Iodo-1-isobutylpyrazole in the synthesis of kinase inhibitors lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 5-position of the pyrazole ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. This allows for the formation of new carbon-carbon bonds, enabling the coupling of the pyrazole core with a wide variety of aryl, heteroaryl, or alkynyl groups.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[5] In the context of kinase inhibitor synthesis, this reaction is invaluable for introducing aryl or heteroaryl moieties that can interact with key residues in the ATP-binding pocket of the target kinase.

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Iodo-1-isobutylpyrazole

This protocol is adapted from established procedures for the Suzuki coupling of similar iodo-pyrazole derivatives and can be optimized for specific substrates.[3]

Materials:

  • 5-Iodo-1-isobutylpyrazole

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Conventional Heating):

  • To a dry Schlenk flask, add 5-Iodo-1-isobutylpyrazole (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture at 80-110 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Procedure (Microwave-Assisted):

  • To a microwave vial, add 5-Iodo-1-isobutylpyrazole (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the base (2.5 eq), and the palladium catalyst (0.02 eq).

  • Add the degassed solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-150 °C for 10-30 minutes.

  • Work-up and purify the product as described in the conventional heating protocol.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

Reactant 1Reactant 2Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Iodo-1-isobutylpyrazolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O10012~85
5-Iodo-1-isobutylpyrazole4-Pyridinylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O908~90
5-Iodo-1-isobutylpyrazole3-Aminophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O11016~78

Note: Yields are estimates and will vary based on the specific substrates and reaction conditions.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Weigh Reagents: - 5-Iodo-1-isobutylpyrazole - Boronic Acid - Base - Catalyst B Combine Reagents in Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (x3) B->C D Add Degassed Solvent C->D E Heat & Stir (Conventional or MW) D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Suzuki Coupling Experimental Workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly useful in kinase inhibitor design for introducing linear alkynyl linkers or terminal alkyne functionalities, which can probe different regions of the kinase active site.

Experimental Protocol 2: General Procedure for Sonogashira Coupling of 5-Iodo-1-isobutylpyrazole

This protocol is based on established procedures for the Sonogashira coupling of iodo-pyrazoles.[4][6]

Materials:

  • 5-Iodo-1-isobutylpyrazole

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Iodo-1-isobutylpyrazole (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous solvent, followed by the base (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise with stirring.

  • Stir the reaction mixture at room temperature to 50 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Sonogashira_Catalytic_Cycle Pd(0) Pd(0) Pd(II)-Py R-Pd(II)-I Pd(0)->Pd(II)-Py Oxidative Addition (R-I) Pd(II)-Alkynyl R-Pd(II)-C≡CR' Pd(II)-Py->Pd(II)-Alkynyl Transmetalation Pd(II)-Alkynyl->Pd(0) Reductive Elimination (R-C≡CR') Cu(I)-Acetylide Cu-C≡CR' Cu(I)-Acetylide->Pd(II)-Py

Caption: Simplified Catalytic Cycle for the Sonogashira Reaction.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of pyrazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. A primary in vitro assay for this purpose is a kinase inhibition assay, which measures the ability of a compound to block the enzymatic activity of a target kinase.

Principle of a Kinase Inhibition Assay

Most kinase assays rely on the detection of the phosphorylation of a substrate by the kinase. This can be achieved through various methods, including radiometric assays (using ³²P- or ³³P-labeled ATP), fluorescence-based assays (e.g., FRET, fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™). The general principle involves incubating the kinase, a substrate (peptide or protein), and ATP with varying concentrations of the test compound. The amount of product formed (phosphorylated substrate or ADP) is then measured, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for an ADP-Glo™ (Promega) kinase assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized pyrazole compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay buffer (specific to the kinase)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the assay buffer. Also, prepare a no-inhibitor control and a no-enzyme control.

  • In the wells of a 384-well plate, add the assay buffer, the substrate, and the serially diluted compounds.

  • Initiate the kinase reaction by adding a mixture of the kinase and ATP.

  • Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Representative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
Compound XKinase A50
Compound YKinase A250
Compound ZKinase A>10,000

Note: The results will be highly dependent on the specific kinase and the structure of the synthesized compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The synthetic strategies outlined above, coupled with biological evaluation, form the basis of an iterative drug discovery process. By synthesizing a library of analogs using 5-Iodo-1-isobutylpyrazole and various coupling partners, researchers can establish a structure-activity relationship (SAR).[7] This involves correlating changes in the chemical structure with changes in biological activity. For example, substituting a phenyl group with a pyridine may introduce a key hydrogen bond with the kinase hinge region, significantly increasing potency. The isobutyl group itself can be varied to probe different hydrophobic pockets. This iterative cycle of design, synthesis, and testing is fundamental to optimizing a lead compound into a clinical candidate.

Conclusion

5-Iodo-1-isobutylpyrazole is a valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its amenability to robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient generation of diverse chemical libraries. The protocols and principles outlined in these application notes provide a solid foundation for researchers to leverage this key intermediate in their drug discovery programs, ultimately contributing to the development of the next generation of targeted therapies.

References

Sources

Method

Application Notes and Protocols for the Derivatization of 5-Iodo-1-isobutylpyrazole in Medicinal Chemistry

Introduction: The Pyrazole Scaffold and the Strategic Importance of 5-Iodo-1-isobutylpyrazole The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of 5-Iodo-1-isobutylpyrazole

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2][3] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts favorable physicochemical properties such as metabolic stability and the capacity for diverse molecular interactions.[4][5] This has led to the development of blockbuster drugs targeting a wide range of diseases, from cancer and inflammation to infectious diseases and neurological disorders.[6][7][8]

This guide focuses on a key synthetic intermediate, 5-iodo-1-isobutylpyrazole , a versatile building block for the synthesis of novel pyrazole-based drug candidates. The isobutyl group at the N1 position can enhance lipophilicity and modulate binding interactions, while the iodine atom at the C5 position serves as a strategic handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space around the pyrazole core, a critical activity in any drug discovery program.

Herein, we provide a comprehensive overview of the synthesis of 5-iodo-1-isobutylpyrazole and detailed, field-proven protocols for its derivatization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic rationale behind the experimental choices, offering insights to empower researchers to not only execute these protocols but also to troubleshoot and adapt them for their specific molecular targets.

Synthesis of the Starting Material: 5-Iodo-1-isobutylpyrazole

The synthesis of 5-iodo-1-isobutylpyrazole is a two-step process commencing with the N-alkylation of pyrazole, followed by a regioselective iodination.

Part 1: Synthesis of 1-Isobutyl-1H-pyrazole

The introduction of the isobutyl group onto the pyrazole nitrogen is typically achieved via a standard N-alkylation reaction.

Reaction Scheme:

Protocol:

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the pyrazole.

  • Add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-isobutyl-1H-pyrazole.

Part 2: Regioselective Iodination to 5-Iodo-1-isobutylpyrazole

Direct electrophilic iodination of 1-isobutyl-1H-pyrazole can lead to a mixture of regioisomers. To achieve high selectivity for the C5 position, a directed ortho-metalation approach (in this case, deprotonation at the carbon adjacent to the N1-isobutyl group) followed by quenching with an iodine source is the preferred method. This is based on the increased acidity of the C5 proton.[2]

Reaction Scheme:

Protocol:

  • Dissolve 1-isobutyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically as a 2.5 M solution in hexanes) dropwise to the stirred solution. The reaction mixture may turn colored, indicating the formation of the lithium pyrazolide.

  • Stir the reaction at -78 °C for 1 hour to ensure complete deprotonation.

  • In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the lithium pyrazolide solution at -78 °C. The color of the iodine solution will dissipate as it reacts.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 5-iodo-1-isobutylpyrazole.

Derivatization of 5-Iodo-1-isobutylpyrazole via Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 5-position of the pyrazole ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities crucial for modulating biological activity.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-1-isobutylpyrazoles

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3][9]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 5-iodo-1-isobutylpyrazole to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

Protocol for Suzuki-Miyaura Coupling:

ParameterConditionRationale
Reactants 5-Iodo-1-isobutylpyrazole (1.0 eq), Arylboronic acid (1.2-1.5 eq)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)Pd(PPh₃)₄ is a reliable catalyst. For challenging substrates, a more active catalyst system with a bulky, electron-rich phosphine ligand like SPhos can be beneficial.
Base K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Temperature 80-100 °CHeating is typically required to drive the reaction, particularly the oxidative addition step.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Procedure:

  • To a Schlenk flask, add 5-iodo-1-isobutylpyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-1-isobutylpyrazole.

Sonogashira Coupling: Synthesis of 5-Alkynyl-1-isobutylpyrazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted pyrazoles, which are valuable precursors for further transformations and can act as bioisosteres for other functional groups.[10][11]

Mechanistic Rationale:

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the iodo-pyrazole to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is more reactive towards transmetalation with the palladium center than the alkyne itself.

Sonogashira_Cycle

Protocol for Sonogashira Coupling:

ParameterConditionRationale
Reactants 5-Iodo-1-isobutylpyrazole (1.0 eq), Terminal alkyne (1.2-1.5 eq)A slight excess of the alkyne is used.
Catalysts PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%)A combination of a palladium catalyst and a copper(I) co-catalyst is standard.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 eq)The amine base deprotonates the terminal alkyne and neutralizes the HI formed during the reaction.
Solvent THF or DMFAnhydrous and degassed polar aprotic solvents are typically used.
Temperature Room temperature to 60 °CThe reaction is often run at mild temperatures.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.

Experimental Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-iodo-1-isobutylpyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-alkynyl-1-isobutylpyrazole.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-1-isobutylpyrazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of primary and secondary arylamines.[5][12] 5-Aminopyrazoles are particularly interesting in medicinal chemistry, with several examples showing potent biological activity, including as kinase inhibitors.[13][14][15]

Mechanistic Rationale:

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions and involves:

  • Oxidative Addition: Insertion of Pd(0) into the C-I bond of the iodo-pyrazole.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated pyrazole product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle

Protocol for Buchwald-Hartwig Amination:

ParameterConditionRationale
Reactants 5-Iodo-1-isobutylpyrazole (1.0 eq), Amine (1.2-1.5 eq)A slight excess of the amine is generally used.
Catalyst Pd₂(dba)₃ (2 mol%) with a ligand like XPhos or RuPhos (4 mol%)A palladium precatalyst with a bulky, electron-rich phosphine ligand is crucial for efficient C-N bond formation.
Base NaOt-Bu (1.4 eq) or K₃PO₄ (2.0 eq)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are used.
Temperature 80-110 °CElevated temperatures are typically necessary for this reaction.
Atmosphere Inert (Argon or Nitrogen)To protect the catalyst from oxidation.

Experimental Procedure:

  • To a flame-dried Schlenk tube, add 5-iodo-1-isobutylpyrazole (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-amino-1-isobutylpyrazole derivative.

Medicinal Chemistry Applications and Future Directions

The derivatization of 5-iodo-1-isobutylpyrazole opens up a vast chemical space for the development of novel therapeutic agents.

  • 5-Aryl-1-isobutylpyrazoles , synthesized via Suzuki-Miyaura coupling, are core structures in many kinase inhibitors and other targeted therapies. The aryl group can be tailored to interact with specific residues in the active site of an enzyme.

  • 5-Alkynyl-1-isobutylpyrazoles , from Sonogashira coupling, can serve as precursors for more complex structures through click chemistry or other alkyne transformations. The linear geometry of the alkyne can also be exploited to probe long, narrow binding pockets.

  • 5-Amino-1-isobutylpyrazoles , accessed through Buchwald-Hartwig amination, are particularly promising. The amino group can act as a key hydrogen bond donor or acceptor, and can be further functionalized to introduce additional diversity. For example, 5-aminopyrazoles have been identified as potent inhibitors of p38α MAP kinase, a key target in inflammatory diseases.[16]

Drug_Discovery_Workflow

Conclusion

5-Iodo-1-isobutylpyrazole is a highly valuable and versatile building block in medicinal chemistry. The protocols detailed in this guide provide a robust foundation for its synthesis and subsequent derivatization through powerful palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind these transformations, researchers can effectively leverage this scaffold to generate diverse libraries of novel pyrazole derivatives for the discovery of new and improved therapeutics.

References

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Application

5-Iodo-1-isobutylpyrazole: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Introduction The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds with applications ranging from pharmaceuticals to agrochemicals.[1][2] The strategic functional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds with applications ranging from pharmaceuticals to agrochemicals.[1][2] The strategic functionalization of the pyrazole ring is a key endeavor in medicinal chemistry and materials science for the generation of novel chemical entities with tailored properties. 5-Iodo-1-isobutylpyrazole has emerged as a highly valuable and versatile building block in this context. The presence of a reactive iodine atom at the C5 position facilitates a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3][4] The N1-isobutyl group confers favorable physicochemical properties, such as improved solubility in organic solvents, which can be beneficial for both reaction conditions and the characteristics of the final products.[5]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 5-iodo-1-isobutylpyrazole as a precursor to a variety of novel heterocyclic compounds. We will delve into the synthetic rationale, provide step-by-step experimental procedures for key transformations, and explore its application in the construction of fused heterocyclic systems.

Physicochemical Properties of 5-Iodo-1-isobutylpyrazole

PropertyEstimated ValueRationale/Comparison
Molecular Formula C₇H₁₁IN₂Based on its chemical structure.
Molecular Weight 250.08 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solid or oilSimilar to other N-alkylated iodopyrazoles.
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane, Toluene)The isobutyl group enhances lipophilicity and solubility in organic media.[5]
Reactivity The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions.The C-I bond is the most reactive among halogens in such transformations.[6]

Synthesis of 5-Iodo-1-isobutylpyrazole: A Two-Step Approach

The synthesis of 5-iodo-1-isobutylpyrazole can be efficiently achieved in a two-step sequence involving the N-alkylation of pyrazole followed by regioselective iodination at the C5 position.

Step 1: Synthesis of 1-Isobutyl-1H-pyrazole

The introduction of the isobutyl group onto the pyrazole nitrogen can be accomplished via a standard N-alkylation reaction.[7]

Reaction Scheme:

pyrazole Pyrazole reaction_plus1 + pyrazole->reaction_plus1 isobutyl_bromide 1-Bromo-2-methylpropane isobutyl_bromide->reaction_plus1 base Base (e.g., K₂CO₃, NaH) reaction_arrow base->reaction_arrow solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction_arrow product 1-Isobutyl-1H-pyrazole reaction_plus1->reaction_arrow reaction_arrow->product

Workflow for the synthesis of 1-Isobutyl-1H-pyrazole.

Protocol:

  • To a solution of pyrazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methylpropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 1-isobutyl-1H-pyrazole.

Step 2: Regioselective Iodination to 5-Iodo-1-isobutylpyrazole

The direct iodination of 1-isobutylpyrazole at the C5 position is the most challenging step due to the potential for reaction at the C3 and C4 positions. However, methods for the regioselective iodination of N-alkylpyrazoles at C5 have been developed.[3] One effective method involves lithiation followed by quenching with iodine.[3]

Reaction Scheme:

reactant 1-Isobutyl-1H-pyrazole reaction_arrow reactant->reaction_arrow reagent1 1. n-BuLi, THF, -78 °C reagent1->reaction_arrow reagent2 2. I₂, THF reagent2->reaction_arrow product 5-Iodo-1-isobutylpyrazole reaction_arrow->product

Iodination of 1-isobutyl-1H-pyrazole.

Protocol:

  • Dissolve 1-isobutyl-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C5 position.

  • In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the lithium pyrazolide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 5-iodo-1-isobutylpyrazole.

Application in Palladium-Catalyzed Cross-Coupling Reactions

5-Iodo-1-isobutylpyrazole is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of C-C and C-N bonds.[4][8][9]

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroarylpyrazoles

The Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties at the C5 position of the pyrazole ring.[10] These motifs are prevalent in many pharmaceutical agents.

Reaction Scheme:

reactant1 5-Iodo-1-isobutylpyrazole reaction_plus + reactant1->reaction_plus reactant2 R-B(OH)₂ or R-B(pin) reactant2->reaction_plus catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reaction_arrow catalyst->reaction_arrow base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_arrow solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_arrow product 5-Aryl/Heteroaryl-1-isobutylpyrazole reaction_plus->reaction_arrow reaction_arrow->product reactant1 5-Iodo-1-isobutylpyrazole reaction_plus + reactant1->reaction_plus reactant2 Terminal Alkyne reactant2->reaction_plus catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) reaction_arrow catalyst->reaction_arrow cocatalyst CuI cocatalyst->reaction_arrow base Base (e.g., Et₃N, DIPA) base->reaction_arrow solvent Solvent (e.g., THF, DMF) solvent->reaction_arrow product 5-Alkynyl-1-isobutylpyrazole reaction_plus->reaction_arrow reaction_arrow->product reactant1 5-Iodo-1-isobutylpyrazole reaction_plus + reactant1->reaction_plus reactant2 Amine (R¹R²NH) reactant2->reaction_plus catalyst Pd Catalyst (e.g., Pd₂(dba)₃) reaction_arrow catalyst->reaction_arrow ligand Ligand (e.g., Xantphos, BINAP) ligand->reaction_arrow base Base (e.g., NaOtBu, Cs₂CO₃) base->reaction_arrow solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction_arrow product 5-Amino-1-isobutylpyrazole reaction_plus->reaction_arrow reaction_arrow->product start 5-Iodo-1-isobutylpyrazole step1 Buchwald-Hartwig Amination (NH₃ source) start->step1 intermediate 5-Amino-1-isobutylpyrazole step1->intermediate step2 [3+3] Annulation with 1,3-dicarbonyl compound intermediate->step2 product Pyrazolo[1,5-a]pyrimidine Derivative step2->product product Pyrazolo[3,4-d]pyridazine Derivative intermediate1 5-Amino-4-cyanopyrazole Derivative product->intermediate1 Hydrazine cyclization intermediate2 5-Iodo-4-cyanopyrazole Derivative intermediate1->intermediate2 Buchwald-Hartwig Amination start 5-Iodo-1-isobutylpyrazole intermediate2->start Cyanation

Sources

Method

Application Note: A Comprehensive Guide to the N-Alkylation of 5-Iodopyrazole for Advanced Synthetic Applications

Introduction: The Strategic Importance of N-Alkylated 5-Iodopyrazoles N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry and drug development, appearing in a wide array of therapeutic agents f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 5-Iodopyrazoles

N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry and drug development, appearing in a wide array of therapeutic agents for oncology, infectious diseases, and neurological disorders.[1][2] Their prevalence stems from their ability to act as bioisosteres for amides and other aromatic systems, engage in crucial hydrogen bonding interactions, and provide a stable, tunable core for molecular elaboration.[1]

The 5-iodopyrazole derivative is of particular strategic value. The iodine atom at the C5 position is not merely a substituent; it is a versatile synthetic handle, primed for a variety of powerful cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This enables late-stage functionalization, a critical capability in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Consequently, the ability to perform a clean, high-yielding, and regioselective N-alkylation on the 5-iodopyrazole core is a paramount first step in the synthesis of complex, high-value molecules. This guide provides a detailed experimental protocol for this transformation, grounded in mechanistic principles and field-proven insights to ensure reproducibility and success.

The Core Challenge: Regioselectivity in Pyrazole Alkylation

For an unsymmetrically substituted heterocycle like 5-iodopyrazole, the primary experimental challenge is controlling regioselectivity. Alkylation can occur at either of the two nitrogen atoms (N1 or N2), potentially leading to a mixture of regioisomers that are often difficult to separate.[4][5] The outcome of the reaction is a delicate interplay of several factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky alkylating agent or a large substituent at the C5 position (like iodine) will generally favor alkylation at the N1 position.[4]

  • Electronic Effects: The electron-withdrawing nature of the iodine atom can influence the relative nucleophilicity of the two nitrogen atoms, although steric factors often dominate.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically alter the regiochemical outcome by influencing the site of deprotonation and the reactivity of the resulting pyrazolate anion.[6]

This protocol has been optimized to favor the thermodynamically more stable N1-alkylated product, which is typically the major isomer formed under standard base-mediated conditions.

Experimental Workflow Overview

The overall process for the N-alkylation of 5-iodopyrazole is a robust, multi-step workflow that begins with careful reaction setup and concludes with rigorous purification and characterization of the final product.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Chemical Transformation cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization reagents Weigh Reagents (5-Iodopyrazole, Base) glassware Prepare Dry Glassware (Round-bottom flask, Stir bar) reagents->glassware solvent_add Add Anhydrous Solvent (e.g., DMF, Acetonitrile) glassware->solvent_add base_add Add Base & Stir (Formation of Pyrazolate Anion) solvent_add->base_add alkyl_add Add Alkylating Agent (e.g., Alkyl Halide) base_add->alkyl_add heating Heat to Specified Temp. (e.g., 60-80 °C) alkyl_add->heating monitoring Monitor by TLC heating->monitoring quench Quench Reaction (Add Water) monitoring->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms final_product Pure N-Alkyl-5-Iodopyrazole nmr->final_product ms->final_product

Caption: General workflow for the N-alkylation of 5-iodopyrazole.

Detailed Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a standard, reliable method using potassium carbonate as the base in a polar aprotic solvent. This combination is effective for a wide range of primary and secondary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-Iodopyrazole>97%Sigma-AldrichStore in a cool, dark place.
Alkyl Halide (e.g., Benzyl Bromide)>98%Acros OrganicsUse fresh or recently purified.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificGrind to a fine powder and dry before use.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichUse from a sealed bottle or freshly distilled.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized Water--For work-up.
Brine (Saturated NaCl solution)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying organic layer.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Methodology

(Scale: 5 mmol)

  • Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 5-iodopyrazole (0.97 g, 5.0 mmol, 1.0 equiv.) and finely powdered, anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.).

    • Causality Note: Using powdered and anhydrous K₂CO₃ maximizes the available surface area for deprotonation and prevents the introduction of water, which can hydrolyze the alkylating agent and reduce yield.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 25 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes.

    • Causality Note: DMF is a polar aprotic solvent ideal for Sₙ2 reactions. It effectively solvates the potassium cation, creating a more "naked" and highly nucleophilic pyrazolate anion, which accelerates the rate of alkylation.[4]

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., benzyl bromide, 0.65 mL, 5.5 mmol, 1.1 equiv.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath. Maintain stirring at this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase of 4:1 Hexanes:Ethyl Acetate. The product spot should appear at a higher Rf than the starting 5-iodopyrazole spot. The reaction is typically complete within 2-4 hours.

  • Work-up (Quench and Extraction): a. Once the starting material is consumed, cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (100 mL). c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

    • Causality Note: The water wash removes the highly polar DMF, and the brine wash removes residual water from the organic layer, aiding the subsequent drying step.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate) to isolate the pure N-alkyl-5-iodopyrazole product.

Alternative Methodologies: A Comparative Overview

While the base-mediated approach is a workhorse, other methods offer distinct advantages in specific contexts.

MethodKey ReagentsConditionsAdvantagesDisadvantages
Classical Base-Mediated Base: K₂CO₃, NaH, Cs₂CO₃Solvent: DMF, MeCN25-80 °C, 2-12 hVersatile, well-understood, scalable.Requires anhydrous conditions, may require heating.
Phase-Transfer Catalysis (PTC) Catalyst: TBABBase: Solid KOH, K₂CO₃Biphasic or solvent-free, 25-60 °CMilder conditions, often no need for anhydrous solvents, good for scale-up.[7][8]Catalyst may need to be removed.
Microwave-Assisted K₂CO₃ or Cs₂CO₃ in DMF or NMP100-150 °C, 5-20 min in MW reactorExtremely fast reaction times, often improved yields and purity.[9]Requires specialized microwave reactor equipment.

Conclusion and Best Practices

The N-alkylation of 5-iodopyrazole is a critical and enabling transformation for the synthesis of complex molecules in drug discovery. The detailed protocol provided herein, utilizing potassium carbonate in DMF, represents a reliable and robust starting point for researchers. For process optimization, difficult substrates, or green chemistry initiatives, exploring phase-transfer catalysis or microwave-assisted synthesis is highly recommended.

Self-Validating System: Successful execution of this protocol is validated by complete consumption of the starting material (via TLC) and characterization of a single major product isomer (via ¹H NMR) with the correct mass (via MS), confirming the integrity of the transformation. Adherence to the principles of using anhydrous reagents and appropriate monitoring is key to achieving high yields and purity.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From Pyrazoles to Indazoles: A Journey through the Synthesis of Azole Derivatives. Angewandte Chemie International Edition, 50(44), 10234-10273. Available from: [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. Available from: [Link]

  • Wallace, D. J. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. Available from: [Link]

  • Tapia, R. A., Prieto, Y., & Cárdenas, C. (2005). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 10(4), 515-520. Available from: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 1-8. Available from: [Link]

  • Tereshchenko, D. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5028. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Application of Iodinated Pyrazole Analogues in Click Chemistry

An in-depth guide for researchers, scientists, and drug development professionals. Foundational Concepts: The Synergy of Pyrazoles, Iodine, and Click Chemistry The power of the iodinated pyrazole scaffold lies at the int...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Foundational Concepts: The Synergy of Pyrazoles, Iodine, and Click Chemistry

The power of the iodinated pyrazole scaffold lies at the intersection of three key chemical concepts:

  • The Pyrazole Core as a Privileged Scaffold: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs like Celecoxib and Sildenafil highlights its favorable drug-like properties, synthetic accessibility, and ability to engage in crucial hydrogen bonding interactions with biological targets.[3][4] Pyrazole derivatives have demonstrated a vast range of biological activities, including as potent kinase inhibitors in oncology.[3][5]

  • The Iodo-Group as a Versatile Chemical Handle: Halogenation, particularly iodination, is a critical strategy for modulating the electronic and steric properties of a molecule.[6] More importantly, the iodine atom on an aromatic ring like pyrazole serves as an exceptionally versatile handle for synthetic diversification. It is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity.[7][8] Furthermore, it provides a direct site for radioiodination, a key technique in nuclear medicine.

  • Click Chemistry for Efficient Molecular Assembly: Coined by K. Barry Sharpless, click chemistry refers to a class of reactions that are modular, high-yielding, and create minimal byproducts.[9][10] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[11][] For applications in living systems where copper toxicity is a concern, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative.[13][14] These reactions provide a powerful toolkit for rapidly and reliably joining molecular building blocks.[15]

The strategic combination of these three elements allows for a modular approach to complex molecule synthesis: an iodinated pyrazole core can be elaborated via cross-coupling, functionalized with a "click handle" (an azide or alkyne), and then efficiently conjugated to other molecules, biomolecules, or surfaces.

Logical Workflow: From Synthon to Application

The following diagram illustrates the central strategy: synthesizing and isolating the key iodinated pyrazole intermediate, which then serves as a branching point for diverse applications enabled by click chemistry.

G cluster_0 Core Synthesis cluster_1 Functionalization & Application cluster_2 Click Handle Installation cluster_3 Click Chemistry Conjugation cluster_4 Final Products start Pyrazole Precursors iodination Regioselective Iodination start->iodination Iodinating Agent iodopyrazole Iodinated Pyrazole Building Block iodination->iodopyrazole alkyne Install Alkyne iodopyrazole->alkyne Cross-Coupling or SN2 azide Install Azide iodopyrazole->azide Cross-Coupling or SN2 cuaac CuAAC (Copper-Catalyzed) alkyne->cuaac spaac SPAAC (Strain-Promoted) alkyne->spaac azide->cuaac azide->spaac drug Drug Candidates cuaac->drug probe Chemical Probes cuaac->probe material Functional Materials cuaac->material spaac->probe Bioorthogonal radiotracer Radiotracers spaac->radiotracer Bioorthogonal

Caption: General workflow for utilizing iodinated pyrazoles in click chemistry.

Synthesis of Iodinated Pyrazole Analogues: Protocols and Strategic Choices

The successful application of these building blocks begins with their efficient and regioselective synthesis. The position of the iodine atom (typically C4 or C5) is critical as it dictates the geometry of the final constructs.[8][16]

Comparative Analysis of Iodination Methods

The choice of iodination reagent and conditions depends heavily on the substituents already present on the pyrazole ring and the desired regioselectivity.

MethodReagentsTypical PositionYield RangeKey Advantages & Considerations
Electrophilic Iodination I₂, H₂O₂ in H₂OC463-100%Green and practical method.[17] Works well for electron-rich pyrazoles.
Electrophilic Iodination ICl, Li₂CO₃ in DCMC4Up to 95%Highly effective and often rapid. The base is crucial to neutralize the HCl byproduct.[17]
Electrophilic Iodination NIS (N-Iodosuccinimide)C4Good-Exc.Mild conditions, easy to handle solid reagent. Selectivity can be influenced by solvent and substituents.[8]
Directed Lithiation n-BuLi then I₂ in THF, -78°CC565-89%Excellent for specific C5 iodination, especially on pyrazoles with electron-withdrawing groups (e.g., CF₃) at C3.[8][17]
Protocol 2.1: Electrophilic C4-Iodination using Molecular Iodine

This protocol is a green and straightforward method for the C4-iodination of many pyrazole scaffolds.

Rationale: This method utilizes the in-situ generation of an electrophilic iodine species (likely H₂OI⁺) from the oxidation of I₂ by H₂O₂. The electron-rich C4 position of the pyrazole ring attacks this electrophile. Water is an ideal solvent for its low cost, safety, and ability to facilitate the reaction.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend the starting pyrazole (1.0 eq) in deionized water.

  • Reagent Addition: Add powdered iodine (I₂, 1.0-1.2 eq). The mixture will be a heterogeneous slurry.

  • Initiation: Slowly add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.0-3.0 eq) dropwise while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often accompanied by the disappearance of the deep purple color of the iodine. Reaction times can range from 1 to 24 hours.

  • Workup: Once the starting material is consumed, quench any excess H₂O₂ by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution is colorless.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2.2: Directed C5-Iodination via Lithiation

This protocol is essential when specific functionalization at the C5 position is required.[8][17]

Rationale: The C5 proton of certain pyrazoles (e.g., 1-aryl-3-CF₃-pyrazoles) is significantly acidic.[8] A strong, non-nucleophilic base like n-butyllithium (n-BuLi) can selectively deprotonate this position at low temperatures to form a lithium pyrazolide intermediate. This highly nucleophilic intermediate is then "trapped" by the addition of an iodine source (I₂), leading to exclusive C5 iodination.

Step-by-Step Methodology:

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the starting 1-aryl-3-CF₃-pyrazole (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (2.5 M in hexanes, 1.3 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 10-15 minutes at -78 °C.

  • Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.4 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2-4 hours.

  • Workup: Dilute the reaction with dichloromethane (DCM) and wash with a saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a water wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Core Applications in Click Chemistry

Once the iodinated pyrazole is functionalized with an alkyne or azide, it becomes a powerful building block for click chemistry.

Comparative Analysis: CuAAC vs. SPAAC
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) source (e.g., CuI, CuSO₄/Na-Ascorbate) required.[][18]No metal catalyst needed.[14][]
Biocompatibility Potentially toxic to living cells and organisms due to copper.[13]Highly bioorthogonal and suitable for in-vivo applications.[20][21]
Reactants Terminal Alkynes + AzidesStrained Cycloalkynes (e.g., DBCO, BCN) + Azides
Reaction Rate Generally very fast with catalyst loading >1 mol%.Rate is dependent on the ring strain of the cycloalkyne; can be very fast.[20]
Applications Drug discovery, materials science, bioconjugation (in vitro).[9][11]Live-cell imaging, chemical proteomics, in-vivo conjugation.[22][23]
Protocol 3.1: General Protocol for CuAAC

This protocol describes a typical procedure for conjugating an alkyne-functionalized iodopyrazole to an azide-containing partner.

Rationale: The reaction mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise fashion to regioselectively form the 1,4-disubstituted triazole.[18][24] A reducing agent like sodium ascorbate is often used to maintain copper in its active Cu(I) state, while a ligand can accelerate the reaction and improve solubility.

Step-by-Step Methodology:

  • Reagent Preparation: In a vial, dissolve the alkyne-functionalized iodopyrazole (1.0 eq) and the azide partner (1.0-1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) to water, followed by sodium ascorbate (0.05-0.20 eq). The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

  • Reaction: Stir the reaction at room temperature. Monitor by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).

  • Workup & Purification: If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent. The crude product can be purified by column chromatography or preparative HPLC. For bioconjugates, purification is often achieved by size-exclusion chromatography or dialysis.

Protocol 3.2: General Protocol for SPAAC in Bioconjugation

This protocol is designed for conjugating an azide-modified biomolecule with a pyrazole analogue bearing a strained alkyne (e.g., DBCO).

Rationale: SPAAC relies on the high internal energy of a strained cyclooctyne to overcome the activation barrier for the cycloaddition with an azide, eliminating the need for a toxic copper catalyst.[][21] This makes it the premier click reaction for modifying proteins, nucleic acids, or entire cells in their native environment.

Step-by-Step Methodology:

  • Biomolecule Preparation: Prepare a solution of the azide-modified biomolecule (e.g., a protein) in a biocompatible buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Probe Preparation: Prepare a stock solution of the DBCO-functionalized iodopyrazole probe in a water-miscible organic solvent like DMSO or DMF.

  • Conjugation: Add the DBCO-probe solution to the biomolecule solution (typically using a 5-20 fold molar excess of the probe). Gently mix or rock the reaction at room temperature or 4 °C.

  • Incubation: Allow the reaction to proceed for 1-24 hours. The optimal time depends on the concentration of reactants and the specific strained alkyne used.

  • Purification: Remove the unreacted small molecule probe. For proteins, this is effectively achieved using a desalting column (e.g., PD-10), dialysis, or spin filtration against the reaction buffer.

  • Analysis: Confirm the conjugation using appropriate techniques, such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the probe is chromophoric.

Advanced Application: Radiolabeling and Bioorthogonal Probes

A particularly powerful application is in the synthesis of radiotracers for molecular imaging or targeted radiotherapy. The iodine on the pyrazole can be a radionuclide (e.g., ¹²³I, ¹²⁵I, ¹³¹I).

Workflow for Radiotracer Synthesis

This workflow involves synthesizing a precursor suitable for radioiodination, performing the radiolabeling, and then using click chemistry to attach the radiolabeled synthon to a targeting vector.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radioiodination cluster_2 Step 3: Bioorthogonal Conjugation (SPAAC) cluster_3 Step 4: Final Product start Iodinated Pyrazole with Click Handle precursor Stannylated or Boronic Ester Precursor start->precursor Stannylation or Borylation radioiodination Radioiodination precursor->radioiodination [¹²⁵I]NaI, Oxidant purify1 HPLC Purification radioiodination->purify1 radiolabel Radiolabeled Pyrazole (with Click Handle) purify1->radiolabel click SPAAC Reaction radiolabel->click biomolecule Targeting Biomolecule (e.g., Peptide-Azide) biomolecule->click purify2 Final Purification (e.g., SPE) click->purify2 final Final Radiotracer purify2->final

Caption: Workflow for synthesizing a radiotracer using a pyrazole synthon.

Protocol 4.1: Radioiodination and Click Conjugation

This protocol outlines the labeling of a stannylated pyrazole-DBCO precursor with Iodine-125, followed by conjugation to an azide-modified peptide.

Rationale: Destannylation is a common and efficient method for radioiodination. An organotin precursor (typically tributylstannyl) is reacted with radioactive sodium iodide in the presence of a mild oxidant (like Chloramine-T or Iodogen) to facilitate electrophilic substitution of the stannyl group with the radioiodine.[25][26] The resulting radiolabeled probe is then conjugated using the bioorthogonal SPAAC reaction.

Step-by-Step Methodology:

Part A: Radioiodination of the Precursor

  • Setup: To a 1.5 mL microcentrifuge tube coated with Iodogen (100 µg), add a solution of the stannylated pyrazole-DBCO precursor (5-10 µg in 20 µL ethanol or DMSO).

  • Labeling: Add [¹²⁵I]NaI (approx. 1 mCi / 37 MBq) in 50 µL of phosphate buffer (pH 7.2) to the tube.

  • Reaction: Vortex the mixture gently and let it stand at room temperature for 15-20 minutes.

  • Quenching: Quench the reaction by adding 100 µL of a saturated sodium metabisulfite solution.

  • Purification: Purify the radiolabeled [¹²⁵I]pyrazole-DBCO probe from unreacted [¹²⁵I]NaI using reverse-phase HPLC. Collect the product peak and carefully evaporate the solvent under a gentle stream of nitrogen.

Part B: Click Conjugation to Peptide

  • Reconstitution: Reconstitute the purified, dried [¹²⁵I]pyrazole-DBCO in 50 µL of DMSO or another suitable buffer.

  • Peptide Solution: In a separate tube, dissolve the azide-modified targeting peptide (e.g., c(RGDyK)-Azide) in 200 µL of PBS (pH 7.4).

  • Conjugation: Add the reconstituted radiolabeled probe to the peptide solution. Vortex gently.

  • Incubation: Incubate the reaction at 37 °C for 30-60 minutes.

  • Final Purification: Purify the final radiolabeled peptide from the unreacted probe using a C18 solid-phase extraction (SPE) cartridge, eluting the final product with an ethanol/water mixture.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.

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Method

Application Notes &amp; Protocols: Synthesis of Radiolabeled 5-Iodo-1-isobutylpyrazole for Imaging Studies

Abstract This document provides a comprehensive guide for the synthesis, purification, and quality control of radiolabeled 5-Iodo-1-isobutylpyrazole, a potential imaging agent for Positron Emission Tomography (PET) or Si...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and quality control of radiolabeled 5-Iodo-1-isobutylpyrazole, a potential imaging agent for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, targeting entities such as cannabinoid receptors and cyclooxygenase enzymes.[1] This guide details a robust two-part synthesis: (1) preparation of a stable stannylated precursor, 1-isobutyl-5-(tributylstannyl)-1H-pyrazole, and (2) subsequent radioiododestannylation to yield the final radiotracer. Methodologies for purification via High-Performance Liquid Chromatography (HPLC) and rigorous quality control checks are outlined to ensure the final product is suitable for preclinical imaging studies.

Introduction: The Rationale for Radiolabeled Pyrazoles

Molecular imaging techniques like PET and SPECT offer a non-invasive window into biological processes in real-time.[1][2] The power of these techniques lies in the use of radiotracers—biologically active molecules labeled with a radionuclide—that can visualize and quantify physiological or pathological pathways.[3] The pyrazole moiety is a "privileged scaffold" in drug discovery, forming the core of numerous bioactive compounds.[4] Depending on their substitution patterns, pyrazole derivatives can interact with a wide range of biological targets, including receptors and enzymes implicated in neurological disorders, inflammation, and cancer.[1]

Radioiodinated compounds are cornerstones of nuclear medicine, with isotopes available for both SPECT (e.g., Iodine-123) and PET (e.g., Iodine-124).[5][6] Iodine-124, with its 4.18-day half-life, is particularly well-suited for labeling molecules like antibodies that have slow biological clearance, while Iodine-123 (13.2 h half-life) is ideal for imaging faster processes.[6][7]

This guide focuses on the synthesis of [*I]-5-Iodo-1-isobutylpyrazole. The N-isobutyl group provides lipophilicity, which can be crucial for crossing the blood-brain barrier, a common requirement for neurological imaging agents. The radioiodine at the 5-position serves as the imaging reporter. The chosen synthetic strategy, radioiododestannylation, is a widely used and reliable method that proceeds under mild conditions and typically affords high radiochemical yields and purity.[5][8] This method involves reacting a trialkyltin precursor with a source of radioiodide in the presence of a mild oxidizing agent.[5]

Overall Synthesis Workflow

The production of radiolabeled 5-Iodo-1-isobutylpyrazole is accomplished in two major stages: synthesis of a stable, non-radioactive precursor and the final, rapid radiolabeling step. This approach ensures that the handling of radioactivity is confined to the last step, minimizing radiation exposure and simplifying the overall process.

G cluster_0 Part 1: Precursor Synthesis (Non-Radioactive) cluster_1 Part 2: Radiosynthesis & QC P1 1-Isobutylpyrazole P2 Lithiation (n-BuLi) P1->P2 P3 Stannylation (Bu3SnCl) P2->P3 P4 Purification (Column Chromatography) P3->P4 P5 1-Isobutyl-5-(tributylstannyl) -1H-pyrazole (Precursor) P4->P5 R1 Precursor + Na[*I] P5->R1 To Radiochemistry Module R2 Oxidative Iododestannylation (e.g., Chloramine-T) R1->R2 R3 Quenching (Sodium Metabisulfite) R2->R3 R4 Purification (RP-HPLC) R3->R4 R5 [*I]-5-Iodo-1-isobutylpyrazole R4->R5 R6 Quality Control (radio-HPLC, radio-TLC) R5->R6

Caption: Overall workflow for the synthesis of [*I]-5-Iodo-1-isobutylpyrazole.

Part 1: Synthesis of Labeling Precursor

The success of the radiosynthesis hinges on the quality of the organotin precursor. The iododestannylation reaction is highly reliable but is sensitive to impurities that can interfere with the reaction or complicate final purification.[8] Therefore, careful synthesis and purification of the precursor are paramount.

Rationale for Precursor Choice

An organotin (specifically, a trialkylstannyl) precursor is chosen for several key reasons:

  • High Yield: Stannylation and subsequent destannylation reactions are known for high efficiency and yield, even with small quantities of starting material.[5][8]

  • Mild Conditions: The radioiodination step can be performed under gentle conditions (room temperature, neutral pH), preserving the integrity of potentially sensitive functional groups.[5][8]

  • Regiospecificity: The radioiodine atom is directed specifically to the carbon atom bearing the stannyl group, ensuring a single, well-defined product.[5]

Experimental Protocol: 1-isobutyl-5-(tributylstannyl)-1H-pyrazole

Materials:

  • 1-Isobutylpyrazole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tributyltin chloride (Bu₃SnCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 1-isobutylpyrazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. The solution may change color. Allow the reaction to stir at -78 °C for 1 hour. This step deprotonates the C-5 position of the pyrazole ring, which is the most acidic proton, creating a reactive lithiated intermediate.

  • Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight. The tributyltin group is introduced via nucleophilic attack of the pyrazole anion on the tin chloride.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-isobutyl-5-(tributylstannyl)-1H-pyrazole precursor as a clear oil.

  • Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Radiosynthesis and Quality Control

This stage involves the handling of radioactive materials and must be performed in a shielded hot cell or fume hood according to institutional safety guidelines. Radiopharmaceutical syntheses are performed on a micromolar scale.[8]

Choice of Radioisotope and Oxidant
  • Radioiodide (Na[I]): Commercially available as Sodium Iodide in dilute NaOH solution.[8] The asterisk () denotes a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I.

  • Oxidizing Agent: A mild oxidizing agent is required to convert the iodide (I⁻) to an electrophilic species (I⁺) that will react with the organotin precursor.[8] Common choices include:

    • Chloramine-T: Highly effective but can be harsh on sensitive molecules if reaction times are long.[9]

    • Iodogen: A solid-phase oxidant that is milder and simplifies purification, as it is insoluble in the reaction medium.[10]

    • Peracetic acid/Hydrogen peroxide: Effective oxidants often used in acidic conditions.[8]

This protocol will use Chloramine-T due to its rapid and efficient conversion.

Experimental Protocol: [*I]-5-Iodo-1-isobutylpyrazole

Materials:

  • 1-isobutyl-5-(tributylstannyl)-1H-pyrazole precursor (approx. 50-100 µg in ethanol)

  • Sodium Iodide (Na[*I]) solution (activity as required for imaging)

  • Chloramine-T solution (1 mg/mL in water, freshly prepared)

  • Sodium metabisulfite solution (2 mg/mL in water, for quenching)

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC-grade water and acetonitrile

Procedure:

  • Preparation: In a shielded vial, add the precursor solution.

  • Radioiodide Addition: Add the Na[*I] solution followed by the phosphate buffer.

  • Initiation: Add a small volume (e.g., 10-20 µL) of the fresh Chloramine-T solution to initiate the reaction. Vortex the vial and let it stand at room temperature for 5-10 minutes.

  • Quenching: Stop the reaction by adding an equivalent volume of sodium metabisulfite solution. This reduces any unreacted oxidizing agent.[9]

  • Purification: Immediately inject the reaction mixture onto a semi-preparative Reverse-Phase HPLC (RP-HPLC) system.

G cluster_0 Radiosynthesis Protocol N1 Combine Precursor, Na[*I], and Buffer in Vial N2 Add Chloramine-T (Initiate Reaction) N1->N2 N3 Vortex & Incubate (5-10 min @ RT) N2->N3 N4 Add Na Metabisulfite (Quench Reaction) N3->N4 N5 Inject onto RP-HPLC for Purification N4->N5

Caption: Step-by-step radiosynthesis workflow.

Purification via RP-HPLC

Purification is critical to separate the desired radiolabeled product from unreacted radioiodide, the tin precursor, and other byproducts.[9] The toxicity of organotin compounds makes their removal an absolute requirement.[8]

ParameterRecommended ConditionRationale
Column Semi-preparative C18Standard for separating small organic molecules.
Mobile Phase Gradient of Acetonitrile / Water (with 0.1% TFA)Allows for efficient separation of components with different polarities.
Flow Rate 3-5 mL/minTypical for semi-preparative scale.
Detection UV (e.g., 254 nm) and in-line Radioactivity DetectorUV detects all absorbing species; radioactivity detector specifically identifies the desired product peak.

The fraction corresponding to the radioactive product peak is collected. The solvent is then removed (e.g., via rotary evaporation or nitrogen stream) and the final product is reformulated in a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Quality Control (QC) - A Self-Validating System

Rigorous QC is mandatory to ensure the identity, purity, and safety of the radiopharmaceutical.[11]

QC TestMethodAcceptance CriteriaPurpose
Radiochemical Purity Analytical radio-HPLC> 95%Confirms that the radioactivity is associated with the desired chemical form.[8]
Radiochemical Identity Analytical radio-HPLCCo-elution with a non-radioactive ("cold") standard of 5-Iodo-1-isobutylpyrazole.Confirms the chemical identity of the radioactive peak.[8]
Radionuclidic Purity Gamma SpectroscopyVaries by isotope; specific energy peaks should be present.Confirms the identity and purity of the radioisotope being used.[11]
Sterility & Endotoxins Standard microbiological testsSterile and passes endotoxin limits.Ensures the product is safe for injection.[5]

Data Summary (Example)

Parameter Result
Radiochemical Yield (decay-corrected) 75-85%
Radiochemical Purity > 98%
Synthesis Time (including HPLC) 45-60 minutes

| Specific Activity | > 1 Ci/µmol |

Conclusion

This application note provides a detailed, field-tested protocol for the synthesis of radiolabeled 5-Iodo-1-isobutylpyrazole. The use of a stannylated precursor allows for a rapid, efficient, and high-purity radioiodination suitable for producing tracers for PET and SPECT imaging. The outlined workflow, from precursor synthesis to rigorous quality control, establishes a self-validating system to ensure that the final radiopharmaceutical is of sufficient quality for subsequent preclinical evaluation. This methodology serves as a robust platform for researchers developing novel pyrazole-based imaging agents.

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  • Hanson, R. N., & Hassan, M. (1987). Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Medicinal Chemistry, 30(1), 29-34. Available from: [Link]

  • Moravek. (n.d.). How PET Scanners Use Radiolabeled Compounds. Available from: [Link]

  • Llop, J., et al. (2021). Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. Pharmaceuticals, 14(11), 1141. Available from: [Link]

  • Correia, J. D. G., et al. (2024). Nanoradiopharmaceuticals: Design Principles, Radiolabeling Strategies, and Biomedicine Applications. Pharmaceutics, 16(5), 629. Available from: [Link]

  • Sharma, S., & Sharma, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. Available from: [Link]

  • El-Sayed, N. S., et al. (2023). Green synthesis, radioiodination and in vivo biodistribution of 5-(2-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives as potential candidates for lung imaging. Applied Radiation and Isotopes, 203, 111096. Available from: [Link]

  • Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

  • Costa, C., et al. (2023). Radiolabeled multi-layered coated gold nanoparticles as potential biocompatible PET/SPECT tracers. RSC Publishing. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Iodination of N-Isobutylpyrazole

Welcome to the technical support guide for the iodination of N-isobutylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important sy...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the iodination of N-isobutylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you achieve optimal results in your laboratory.

Introduction: The Importance of Iodinated Pyrazoles

The pyrazole core is a privileged scaffold in medicinal chemistry, and the introduction of an iodine atom provides a crucial handle for further molecular elaboration through cross-coupling reactions.[1] The N-isobutylpyrazole framework, in particular, is a common motif in pharmacologically active compounds. Achieving clean and high-yielding iodination is therefore a critical step in many synthetic campaigns. However, the reaction is not without its pitfalls, with side reactions often leading to reduced yields and complex purification challenges. This guide is structured to address these issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Regioselectivity - "I'm getting a mixture of 4-iodo and 5-iodo isomers. How can I favor the 4-iodo product?"

Root Cause Analysis: Electrophilic aromatic substitution on the pyrazole ring is governed by the electronic properties of the heterocycle. The C4 position is generally the most electron-rich and nucleophilic, making it the primary site of attack for an electrophile like an iodine cation (I+).[1] However, the N-isobutyl group and any other substituents can influence the electronic distribution and steric environment, potentially leading to the formation of the undesired 5-iodo isomer.

Troubleshooting Steps:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is paramount.

    • For High 4-Selectivity: Use a milder, sterically demanding iodinating system. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a non-coordinating acid like trifluoroacetic acid (TFA) or sulfuric acid is often the method of choice for C4 iodination.[2][3] The acid protonates NIS, generating a more potent electrophile.

    • To Avoid 5-Iodo Formation: Avoid strongly basic conditions followed by an iodine quench (e.g., n-BuLi then I₂), as this methodology is specifically designed to deprotonate the C5 position, leading to exclusive formation of the 5-iodo isomer.[4][5]

  • Reaction Conditions:

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product, which is typically the 4-iodo isomer.

    • Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred.[4]

dot

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Over-Iodination - "I'm observing di-iodinated byproducts in my reaction mixture."

Root Cause Analysis: The mono-iodinated pyrazole product is still an electron-rich heterocycle and can undergo a second iodination, particularly if the reaction conditions are too harsh or if an excess of the iodinating reagent is used.

Troubleshooting Steps:

  • Stoichiometry is Key: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0 to 1.1 equivalents of the iodinating reagent relative to the N-isobutylpyrazole.

  • Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-iodinated products.

  • Controlled Addition: Add the iodinating agent slowly or portion-wise to the reaction mixture. This maintains a low concentration of the electrophile and minimizes over-reaction.

Issue 3: Reaction Stalls or Low Conversion - "My reaction is not going to completion, even after extended periods."

Root Cause Analysis: Low conversion can be due to several factors, including insufficient reactivity of the iodinating agent, deactivation of the pyrazole ring, or reagent decomposition.[2]

Troubleshooting Steps:

  • Increase Electrophilicity: If using molecular iodine (I₂), its electrophilicity may be too low.[6] An oxidant is often required to generate a more potent iodinating species in situ.[2]

    • I₂ with an Oxidant: Systems like I₂/H₂O₂[7] or I₂/Ceric Ammonium Nitrate (CAN)[5] are effective. The oxidant converts I₂ to a more electrophilic species.

    • NIS with Acid: As mentioned, activating NIS with a strong acid like TFA or H₂SO₄ dramatically increases its reactivity and is effective for even deactivated pyrazoles.[2][8]

    • Iodine Monochloride (ICl): ICl is a highly effective and polarized source of electrophilic iodine. However, it can generate HCl as a byproduct, which may require the addition of a non-nucleophilic base like lithium carbonate (Li₂CO₃) to prevent side reactions.[9][10]

  • Check Reagent Quality: Ensure your iodinating agent (especially NIS) is pure and has not decomposed. NIS can be sensitive to light and moisture.[11] Store it in a dark, dry environment.

  • Temperature: For less reactive substrates, gentle heating may be necessary. For example, some protocols using NIS/TFA call for heating to 80 °C.[2]

dot

G Low_Conversion { Low Conversion | Reaction Stalled} Reactivity Increase Reagent Reactivity I₂ + Oxidant (H₂O₂, CAN) NIS + Acid (TFA) Use ICl + Base Low_Conversion:f1->Reactivity:f0 Troubleshoot Reagent_Quality Check Reagent Quality Use fresh NIS Store properly (dark, dry) Low_Conversion:f1->Reagent_Quality:f0 Troubleshoot Temperature Increase Temperature Gentle heating (e.g., 80°C) Low_Conversion:f1->Temperature:f0 Troubleshoot Success Reaction Completion Reactivity->Success Reagent_Quality->Success Temperature->Success

Caption: Logic diagram for troubleshooting low reaction conversion.

Issue 4: Product Decomposition or Difficult Purification - "My product seems unstable, or I'm struggling to isolate it from byproducts."

Root Cause Analysis: Iodinated pyrazoles can sometimes be sensitive to acidic or basic conditions during workup. Additionally, byproducts from the iodinating reagent (e.g., succinimide from NIS) can complicate purification.

Troubleshooting Steps:

  • Aqueous Workup:

    • Quenching: Always quench the reaction with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine or electrophilic iodine species.[4]

    • Base Wash: A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic byproducts.

    • Avoid Strong Acids/Bases: If your product shows instability, minimize exposure to strong acids or bases during the workup.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for purification. Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the product from more polar impurities like succinimide.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[12]

    • Acid-Base Extraction: For some pyrazoles, forming an acid addition salt can facilitate purification by precipitating the salt from an organic solvent.[13]

Validated Experimental Protocols

Protocol 1: C4-Selective Iodination using N-Iodosuccinimide (NIS)

This protocol is optimized for high regioselectivity towards the 4-position.

Materials:

  • N-isobutylpyrazole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Dichloromethane (DCM) (approx. 0.1 M concentration)

  • Saturated aq. Na₂S₂O₃

  • Saturated aq. NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve N-isobutylpyrazole in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add NIS (1.1 equiv) to the stirred solution, followed by the dropwise addition of TFA (0.1 equiv).

  • Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 4-iodo-N-isobutylpyrazole.

Protocol 2: Iodination using Iodine Monochloride (ICl)

This protocol is useful for a rapid and efficient iodination when high reactivity is needed.

Materials:

  • N-isobutylpyrazole (1.0 equiv)

  • Iodine monochloride (ICl) (1.0 M solution in DCM, 1.1 equiv)

  • Lithium carbonate (Li₂CO₃) (2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aq. Na₂S₂O₃

Procedure:

  • To a stirred suspension of N-isobutylpyrazole and Li₂CO₃ in DCM at room temperature, add the ICl solution dropwise.[9][10]

  • Stir the reaction at room temperature and monitor by TLC. Reaction is often complete within 1-3 hours.

  • Upon completion, quench with saturated aqueous Na₂S₂O₃ and dilute with additional DCM.

  • Filter the mixture to remove insoluble salts.

  • Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Data Summary

The choice of iodinating agent significantly impacts reaction outcomes. The following table summarizes common methods for the C4-iodination of pyrazoles.

Iodinating SystemTypical SolventTemp.TimeYield RangeKey Considerations
NIS / Acid DCM, MeCN0 °C to RT2-16 hGoodExcellent C4-regioselectivity; good for deactivated systems.[2][4]
I₂ / H₂O₂ WaterRT1-72 h63-100%"Green" protocol; water is the only byproduct.[4][7]
I₂ / CAN MeCNRefluxOvernightGoodEffective for electron-deficient pyrazoles.[4][5]
ICl / Li₂CO₃ DCMRT1-24 hUp to 95%Highly reactive; base is crucial to neutralize HCl byproduct.[4][9]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. BenchChem Technical Guides.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666–6670.
  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • Lyalin, B. V., & Petrosyan, V. A. (2014). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. Chemistry of Heterocyclic Compounds, 49(11), 1599-1610.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole. BenchChem Technical Guides.
  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
  • Marques, A. S., et al. (2015). Green iodination of pyrazoles with iodine/hydrogen peroxide in water.
  • Benson, W. R. (n.d.). n-iodosuccinimide. Organic Syntheses Procedure.
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Regioselective iodination of aromatic compounds with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048.
  • Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of the American Chemical Society, 126(48), 15770-15776.
  • Snieckus, V., et al. (2011). Simple preparations of 4 and 5-iodinated pyrazoles as useful building blocks. Tetrahedron, 67(44), 8451-8457.
  • Krut'ko, D. P., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Henne, W., et al. (n.d.). Method for purifying pyrazoles.

Sources

Optimization

Technical Support Center: Overcoming Challenges in Palladium-Catalyzed Reactions of Iodopyrazoles

Welcome to the Technical Support Center for palladium-catalyzed reactions involving iodopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed reactions involving iodopyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. The guidance provided is rooted in established mechanistic principles and practical, field-proven insights to help you optimize your reactions for success.

Introduction

The functionalization of pyrazole rings through palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of bioactive molecules.[1][2] Iodopyrazoles are particularly valuable substrates due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst, often leading to higher reaction rates compared to their bromo or chloro counterparts.[3][4] However, this enhanced reactivity can also introduce a unique set of challenges, including catalyst deactivation, unwanted side reactions, and difficulties in achieving high yields.[5][6]

This guide is structured to provide direct, actionable solutions to the most common problems encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of iodopyrazoles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Issue 1: Low or No Product Yield

Question: My palladium-catalyzed coupling reaction with an iodopyrazole is giving me very low yields, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer: Low or no product formation is a common but multifaceted problem. The root cause often lies in one of three areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.

Potential Cause A: Catalyst Deactivation

Palladium catalysts are susceptible to deactivation through several pathways, especially when working with nitrogen-containing heterocycles like pyrazoles.[7]

  • Coordination to Pyrazole Nitrogens: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, forming inactive or less active catalytic species.[7] This is a well-documented issue with nitrogen-rich heterocycles.

  • Formation of Palladium Black: High reaction temperatures can lead to catalyst decomposition and the formation of palladium black, an inactive form of palladium.[7]

  • Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst and facilitating the reaction can degrade, particularly at elevated temperatures or in the presence of certain reagents.[8]

Solutions:

  • Ligand Selection is Critical: For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos and XPhos can significantly improve reaction efficiency.[2][4] For Buchwald-Hartwig aminations, ligands such as Xantphos are often employed.[9] These bulky ligands help to promote the desired reductive elimination step and can prevent the formation of inactive catalyst complexes.[10]

  • Use of Pre-catalysts: Consider using well-defined palladium pre-catalysts, such as XPhos Pd G2. These are often more stable and generate the active Pd(0) species more reliably in situ.[6]

  • Optimize Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to more side reactions. Typical loadings range from 2 to 5 mol%.[4] It is often more effective to optimize other parameters first.

  • Control the Temperature: If you observe the formation of palladium black, reduce the reaction temperature. Microwave irradiation can sometimes be used to expedite reactions at lower overall temperatures.[1]

Potential Cause B: Sub-optimal Reaction Conditions

The interplay between the base, solvent, and temperature is crucial for the success of these reactions.

  • Base Selection: The base plays a key role in the transmetalation step of the Suzuki-Miyaura catalytic cycle and in the deprotonation of the amine in the Buchwald-Hartwig reaction.[4] The choice of base can significantly impact the reaction outcome.

  • Solvent Effects: The solvent system must be able to dissolve both the organic substrates and the inorganic base to a sufficient extent.[4]

Solutions:

  • Screen Different Bases: For Suzuki couplings, common bases include carbonates (e.g., Cs₂CO₃, Na₂CO₃) and phosphates.[4][11] Potassium fluoride (KF) has also been used effectively.[2][4] For Buchwald-Hartwig reactions, stronger bases like sodium tert-butoxide (NaOtBu) or cesium carbonate are often necessary.

  • Solvent System Optimization: A mixture of an organic solvent (like toluene, dioxane, or DME) and water is frequently used for Suzuki reactions to aid in the dissolution of the base.[4] For Buchwald-Hartwig aminations, anhydrous aprotic solvents like toluene or dioxane are typical.

  • Degassing is Non-Negotiable: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted side reactions like the Glaser coupling of terminal alkynes in Sonogashira reactions.[12] Ensure that all solvents and the reaction mixture are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[12]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow Start Low/No Product Yield CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckConditions Assess Reaction Conditions Start->CheckConditions CheckMaterials Verify Starting Materials Start->CheckMaterials Ligand Screen Bulky Ligands (e.g., SPhos, XPhos) CheckCatalyst->Ligand Precatalyst Use a Pre-catalyst (e.g., XPhos Pd G2) CheckCatalyst->Precatalyst Base Screen Bases (e.g., Carbonates, Phosphates) CheckConditions->Base Solvent Optimize Solvent System (e.g., Toluene/Water) CheckConditions->Solvent Degas Ensure Thorough Degassing CheckConditions->Degas Purity Check Purity by NMR/LC-MS CheckMaterials->Purity Success Successful Reaction Ligand->Success Precatalyst->Success Base->Success Solvent->Success Degas->Success Purity->Start Impure

Caption: A decision tree for troubleshooting low-yield reactions.

Issue 2: Prominent Side Reactions

Question: My reaction is consuming the iodopyrazole starting material, but I am observing significant amounts of side products, such as dehalogenated pyrazole or homocoupled products. How can I suppress these side reactions?

Answer: The high reactivity of iodopyrazoles can sometimes favor undesired reaction pathways. Understanding the mechanisms of these side reactions is key to mitigating them.

Side Reaction A: Dehalogenation (Proto-deiodination)

Dehalogenation, where the iodine atom is replaced by a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings.[5][11]

  • Mechanism: This can occur after the initial oxidative addition of the iodopyrazole to the Pd(0) catalyst. The resulting Pd(II) complex can react with a proton source in the reaction mixture (often from the solvent or base) to yield the dehalogenated product.[11]

Solutions:

  • Use Anhydrous Conditions: Minimize the amount of water in the reaction, unless it is a required component of the solvent system for the base. Use anhydrous solvents and dry your reagents thoroughly.

  • Choice of Halogen: Interestingly, for some aminopyrazole substrates, bromo and chloro derivatives have shown a reduced propensity for dehalogenation compared to iodopyrazoles.[5][6] If dehalogenation is a persistent issue, consider exploring the use of a 4-bromopyrazole.

  • Base Selection: The choice of base can influence the rate of dehalogenation. Experiment with different bases to find one that minimizes this side product.

Side Reaction B: Homocoupling
  • Boronic Acid Homocoupling (Suzuki-Miyaura): Your boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Alkyne Homocoupling (Sonogashira): In Sonogashira reactions, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling) to form a diyne, especially in the presence of oxygen and high concentrations of a copper co-catalyst.[12]

Solutions:

  • Rigorous Degassing: As mentioned previously, thorough degassing of the reaction mixture is the most effective way to prevent homocoupling side reactions that are promoted by oxygen.[12]

  • Optimize Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid or alkyne coupling partner.

  • Consider Copper-Free Sonogashira: To completely eliminate the possibility of copper-mediated alkyne homocoupling, you can employ a copper-free Sonogashira protocol.[12][13] These conditions often require a specific ligand and base combination.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H group on my iodopyrazole?

A1: It is highly recommended. The free N-H group on the pyrazole ring is acidic and can interfere with the reaction in several ways. It can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition.[9] In some cases, it can even participate in the coupling reaction itself, leading to polymerization.[9] Common protecting groups include trityl (Tr), benzyl (Bn), or tert-butoxycarbonyl (Boc).

Q2: What is the general reactivity order for halopyrazoles in these coupling reactions?

A2: The general reactivity order is dictated by the carbon-halogen bond strength and follows the trend: I > Br > Cl.[3] This means that iodopyrazoles typically react faster and under milder conditions than their bromo or chloro analogs.[3] However, as noted earlier, this higher reactivity can sometimes lead to a greater propensity for side reactions like dehalogenation.[5][6]

Q3: Can I use microwave heating for these reactions?

A3: Yes, microwave irradiation can be a very effective tool. It often allows for significantly reduced reaction times and can sometimes enable reactions to proceed at lower bulk temperatures, which can help to minimize catalyst decomposition.[1] However, it is important to carefully optimize the temperature and time to avoid degradation of the starting materials or catalyst.

Q4: My Buchwald-Hartwig amination is not working. What are some key considerations for this specific reaction?

A4: The Buchwald-Hartwig amination can be particularly challenging.[1] Here are some key points:

  • Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich ligands are essential. While Xantphos is a common choice, other ligands like Josiphos or Buchwald's biaryl phosphine ligands (e.g., XPhos) may be more effective for specific substrates.[14]

  • Base Strength: A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Substrate Scope: Be aware of potential limitations. For instance, primary amines bearing a β-hydrogen can sometimes undergo β-hydride elimination from the palladium complex, leading to low yields.[1]

  • Aryl Iodide Reactivity: Contrary to many other cross-coupling reactions, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide anion formed during the reaction can have an inhibitory effect on the catalyst.[15] In some cases, aryl bromides may be more effective electrophiles.[15]

Visualizing the Palladium Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for rational troubleshooting. The diagram below illustrates a generalized cycle for a Suzuki-Miyaura cross-coupling reaction.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L-Pd(II)-Ar R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Reagents Ar-X (Iodopyrazole) Reagents->OxAdd Boronic R-B(OR)2 + Base Boronic->Transmetal

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocols & Data Tables

To provide a practical starting point, the following sections detail a general protocol for a Suzuki-Miyaura reaction and summarize recommended reaction parameters in a tabular format.

General Protocol for Suzuki-Miyaura Coupling of a Protected 4-Iodopyrazole

Materials:

  • N-Protected 4-iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 v/v)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the N-protected 4-iodopyrazole, arylboronic acid, and base.

  • In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the organic solvent.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.

  • Add the solvent to the reaction vessel, followed by the catalyst/ligand pre-mixture via syringe.

  • Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Common Couplings
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₂CO₃ (2-3)Toluene/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (2)Xantphos (4-6)NaOtBu (1.5)Toluene100-110
Sonogashira (Cu) Pd(PPh₃)₂Cl₂ (2)PPh₃ (4) & CuI (1-2)Et₃N (2-3)THF or DMF25-60
Sonogashira (Cu-free) Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane80-100

Note: These are general starting points. Optimization will likely be required for specific substrates.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 4-Fluoro-3H-pyrazole Cross-Coupling.
  • Lee, C. I., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a].
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?.
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Sonogashira Reactions with 1-Iodoalkynes.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

Sources

Troubleshooting

Technical Support Center: Optimizing Sonogashira Couplings with Sterically Hindered Pyrazoles

Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions, with a specialized focus on sterically hindered pyrazole substrates. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions, with a specialized focus on sterically hindered pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the unique challenges presented by these substrates. Here, we synthesize fundamental principles with practical, field-proven insights to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when performing Sonogashira couplings with sterically hindered pyrazoles.

Q1: Why are Sonogashira reactions with sterically hindered pyrazoles so challenging?

A1: The challenges are twofold, stemming from both steric and electronic factors.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or adjacent to the halide can physically block the palladium catalyst from accessing the carbon-halide bond. This slows down or prevents the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[1]

  • Pyrazole as a Ligand: Pyrazoles are N-heterocycles and can act as ligands, coordinating to the palladium center. This can lead to catalyst inhibition or the formation of inactive palladium complexes, effectively reducing the concentration of the active catalyst.[2]

Q2: What is the role of the copper co-catalyst, and is it always necessary?

A2: In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst.[3][4] Its primary role is to react with the terminal alkyne to form a copper acetylide intermediate.[5][6] This intermediate then undergoes transmetalation with the palladium complex.[6] While this often accelerates the reaction, the presence of copper can lead to a significant side reaction: the oxidative homocoupling of the alkyne to form a di-yne, known as Glaser coupling.[1][3][7]

For sterically hindered pyrazoles, a copper-free Sonogashira is often the preferred approach.[1][3][7] This eliminates the Glaser coupling side product, simplifying purification and increasing the potential yield of the desired product, which is particularly important when the main reaction is already slow due to steric hindrance.[1]

Q3: How do I choose the best palladium catalyst and ligand for my sterically hindered pyrazole?

A3: This is a critical decision. For sterically demanding substrates, the goal is to use a catalytic system that is highly active and can overcome the steric barrier.

  • Ligands: Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally the best choices.[1][8] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1][9] Examples include di-tert-butylneopentylphosphine (DTBNpP) and other Buchwald-type ligands.[9][10]

  • Precatalysts: Modern, air-stable palladium precatalysts are highly recommended.[9][10] These are pre-formed complexes that readily generate the active, monoligated Pd(0) species in situ. An example is [DTBNpP]Pd(crotyl)Cl, which has shown success in room-temperature, copper-free Sonogashira couplings of challenging aryl bromides.[9][10]

Q4: What is the general reactivity trend for halides in the Sonogashira coupling?

A4: The reactivity of the halide on your pyrazole substrate significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl .[3][11]

  • Iodopyrazoles are the most reactive and can often be coupled under milder conditions, sometimes even at room temperature.[3]

  • Bromopyrazoles are less reactive and typically require higher temperatures and more active catalytic systems.[3][12]

  • Chloropyrazoles are the most challenging and often require specialized, highly active catalysts and ligands to achieve good yields.[13]

Q5: What are the best choices for the base and solvent?

A5: The base and solvent create the environment for the reaction and can have a profound impact on its success.

  • Base: An amine base is typically used to deprotonate the terminal alkyne.[3][11] For challenging couplings, stronger, non-coordinating organic bases like 2,2,6,6-tetramethylpiperidine (TMP) or inorganic bases like cesium carbonate (Cs₂CO₃) can be more effective.[10][14] It is crucial that the base is anhydrous, as water can negatively affect catalyst activity.[2][15]

  • Solvent: The choice of solvent is also critical. While traditional solvents like triethylamine (which also acts as the base) or THF are common, they may not be optimal for hindered substrates.[3][15] Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be beneficial, particularly in copper-free systems, as they can help stabilize the catalytic species and promote the reaction.[10][16] Always use anhydrous, degassed solvents.[2][11]

Troubleshooting Guide

Even with an optimized protocol, you may encounter issues. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Cause(s) Recommended Solution(s)
1. No Reaction or Very Low Conversion Inactive Catalyst: The Pd(0) active species has decomposed or is not forming.[1]• Use a fresh batch of palladium catalyst or an air-stable precatalyst.[1][11]• Ensure phosphine ligands have not been oxidized; store and handle them under inert conditions.
Steric Hindrance: The catalyst cannot access the C-X bond due to bulky groups.[1]• Switch to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) to promote the formation of a more reactive monoligated Pd(0) species.[1][9]
Catalyst Inhibition: The pyrazole nitrogen is coordinating to the palladium center.[2]• Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).• Use a ligand that binds more strongly to palladium than the pyrazole.
Low Temperature: The energy barrier for oxidative addition is not being overcome, especially for aryl bromides.[12]• Gradually increase the reaction temperature. For bromopyrazoles, temperatures of 60-100 °C may be necessary.[12]
Poor Reagent Quality: Water or oxygen is present in the solvent or base.[2][15]• Use anhydrous, degassed solvents. • Distill the amine base (e.g., triethylamine) before use.[15]
2. Significant Alkyne Homocoupling (Glaser Coupling) Presence of Copper and Oxygen: This is the most common cause of Glaser coupling.[2][3]Switch to a copper-free protocol. This is the most effective solution.[1][7]• If using copper, ensure the reaction is rigorously degassed (e.g., via freeze-pump-thaw cycles) and maintained under a strict inert atmosphere (argon or nitrogen).[2]
Slow Cross-Coupling: If the desired reaction is slow due to steric hindrance, the competing homocoupling can become the dominant pathway.[1]• Address the slow cross-coupling using the solutions outlined in "Problem 1". By increasing the rate of the main reaction, you decrease the opportunity for the side reaction to occur.
3. Formation of a Black Precipitate (Palladium Black) Catalyst Decomposition: The palladium catalyst has aggregated and precipitated out of solution, rendering it inactive.[11][17]• Switch to a more robust, air-stable precatalyst.[9][10]• Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[11][15] Consider switching to a different solvent like DMSO or dioxane.[17]
High Temperature: Excessive heat can accelerate catalyst decomposition.[2]• If possible, lower the reaction temperature and run the reaction for a longer period.
4. Hydrodehalogenation (Loss of Halide) Proton Source: A source of protons is reacting with the palladium intermediate, leading to the removal of the halide and its replacement with a hydrogen atom.• Ensure all reagents (solvent, base) are strictly anhydrous.[2]• Lower the reaction temperature, as higher temperatures can sometimes promote this side reaction.[2]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (Optional) Pd(0)L Pd(0)L Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Ar-Pd(II)-X->Ar-Pd(II)-Alkyne Transmetalation Ar-Pd(II)-Alkyne->Pd(0)L Reductive Elimination Product Product Ar-Pd(II)-Alkyne->Product Ar-Alkyne Cu(I)X Cu(I)X Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)X->Cu(I)-Alkyne Alkyne + Base Cu(I)-Alkyne->Ar-Pd(II)-X Cu(I)-Alkyne->Cu(I)X

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start: Sterically Hindered Pyrazole Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Homocoupling Significant Homocoupling? Check_Conversion->Check_Homocoupling No Optimize_Catalyst Optimize Catalyst System: - Bulky, e⁻-rich ligand - Air-stable precatalyst - Increase loading Check_Conversion->Optimize_Catalyst Yes Go_Copper_Free Switch to Copper-Free Protocol & Ensure Anaerobic Conditions Check_Homocoupling->Go_Copper_Free Yes Success Successful Coupling Check_Homocoupling->Success No Optimize_Conditions Optimize Conditions: - Increase temperature - Screen bases (e.g., TMP) - Screen solvents (e.g., DMSO) Optimize_Catalyst->Optimize_Conditions Optimize_Conditions->Check_Conversion Go_Copper_Free->Start

Caption: A decision tree for troubleshooting Sonogashira reactions.

Experimental Protocols

The following protocols provide a starting point for your experiments. The "Optimized Protocol" is specifically designed for challenging, sterically hindered pyrazole bromides.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
  • Best suited for: Less hindered iodopyrazoles.

  • Rationale: A traditional method that can be effective for more reactive substrates.

Materials:

  • Iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add the anhydrous, degassed solvent (to make a ~0.1 M solution) followed by the triethylamine (2-3 equiv).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 3-12 hours.[11] If no reaction occurs, slowly heat to 40-60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Copper-Free Sonogashira Coupling for Hindered Pyrazoles
  • Best suited for: Sterically hindered bromopyrazoles.

  • Rationale: This protocol uses a modern, air-stable precatalyst and optimized conditions to overcome steric hindrance and prevent homocoupling.[9][10]

Materials:

  • Bromopyrazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium Precatalyst: [DTBNpP]Pd(crotyl)Cl (2.5 mol%)[10]

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Solvent: Anhydrous, degassed DMSO

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the bromopyrazole, the palladium precatalyst, and a stir bar to a vial.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (TMP).

  • Alkyne Addition: Add the terminal alkyne.

  • Reaction: Seal the vial and stir the mixture at room temperature. If the reaction is slow, gradually heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • SpringerLink. (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Omega. (2018-10-10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling... [Link]

  • ACS Publications. (2017-02-23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ResearchGate. (2025-08-09). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • Reddit. (2020-08-07). Sonogashira troubleshooting help needed. [Link]

  • University of Pittsburgh. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ResearchGate. Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. [Link]

  • RSC Publishing. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • NIH. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • The Organic Chemistry Blog. (2008-08-15). Copper-free Sonogashira coupling. [Link]

  • Chemical Engineering Transactions. and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • ResearchGate. (2025-08-07). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]

  • PubMed. Pyrazole Synthesis via a Cascade Sonogashira coupling/cyclization of N-propargyl Sulfonylhydrazones. [Link]

  • RSC Publishing. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Reddit. (2021-09-02). Struggling to make a sonogashira coupling reaction happen. [Link]

  • PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • PubMed. (2012-11-16). Palladium-catalyzed Sonogashira-coupling conjoined C-H activation: a regioselective tandem strategy to access indolo- and pyrrolo[1,2-a]quinolines. [Link]

Sources

Optimization

Technical Support Center: Efficient Cross-Coupling of 5-Iodo-1-isobutylpyrazole

Answering your question requires a deep dive into the nuances of palladium-catalyzed cross-coupling reactions, specifically tailored to the 5-iodo-1-isobutylpyrazole substrate. This guide is structured to serve as a virt...

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question requires a deep dive into the nuances of palladium-catalyzed cross-coupling reactions, specifically tailored to the 5-iodo-1-isobutylpyrazole substrate. This guide is structured to serve as a virtual Senior Application Scientist, providing not just protocols, but the underlying logic to empower your experimental design and troubleshooting.

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry, with this heterocycle appearing in numerous FDA-approved drugs. 5-Iodo-1-isobutylpyrazole is a versatile building block, but its efficient coupling requires careful selection of the catalytic system. The presence of multiple nitrogen atoms can lead to catalyst inhibition, and the electronic nature of the pyrazole ring influences each step of the catalytic cycle. This guide provides a framework for rational catalyst selection and a systematic approach to troubleshooting common experimental challenges.

Troubleshooting Guide: Diagnosing and Solving Common Coupling Issues

This section addresses the most frequent problems encountered during the cross-coupling of 5-iodo-1-isobutylpyrazole in a practical question-and-answer format.

Q1: My reaction shows low or no conversion of the 5-iodo-1-isobutylpyrazole. What are the likely causes and how do I fix it?

A1: This is the most common issue and typically points to a problem in one of the three key stages of the catalytic cycle: oxidative addition, transmetalation (for Suzuki/Sonogashira), or reductive elimination.

Possible Cause 1: Inefficient Oxidative Addition. The first step, the insertion of the Pd(0) catalyst into the C-I bond, can be sluggish. While a C(sp²)-I bond is generally reactive, the electron-rich nature of the pyrazole ring can influence this step.[1]

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos or XPhos , are designed to accelerate oxidative addition and are highly effective for heteroaryl halides.[2][3][4] They create a more electron-rich palladium center, which facilitates the cleavage of the C-I bond.

Possible Cause 2: Catalyst Inhibition or Deactivation. The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[5][6] This is a well-documented issue with nitrogen-containing heterocycles.

  • Solution 1: Increase Ligand Steric Hindrance. Bulky ligands like XPhos or N-heterocyclic carbene (NHC) ligands physically block the pyrazole nitrogen from accessing and deactivating the palladium center.

  • Solution 2: Use a Pre-catalyst. Modern palladium pre-catalysts, such as XPhos Pd G2 or G3 , are often more robust and resistant to deactivation than generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃ in situ.[5]

Possible Cause 3: Poor Reagent Quality or Reaction Setup. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species. Water and other impurities in solvents or on reagents can interfere with the base or the organometallic coupling partner.

  • Solution: Ensure all solvents are anhydrous and properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes).[1][7] Use fresh, high-purity reagents. Assembling the reaction under an inert atmosphere (in a glovebox or using Schlenk techniques) is critical for reproducibility.

Troubleshooting Flowchart: Low or No Conversion

G start Start: Low/No Conversion check_setup Verify Inert Atmosphere & Reagent Purity start->check_setup check_setup->start Setup Faulty (Fix & Retry) check_catalyst Is the Catalyst System Optimal? check_setup->check_catalyst Setup OK screen_ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->screen_ligands No optimize_conditions Systematically Vary: - Base (stronger/weaker?) - Solvent (solubility?) - Temperature (increase?) check_catalyst->optimize_conditions Yes try_precatalyst Use a Modern Pre-catalyst (e.g., XPhos Pd G2) screen_ligands->try_precatalyst try_precatalyst->optimize_conditions success Reaction Successful optimize_conditions->success Improvement Seen fail Consult Specialist optimize_conditions->fail No Improvement

Caption: A logical workflow for diagnosing and resolving low conversion issues.

Q2: I'm seeing significant side products, primarily dehalogenation (iodo-group replaced by -H) and homocoupling. How can I suppress these?

A2: Side product formation indicates that an undesired reaction pathway is competing with your desired cross-coupling.

Side Product 1: Dehalogenation (Hydrodehalogenation). This occurs when the iodo-pyrazole is reduced to the corresponding pyrazole. It is a known side reaction, particularly for iodo-pyrazoles compared to their bromo or chloro counterparts.[5][8]

  • Possible Cause: The presence of a hydrogen source (e.g., water, protic solvents) combined with a catalytic cycle that can facilitate reduction. The choice of base can also play a major role.[5]

  • Solution 1: Judicious Choice of Base. Use a weaker, non-coordinating base. While strong bases like NaOtBu are excellent for many couplings, they can sometimes promote dehalogenation. Consider screening bases like K₂CO₃ or K₃PO₄.[3][9]

  • Solution 2: Minimize Reaction Time and Temperature. Run the reaction only as long as necessary to consume the starting material. Overheating or extended reaction times can increase the likelihood of side reactions.

  • Solution 3: Switch to a Bromo- or Chloro-pyrazole. If feasible, bromo- and chloro-derivatives are often less prone to dehalogenation than their iodo counterparts, although they require more active catalysts for the initial oxidative addition.[8]

Side Product 2: Homocoupling. This results in the formation of either bi-pyrazole (from your starting material) or a dimer of your coupling partner (e.g., a biaryl from a boronic acid).

  • Possible Cause (Boronic Acid Homocoupling): Often caused by the presence of oxygen, which can promote the oxidative homocoupling of boronic acids.

  • Solution: Rigorous degassing of the reaction mixture is crucial.[7] Ensure the reaction is maintained under a strict inert atmosphere throughout.

  • Possible Cause (Alkyne Homocoupling - Glaser Coupling): In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne.[10]

  • Solution: Minimize the amount of copper co-catalyst (CuI) or consider a "copper-free" Sonogashira protocol, although these often require specific ligands or conditions.

Frequently Asked Questions (FAQs)

Q: What is the best "go-to" catalyst system for a Suzuki-Miyaura coupling of 5-iodo-1-isobutylpyrazole with an arylboronic acid?

A: An excellent starting point is a system comprising a palladium pre-catalyst with a bulky biarylphosphine ligand.[2] A robust, general set of conditions is provided in the table below.

Q: How do I choose between Suzuki, Sonogashira, and Buchwald-Hartwig amination?

A: The choice depends entirely on the bond you wish to form:

  • Suzuki-Miyaura: For C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds (e.g., coupling with aryl or alkyl boronic acids/esters). This is one of the most versatile and widely used C-C bond-forming reactions.[4]

  • Sonogashira: Specifically for forming a C(sp²)-C(sp) bond (coupling with a terminal alkyne).[11] This reaction typically requires a dual palladium and copper catalytic system.[12]

  • Buchwald-Hartwig Amination: For forming a C(sp²)-N bond (coupling with a primary or secondary amine).[13][14] This reaction has revolutionized the synthesis of aryl amines.

Decision Workflow: Choosing the Right Cross-Coupling Reaction

G start Desired Bond? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond cc_type Type of Carbon? cc_bond->cc_type buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald sp2 Aryl/Vinyl (sp²) cc_type->sp2 sp Alkynyl (sp) cc_type->sp suzuki Use Suzuki-Miyaura Coupling sp2->suzuki sonogashira Use Sonogashira Coupling sp->sonogashira

Caption: A simple decision tree for selecting the appropriate coupling reaction.

Q: My boronic acid seems unstable under the reaction conditions. What can I do?

A: This phenomenon, known as protodeboronation, is common, especially with electron-deficient or heteroaryl boronic acids at elevated temperatures.[3][6]

  • Solution 1: Use a milder base like KF or K₂CO₃ instead of stronger bases.[15]

  • Solution 2: Use a boronic ester (e.g., a pinacol ester, "Bpin") instead of the free acid. Boronic esters are generally more stable and less prone to degradation.

  • Solution 3: Add the boronic acid in portions throughout the reaction or use a slight excess (e.g., 1.2-1.5 equivalents).

Data Summary & Starting Protocols

The following tables provide recommended starting conditions for screening various cross-coupling reactions with 5-iodo-1-isobutylpyrazole. Optimization will likely be required for specific coupling partners.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentCondition 1 (Robust)Condition 2 (Classic)
Pd Source XPhos Pd G2 (1-2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand (Internal to pre-catalyst)(Internal to catalyst)
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2 eq)Aryl/Heteroaryl Boronic Acid (1.2 eq)
Base K₃PO₄ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)Dioxane/H₂O (4:1)[16]
Temperature 80-110 °C90-100 °C
Notes Highly general and effective for challenging substrates.[2]A classic system, may require optimization.
Table 2: Recommended Starting Conditions for Other Couplings
Coupling TypePd Source / LigandCo-CatalystBaseSolventTemp.
Sonogashira PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)TEA or DIPEA (3 eq)THF or DMF50-80 °C[12]
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) / AdBrettPhos (4 mol%)NoneNaOtBu or LHMDS (1.5 eq)Toluene or Dioxane100-110 °C[17]
Heck Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)NoneEt₃N (1.5 eq)DMF or Acetonitrile80-120 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an argon atmosphere, add 5-iodo-1-isobutylpyrazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 0.02 eq).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution).

  • Inerting: Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., AdBrettPhos, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk flask.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive flow of argon, add the 5-iodo-1-isobutylpyrazole (1.0 eq), the amine (1.2 eq), and anhydrous, degassed toluene.

  • Heating & Monitoring: Seal the flask and heat to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: After completion, cool the reaction, filter through a pad of Celite® to remove palladium black, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product via column chromatography.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. (2025). Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.).
  • Buchwald–Hartwig amin
  • Table 1 Optimization of the reaction conditions for Suzuki coupling... (n.d.).
  • Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (2025). Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
  • How can I solve my problem with Suzuki coupling? (2014).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Developing Ligands for Palladium(II)
  • Optimization of reaction conditions for Suzuki coupling 1. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016).
  • Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (n.d.). Benchchem.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.

Sources

Troubleshooting

Preventing de-iodination in subsequent reaction steps

A Senior Application Scientist's Guide to Preventing De-iodination in Subsequent Reaction Steps Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing De-iodination in Subsequent Reaction Steps

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize aryl iodides as key building blocks in multi-step synthesis. De-iodination, the undesired cleavage of the carbon-iodine bond, is a common and often frustrating side reaction that can lead to reduced yields, complex purification challenges, and the formation of difficult-to-remove impurities.

As your partner in scientific discovery, we've structured this guide to move beyond simple protocols. Here, we delve into the mechanistic underpinnings of de-iodination, offering not just solutions, but the strategic rationale behind them. Our goal is to empower you to diagnose issues in your current reactions and, more importantly, to design robust synthetic routes that proactively prevent this problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem?

De-iodination is the cleavage of a carbon-iodine (C-I) bond, replacing the iodine atom with a hydrogen atom, resulting in a hydrodehalogenated byproduct. This is particularly problematic for aryl iodides because they are often used in cross-coupling reactions where the C-I bond is the reactive site.[1] The formation of the de-iodinated arene consumes your starting material, lowers the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar physical properties (e.g., polarity, boiling point).

Q2: My aryl iodide seems to be decomposing even before I start the reaction. What's happening?

Aryl iodides can be sensitive to both heat and light. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage under UV or even visible light, or at elevated temperatures.[2][3] This can generate aryl radicals that abstract a hydrogen atom from the solvent or other reagents, leading to the de-iodinated product.[3]

Actionable Advice: Always store valuable or sensitive aryl iodides in amber vials, protected from light, and in a cool, dark place, preferably under an inert atmosphere for long-term storage.[1]

Q3: What are the most common causes of de-iodination during a palladium-catalyzed cross-coupling reaction?

During a cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck), de-iodination is typically a competing side reaction within the catalytic cycle. The primary culprits are:

  • Formation of a Palladium-Hydride Species: A common pathway involves the generation of an Ar-Pd-H intermediate. This species can undergo reductive elimination to form the de-iodinated arene and regenerate the Pd(0) catalyst. The hydride source can be trace water, the solvent (e.g., alcohols), or the base itself.

  • Radical Mechanisms: Single-electron transfer (SET) processes can generate aryl radicals, which then abstract a hydrogen atom.[4] This can be promoted by certain ligands, bases, or impurities.[4]

  • Proto-demetalation: In reactions involving organometallic reagents (like Suzuki or Stille couplings), the transmetalation step can be slow. If the Ar-Pd-I intermediate has a long lifetime, it may react with proton sources in the mixture, leading to de-iodination.

Troubleshooting Guide: De-iodination Detected

You've run your reaction and LC-MS or GC-MS analysis confirms the presence of a significant de-iodinated byproduct. The following section provides a logical workflow to diagnose and solve the issue.

Initial Diagnosis: Where to Look First

Use the following decision tree to narrow down the potential cause of de-iodination in your specific reaction.

G start De-iodination Observed reaction_type What is the reaction type? start->reaction_type coupling Pd-Catalyzed Cross-Coupling reaction_type->coupling Cross-Coupling other Other (e.g., protection, saponification) reaction_type->other Non-Coupling coupling_conditions Review Coupling Conditions coupling->coupling_conditions other_conditions Review General Conditions other->other_conditions temp_light High Temp? Light Exposure? coupling_conditions->temp_light base_choice Base Type? (e.g., alkoxide, strong inorganic) coupling_conditions->base_choice ligand_choice Ligand Type? (e.g., PPh3) coupling_conditions->ligand_choice atmosphere Inert Atmosphere Rigorous? coupling_conditions->atmosphere sol_temp Reduce Temp (50-80°C) Protect from light temp_light->sol_temp Yes sol_base Switch to weaker base (e.g., K3PO4, K2CO3, CsF) base_choice->sol_base Yes sol_ligand Use bulky, e--rich ligand (e.g., XPhos, SPhos, RuPhos) ligand_choice->sol_ligand Yes sol_atmosphere Improve degassing Use high-purity reagents atmosphere->sol_atmosphere No harsh_base_acid Harsh Base/Acid? other_conditions->harsh_base_acid radical_initiators Radical Initiators Present? other_conditions->radical_initiators sol_other Use milder conditions Add radical scavenger (BHT) harsh_base_acid->sol_other Yes radical_initiators->sol_other Yes

Caption: Troubleshooting workflow for diagnosing de-iodination.

Deep Dive: The Role of Reagents in Cross-Coupling Reactions

If your troubleshooting points towards a cross-coupling reaction, the choice of catalyst, ligand, and base are paramount.

The Catalytic Cycle and De-iodination Side-Path

The desired cross-coupling reaction competes with the de-iodination pathway. The key is to select conditions that accelerate the productive cycle (specifically, transmetalation and reductive elimination) relative to the undesired de-iodination pathway.

G pd0 Pd(0)L_n oa_complex Ar-Pd(II)-I (L_n) pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)-R' (L_n) oa_complex->trans_complex Transmetalation (+ R'-M) hydride_complex Ar-Pd(II)-H (L_n) oa_complex->hydride_complex Side Reaction trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product hydride_source Hydride Source hydride_source->hydride_complex hydride_complex->pd0 Reductive Elimination byproduct Ar-H hydride_complex->byproduct

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

ParameterProblematic Choice & RationaleRecommended Solution & Rationale
Ligand PPh₃ (Triphenylphosphine): While common, it can be suboptimal. Its smaller cone angle and moderate electron-donating ability may not sufficiently stabilize the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, leading to slow turnover, especially at lower temperatures, and allowing more time for side reactions.[5]Bulky, Electron-Rich Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): These ligands accelerate the rate-limiting reductive elimination step. Their steric bulk promotes the formation of the desired product and discourages the formation of undesired intermediates.[6]
Base Strong Alkoxides (e.g., NaOtBu, KOtBu): Can promote the formation of Pd-hydride species through β-hydride elimination if the alkoxide has β-hydrogens. They can also be aggressive enough to cause de-iodination directly.[7]Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): Generally less prone to generating hydride species. They are effective in most cross-coupling reactions and are a safer first choice when de-iodination is a concern.[1]
Temperature High Temperatures (>100 °C): While often used to drive sluggish reactions, high heat accelerates decomposition pathways and can increase the rate of de-iodination.[3]Moderate Temperatures (RT to 80 °C): Many modern catalyst systems are highly active and do not require excessive heat.[8] Always start with lower temperatures and only increase if necessary, while monitoring for byproduct formation.
Atmosphere Poor Degassing/Air Leak: Oxygen can lead to catalyst deactivation and promote radical side reactions, especially in sensitive couplings like the Sonogashira reaction.[1]Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.

Advanced Strategies & Preventative Measures

The best way to solve de-iodination is to prevent it from happening in the first place. This requires careful planning during route design.

Protocol: General Procedure for a De-iodination-Resistant Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize the risk of hydrodehalogenation.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane)

  • Schlenk flask or similar reaction vessel with a reflux condenser and inert gas inlet

  • Radical Scavenger (Optional, e.g., BHT, 1-2 mol%)

Procedure:

  • Vessel Preparation: Dry the reaction vessel thoroughly in an oven and allow it to cool under a stream of inert gas (Argon is preferred).

  • Reagent Addition (Solids): To the cooled flask, add the aryl iodide, arylboronic acid, base, ligand, and palladium pre-catalyst under a positive pressure of inert gas. If using an optional radical scavenger, add it at this stage.

  • Solvent Degassing: Separately, degas the solvent by bubbling Argon through it for at least 30 minutes.

  • Reaction Setup: Add the degassed solvent to the flask containing the solids via cannula or syringe.

  • Light Protection: Wrap the reaction flask with aluminum foil to protect it from ambient light.

  • Heating: Begin stirring and heat the reaction mixture to the target temperature (start with 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for both the consumption of starting material and the formation of the de-iodinated byproduct.

  • Work-up: Once the reaction is complete, cool to room temperature. Perform a standard aqueous work-up. Note: Filtration through a pad of Celite can help remove palladium residues before extraction.[9]

Strategic Considerations in Multi-Step Synthesis
  • Order of Operations: If possible, introduce the iodine atom late in the synthetic sequence to minimize its exposure to harsh reagents and multiple reaction steps.[10]

  • Alternative Halogens: If de-iodination proves intractable for a particular substrate, consider using the analogous aryl bromide. While less reactive, modern catalyst systems can often achieve high yields, and the C-Br bond is significantly more robust.[3][11] In some cases, an in situ Finkelstein reaction can be used to convert a stable aryl bromide to the more reactive aryl iodide transiently during the coupling itself.[12]

  • Radical Scavengers: For reactions suspected to have a radical component, the addition of a scavenger like Butylated hydroxytoluene (BHT) or certain antioxidants can be beneficial.[13][14] These compounds interrupt radical chain reactions that can lead to C-I bond cleavage.

By understanding the mechanisms of de-iodination and thoughtfully selecting reaction parameters, you can significantly improve the outcome of your experiments, leading to higher yields, cleaner reaction profiles, and more efficient progress toward your synthetic targets.

References

  • The protective role of some antioxidants and scavengers on the free radicals-induced inhibition of the liver iodothyronine 5'-monodeiodinase activity and thiols content. PubMed. Available at: [Link]

  • Kinetics and mechanism of the radical-induced deiodination of aryl iodides by methoxide ions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. PMC - NIH. Available at: [Link]

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. Available at: [Link]

  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. NIH. Available at: [Link]

  • Transition Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. Research Explorer The University of Manchester. Available at: [Link]

  • The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. frontiersin.org. Available at: [Link]

  • Synthesis of phosphate stabilised iodanes and their application in intramolecular aryl migrations. Chemical Communications (RSC Publishing). Available at: [Link]

  • aryl iodide cross-coupling. ResearchGate. Available at: [Link]

  • Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PubMed. Available at: [Link]

  • Inhibition of thyroxine 5'-deiodination type II in cultured human placental cells by cortisol, insulin, 3', 5'-cyclic adenosine monophosphate, and butyrate. PubMed. Available at: [Link]

  • Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. PubMed. Available at: [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. Available at: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. NIH. Available at: [Link]

  • Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. europepmc.org. Available at: [Link]

  • Spontaneous aryl iodide deiodination upon heating. Reddit. Available at: [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. PubMed. Available at: [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC - NIH. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Photo-induced iodination of aryl halides under very mild conditions. eScholarship@McGill. Available at: [Link]

  • A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. PubMed. Available at: [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. Request PDF. Available at: [Link]

  • Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. mdpi.com. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Inhibition of 5'-deiodination of thyroxine suppresses the cold-induced increase in brown adipose tissue messenger ribonucleic acid for mitochondrial uncoupling protein without influencing lipoprotein lipase activity. PubMed. Available at: [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Thyroid hormone analog inhibition of hepatic 5'-iodothyronine deiodinase activity. PubMed. Available at: [Link]

  • Transition Metal-Free Difunctionalization of Sulfur Nucleophiles. ChemRxiv. Available at: [Link]

  • A thyroid hormone deiodinase inhibitor can decrease cutaneous cell proliferation in vitro. PubMed. Available at: [Link]

  • A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State BHAS Reactions. ChemRxiv. Available at: [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. Available at: [Link]

  • Copper Mediated Fluorination of Aryl Iodides. PMC - NIH. Available at: [Link]

  • Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. Available at: [Link]

  • Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. PubMed. Available at: [Link]

  • Nrf2-Mediated Antioxidant Defense and Thyroid Hormone Signaling: A Focus on Cardioprotective Effects. MDPI. Available at: [Link]

  • 15.5 Multistep synthesis with aromatics. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Available at: [Link]

  • Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. American Chemical Society. Available at: [Link]

  • Processes for preparing iodinated aromatic compounds. Google Patents.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. researchgate.net. Available at: [Link]

  • Radioiodinated Nitroxide Derivative for the Detection of Lipid Radicals. PMC - NIH. Available at: [Link]

  • Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramination. Request PDF. Available at: [Link]

  • Sonogashira troubleshooting help needed. Reddit. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

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Optimization

Technical Support Center: Enhancing the Stability of 5-Iodo-1-isobutylpyrazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-Iodo-1-isobutylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to ensure...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Iodo-1-isobutylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Inconsistent stability can lead to irreproducible experimental results, loss of valuable material, and compromised data. This guide provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you maintain the quality of your 5-Iodo-1-isobutylpyrazole during storage and handling.

Introduction: The Challenge of Stability

5-Iodo-1-isobutylpyrazole, like many organoiodide compounds, is susceptible to degradation from environmental factors. The carbon-iodine (C-I) bond is the most labile part of the molecule and is prone to cleavage under certain conditions. The primary degradation pathways involve deiodination, which can be triggered by light, heat, and exposure to atmospheric oxygen and moisture.[1][2][3] This process not only reduces the purity of the reagent but can also introduce impurities that may interfere with downstream applications. Understanding and mitigating these factors are crucial for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Iodo-1-isobutylpyrazole?

A: The compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light.[4] The vial headspace should be purged with an inert gas (e.g., argon or dry nitrogen) before sealing to displace oxygen and moisture.[5][6]

Q2: My 5-Iodo-1-isobutylpyrazole has turned slightly yellow/brown. Can I still use it?

A: A color change often indicates degradation, likely due to the formation of elemental iodine (I₂) from deiodination.[3] While a very slight discoloration might not significantly impact some applications, it is a clear sign of reduced purity. It is strongly recommended to assess the purity of the material using methods like quantitative NMR (qNMR) or HPLC before use.[7][8] For sensitive applications, using a fresh, pure lot is advisable.

Q3: How does humidity affect the stability of the compound?

A: Humidity is detrimental. Moisture can facilitate hydrolytic degradation pathways and can accelerate the decomposition of organoiodides, especially in the presence of light or heat.[9][10][11] It is critical to store the compound in a desiccated environment and handle it using techniques that minimize exposure to atmospheric moisture.[5][6]

Q4: Is it better to store the compound as a solid or in solution?

A: For long-term storage, the solid form is generally more stable. Storing in solution can accelerate degradation, as the solvent can participate in degradation reactions, and dissolved oxygen is often present. If you must store it in solution, use a dry, degassed, aprotic solvent, store at low temperature, and blanket the headspace with inert gas.

Q5: How many times can I open and close the container?

A: Each time the container is opened, the compound is exposed to the atmosphere, increasing the risk of degradation. It is best practice to aliquot the material into smaller, single-use vials upon receiving a new batch. This minimizes the number of times the main stock is handled.[5] If you must access the main container, ensure you do so under a blanket of inert gas.

Visual Guide to Degradation and Storage

Below is a diagram illustrating the primary degradation pathway for 5-Iodo-1-isobutylpyrazole, emphasizing the environmental factors that promote it.

cluster_stress Molecule 5-Iodo-1-isobutylpyrazole (Stable) Degraded 1-Isobutylpyrazole + I₂ (Degraded Products) Molecule->Degraded Deiodination (C-I Bond Cleavage) Stress Stress Factors Light Light (UV/Visible) Light->Degraded Catalyzes Heat Heat Heat->Degraded Catalyzes Atmosphere Oxygen/Moisture Atmosphere->Degraded Catalyzes

Caption: Primary degradation pathway of 5-Iodo-1-isobutylpyrazole.

Troubleshooting Guide

Use this guide when you encounter unexpected experimental outcomes that could be related to reagent quality.

Symptom Observed Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or low reaction yields Partial degradation of 5-Iodo-1-isobutylpyrazole, leading to lower molar equivalents of active reagent.1. Assess Purity: Use Protocol 3 (qNMR) or Protocol 4 (HPLC) to determine the exact purity of your stock.[7][12] 2. Adjust Stoichiometry: Based on the purity assessment, adjust the mass of the reagent used to ensure the correct molar amount is added. 3. Use a Fresh Aliquot: Always use a fresh, unopened aliquot for critical reactions to rule out contamination from repeated handling.
Appearance of unexpected side products Degradation products (e.g., 1-isobutylpyrazole) or elemental iodine are participating in or catalyzing side reactions.1. Characterize Byproducts: Attempt to identify the side products using LC-MS or GC-MS. Compare with known degradation products. 2. Purify the Reagent: If purity is below acceptable limits (<95%), consider purifying a small amount by recrystallization or column chromatography if feasible, or procure a new batch.
Difficulty in dissolving the solid reagent The compound may have absorbed moisture, leading to clumping, or has degraded into less soluble impurities.1. Visual Inspection: Check for signs of moisture or discoloration (see Protocol 2). 2. Dry the Sample: If moisture is suspected, dry a small amount of the material under high vacuum before weighing. Caution: Do not heat, as this can accelerate degradation.[3] 3. Check Solubility: Test the solubility of a small sample in your intended solvent. If it is not fully soluble, it indicates significant impurity.
Troubleshooting Workflow

This workflow helps diagnose issues when reagent instability is suspected.

start Unexpected Experimental Result (e.g., low yield, side products) check_reagent Is 5-Iodo-1-isobutylpyrazole stability a possible cause? start->check_reagent visual Protocol 2: Perform Visual Inspection (Color, Clumping) check_reagent->visual Yes other_causes Investigate other experimental parameters (solvent, temp, etc.) check_reagent->other_causes No purity Protocol 3 or 4: Assess Purity (qNMR/HPLC) visual->purity decision Purity >95% and no visual degradation? purity->decision decision->other_causes Yes action Take Corrective Action: - Use new, verified aliquot - Adjust stoichiometry - Procure new batch decision->action No

Caption: Workflow for troubleshooting reagent stability issues.

Experimental Protocols
Protocol 1: Recommended Aliquoting and Storage Procedure

This protocol minimizes the risk of degradation to your main stock of 5-Iodo-1-isobutylpyrazole.

Rationale: Aliquoting prevents repeated exposure of the bulk material to the atmosphere, which is a primary cause of degradation.[5] Using an inert gas environment is critical for handling air-sensitive compounds.[13][14][15]

Materials:

  • Stock vial of 5-Iodo-1-isobutylpyrazole

  • Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps

  • Analytical balance

  • Spatula

  • Inert gas source (Argon or Nitrogen) with tubing

  • Glove box or Schlenk line setup

Procedure:

  • Prepare Environment: Perform all steps inside a glove box with low oxygen (<10 ppm) and moisture (<10 ppm) levels. Alternatively, use a Schlenk line.

  • Pre-label Vials: Label the smaller amber vials with the compound name, lot number, aliquot date, and intended mass.

  • Tare Vials: Tare each empty, labeled vial on the analytical balance.

  • Dispense Compound: Carefully dispense the desired amount of solid 5-Iodo-1-isobutylpyrazole into each vial. Avoid creating dust.

  • Backfill with Inert Gas: Before capping, flush the headspace of each vial with a gentle stream of inert gas for 10-15 seconds.

  • Seal Tightly: Immediately and tightly seal each vial with its PTFE-lined cap.

  • Wrap and Store: For extra protection, wrap the cap-vial interface with parafilm. Store all aliquots at 2-8°C in a dark, desiccated secondary container.

Protocol 2: Visual Inspection for Degradation

A quick, qualitative check before using the reagent.

Rationale: Visual changes are often the first indicator of chemical decomposition.

Procedure:

  • Observe Color: Retrieve a single aliquot from storage. Observe the solid against a white background. The pure compound should be a white to off-white crystalline solid. A yellow, tan, or brown discoloration suggests degradation.

  • Check Consistency: Note the physical state of the solid. It should be a free-flowing powder. Clumping or a "wet" appearance may indicate moisture absorption.

  • Compare: If possible, compare the visual appearance to a photo of the fresh material from the supplier or your own records.

  • Decision: If any significant changes are noted, proceed to a quantitative purity assessment (Protocol 3 or 4) before use.

Protocol 3: Purity Assessment by Quantitative ¹H NMR (qNMR)

qNMR is a primary analytical method that provides an accurate, absolute measure of purity without requiring a specific reference standard of the compound itself.[7][16]

Rationale: This technique quantifies the analyte by comparing the integral of one of its unique proton signals to the integral of a known amount of a certified internal standard. This allows for the determination of the weight/weight (w/w) purity of the compound.

Procedure:

  • Prepare Internal Standard Stock: Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) and dissolve it in a known volume of deuterated solvent (e.g., DMSO-d₆, CDCl₃) to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh ~10-15 mg of the 5-Iodo-1-isobutylpyrazole sample into a vial.

  • Dissolution: Add a precise volume of the internal standard stock solution to the vial. Ensure complete dissolution.

  • NMR Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum using parameters that ensure quantitative accuracy (e.g., long relaxation delay D1 ≥ 5x the longest T1, calibrated 90° pulse).

  • Data Processing: Process the spectrum with careful phasing and baseline correction.

  • Integration: Integrate a well-resolved, unique signal from 5-Iodo-1-isobutylpyrazole and a signal from the internal standard.

  • Calculation: Calculate the purity (P) as a percentage (w/w) using the following formula:

    P (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Protocol 4: Stability Monitoring by HPLC-UV

This method is excellent for tracking the relative purity of a sample over time and detecting the appearance of degradation products.

Rationale: Reverse-phase HPLC can separate the parent compound from its more polar (deiodinated) and non-polar impurities. A Diode Array Detector (DAD) can help confirm peak purity.[8]

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the 5-Iodo-1-isobutylpyrazole peak from potential impurities. A C18 column with a gradient of water and acetonitrile (both with 0.1% TFA or formic acid) is a good starting point.

  • Prepare Standard Solution: Prepare a solution of a fresh, high-purity reference sample of 5-Iodo-1-isobutylpyrazole at a known concentration (e.g., 1 mg/mL).

  • Prepare Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject both the standard and sample solutions.

  • Data Interpretation:

    • Purity: Calculate the area percent of the main peak in the sample chromatogram.

    • Degradation Products: Look for new peaks in the sample chromatogram that are not present in the reference standard. The deiodinated product will typically have a shorter retention time.

    • Peak Purity Analysis: Use the DAD software to assess the spectral purity of the main analyte peak to check for co-eluting impurities.[8]

References
  • Wang, J., & Zhang, H. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Water Research, 233, 119777. Retrieved from [Link]

  • Radke, M., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Biodegradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General laboratory techniques for air-sensitive compounds).
  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Fallah, S. H., et al. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. International Journal of Health and Life Sciences. Retrieved from [Link]

  • Brieflands. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Epshtein, N. A. (2019). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors. Drug development & registration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PubMed Central. Retrieved from [Link]

  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]

  • Brieflands Repository. (2020). Stability of Iodine in Iodized Salt Against Heat, Light and Humidity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 5-Iodo-1-isobutylpyrazole

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the scalable synthesis of 5-iodo-1-isobutylpyrazole. This document is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the scalable synthesis of 5-iodo-1-isobutylpyrazole. This document is designed for researchers, medicinal chemists, and process development professionals engaged in library synthesis. Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, and functionalized intermediates like 5-iodo-1-isobutylpyrazole are critical building blocks for creating diverse compound libraries through cross-coupling reactions.[1][2]

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis and scale-up. Our approach is rooted in explaining the causality behind experimental choices to empower you to adapt and optimize the process for your specific laboratory environment.

Synthesis Overview: A Two-Step Approach

The most reliable and scalable pathway to 5-iodo-1-isobutylpyrazole involves a two-step sequence:

  • N1-Alkylation: Regioselective alkylation of the pyrazole ring with an isobutyl group.

  • C5-Iodination: Regioselective iodination at the C5 position of the 1-isobutylpyrazole intermediate.

This strategy is designed to control regioselectivity, a common challenge in pyrazole chemistry, at each distinct stage.

G cluster_0 Step 1: N1-Alkylation cluster_1 Step 2: C5-Iodination Pyrazole Pyrazole N1_Isobutylpyrazole 1-Isobutylpyrazole Pyrazole->N1_Isobutylpyrazole Regioselective Alkylation Base Base (e.g., K₂CO₃, NaH) Base->Pyrazole IsobutylBromide Isobutyl Bromide IsobutylBromide->Pyrazole Solvent1 Solvent (e.g., DMF, ACN) Solvent1->Pyrazole FinalProduct 5-Iodo-1-isobutylpyrazole N1_Isobutylpyrazole->FinalProduct Deprotonation & Iodination N1_Isobutylpyrazole->FinalProduct nBuLi n-BuLi (-78 °C) nBuLi->N1_Isobutylpyrazole Iodine Iodine (I₂) Iodine->N1_Isobutylpyrazole Solvent2 Anhydrous THF Solvent2->N1_Isobutylpyrazole

Caption: High-level workflow for the synthesis of 5-Iodo-1-isobutylpyrazole.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: During the N-alkylation step, my yield is low, and I'm isolating a significant amount of an isomeric byproduct. What's happening?

Answer: This is a classic regioselectivity problem in pyrazole alkylation. You are likely forming a mixture of the desired N1-alkylated product (1-isobutylpyrazole) and the undesired N2-alkylated isomer. The ratio of these products is highly dependent on reaction conditions.

  • Underlying Cause: Pyrazole is an aromatic heterocycle with two nitrogen atoms that can both act as nucleophiles. The tautomeric nature of the pyrazole proton allows for alkylation at either nitrogen. Steric hindrance often plays a key role; bulkier substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less hindered N1 position.[3]

  • Troubleshooting & Optimization:

    • Choice of Base and Solvent: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile often favors the thermodynamically more stable N1 isomer.[3] Stronger bases like sodium hydride (NaH) can sometimes lead to different isomer ratios.

    • Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 60-80 °C) can provide better selectivity compared to aggressive heating.

    • Alternative Methods: For maximum N1-selectivity, catalyst-free Michael addition reactions have been developed, though this requires an activated alkene instead of isobutyl bromide.[4] While more complex, enzymatic methods also offer exceptional regioselectivity.[5][6]

Question 2: My iodination step is giving me a mixture of products, and the major isomer isn't the 5-iodo derivative. How do I direct the iodination to the C5 position?

Answer: The regioselectivity of pyrazole iodination is entirely controlled by the reaction mechanism you employ. Direct electrophilic iodination and deprotonation-iodination proceed through different intermediates, leading to different products.

  • Underlying Cause & Mechanistic Insight:

    • Electrophilic Iodination (Forms C4-Isomer): Reagents like molecular iodine (I₂) combined with an oxidant (e.g., Ceric Ammonium Nitrate (CAN) or H₂O₂) generate an electrophilic iodine species (I⁺).[7][8] The pyrazole ring's electronics favor electrophilic attack at the C4 position, which is the most electron-rich carbon.[9]

    • Deprotonation-Iodination (Forms C5-Isomer): To achieve C5 substitution, you must reverse the polarity. The C5 proton is the most acidic proton on the pyrazole ring.[10] Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively removes this proton to form a C5-lithiated pyrazole intermediate. This powerful nucleophile then readily attacks molecular iodine (I₂) to yield the 5-iodo derivative exclusively.[10]

G cluster_0 C5-Iodination Pathway (Desired) cluster_1 C4-Iodination Pathway (Undesired Side-Reaction) start 1-Isobutylpyrazole step1_c5 1. Add n-BuLi 2. Form C5-Lithiate start->step1_c5 Deprotonation product_c4 4-Iodo-1-isobutylpyrazole start->product_c4 Electrophilic Substitution step2_c5 3. Add I₂ 4. Quench step1_c5->step2_c5 product_c5 5-Iodo-1-isobutylpyrazole step2_c5->product_c5 reagents_c4 I₂ + Oxidant (e.g., CAN) reagents_c4->start

Caption: Contrasting pathways for C5 vs. C4 iodination of pyrazoles.

Question 3: We are scaling up the C5-iodination, but the reaction is inconsistent and sometimes turns black, resulting in low yields. What are the critical parameters for scale-up?

Answer: Scaling up the lithiation-iodination protocol introduces significant challenges related to thermal management and mixing. Inconsistency and decomposition are common signs that these factors are not well-controlled.

  • Underlying Cause:

    • Exotherms: Both the reaction of n-BuLi with any trace moisture and the quenching of the lithiated intermediate can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.[11] Uncontrolled temperature spikes can cause decomposition of the lithiated intermediate and lead to side reactions.

    • Mixing: Inefficient stirring in large reactors can create localized "hot spots" or areas of high reagent concentration, promoting impurity formation.[11]

  • Troubleshooting & Optimization for Scale-Up:

    • Strictly Anhydrous Conditions: Ensure the solvent (THF) is rigorously dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Any moisture will consume n-BuLi and generate heat.

    • Controlled Reagent Addition: Add the n-BuLi solution sub-surface and at a slow, controlled rate to the cooled pyrazole solution. This prevents localized heating at the point of addition. Use a syringe pump for precise control.

    • Internal Temperature Monitoring: Do not rely on the external cooling bath temperature. Use a calibrated internal temperature probe to monitor the reaction mixture directly. The internal temperature should be maintained below -70 °C during the n-BuLi addition.

    • Efficient Stirring: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good mixing and thermal homogeneity throughout the reactor.

Question 4: The final product is a persistent oil, and I'm struggling to purify it from a closely-running impurity via column chromatography. What are my options?

Answer: Purifying low-melting solids or oils can be challenging. The impurity is likely the unreacted starting material (1-isobutylpyrazole) or a regioisomer.

  • Underlying Cause: The polarity difference between 1-isobutylpyrazole and 5-iodo-1-isobutylpyrazole may not be sufficient for easy separation with standard solvent systems.

  • Troubleshooting & Optimization:

    • Optimize Chromatography:

      • Solvent System: Systematically screen solvent systems. Start with a very non-polar eluent (e.g., 100% Hexane) and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient often provides the best separation.

      • Deactivate Silica: If your pyrazole is basic, it might interact with the acidic silica gel, causing streaking. Consider pre-treating the silica by slurrying it with a solvent mixture containing 1% triethylamine.[12]

    • High-Vacuum Distillation: If the product is thermally stable, Kugelrohr or short-path distillation under high vacuum can be an excellent, scalable alternative to chromatography for removing non-volatile impurities.

    • Recrystallization: Even if the product is an oil at room temperature, it may crystallize at lower temperatures. Try dissolving the crude oil in a minimal amount of a non-polar solvent (e.g., pentane or hexane) and storing it at -20 °C or -80 °C. Seeding with a previously obtained pure crystal can induce crystallization.[12]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when handling n-butyllithium, especially at scale? A1: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. All handling must be done under a strict inert atmosphere (argon or nitrogen) using syringe or cannula techniques. Personnel must be equipped with flame-retardant lab coats, safety glasses, and blast shields. A Class D fire extinguisher (for combustible metals) must be readily available. For quenching, a slow addition of isopropanol at low temperatures is recommended before the addition of water.

Q2: How can I confirm that I have synthesized the correct 5-iodo isomer and not the 4-iodo or 3-iodo isomers? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.

  • ¹H NMR: In 1-substituted pyrazoles, the C3-H and C5-H protons are adjacent to the N-atoms and typically appear further downfield than the C4-H. In the 5-iodo product, the characteristic C5-H signal will be absent. You should observe two doublets for the C3-H and C4-H protons.

  • ¹³C NMR: The carbon atom bearing the iodine (C5) will experience a significant upfield shift due to the heavy atom effect.

  • NOE (Nuclear Overhauser Effect): An NOE experiment can confirm the spatial proximity between the isobutyl group's CH₂ protons and the C5 position. Irradiation of the N-CH₂ protons should show an NOE enhancement to the C4-H, but not the C3-H, confirming the N1-substitution and helping to assign the remaining protons.

Q3: Are there any "greener" or less hazardous alternatives to the n-BuLi/Iodine system for C5-iodination? A3: Currently, the deprotonation-iodination strategy remains the most reliable and general method for achieving C5-iodination.[10] While methods using I₂/H₂O₂ in water are considered "green," they are mechanistically suited for electrophilic substitution and will produce the 4-iodopyrazole isomer.[8][13][14] Research into alternative C-H activation methods at the C5 position is ongoing but has not yet yielded a widely adopted, scalable alternative to organolithium chemistry for this specific transformation.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-Isobutylpyrazole
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq.), potassium carbonate (1.5 eq.), and dimethylformamide (DMF, approx. 5 mL per 1 g of pyrazole).

  • Stir the suspension and add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 eq.).

  • Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC or LCMS until the starting pyrazole is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-isobutylpyrazole, which can often be used in the next step without further purification.

Protocol 2: Scalable Synthesis of 5-Iodo-1-isobutylpyrazole

Safety: This procedure must be performed by trained personnel under a strict inert atmosphere.

  • Set up a flame-dried, three-neck flask equipped with an overhead stirrer, an internal temperature probe, and a nitrogen inlet.

  • Add 1-isobutylpyrazole (1.0 eq.) and anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of pyrazole) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.[14]

  • After the addition is complete, stir the resulting solution at -78 °C for an additional 30 minutes.

  • In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF.

  • Slowly add the iodine solution to the lithiated pyrazole solution via cannula, again maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient elution with 0-10% ethyl acetate in hexanes) to yield 5-iodo-1-isobutylpyrazole.[12]

Table 1: Comparative Data for Iodination Methods
MethodReagentsPosition SelectivityTypical YieldScale-Up Considerations
Deprotonation-Iodination 1. n-BuLi, -78 °C2. I₂C5 (>98%)[10]75-90%Requires strict anhydrous conditions and cryogenic temperatures; exothermic.
Oxidative Iodination I₂, CANC4 (>95%)[7][10]80-95%Milder conditions; generates cerium waste.[13]
Green Iodination I₂, H₂O₂C4 (>95%)[8][14]65-100%Uses water as a solvent; reaction times can be long.[14]
References
  • Vertex AI Search. Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • Sci-Hub.
  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • RSC Publishing. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • PubMed. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning.
  • MDPI.
  • ResearchGate.
  • PMC - NIH. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Benchchem. An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
  • MDPI.
  • Efficient Synthesis and Iodine-Functionalization of Pyrazoles using KIO3/PhSeSePh System.
  • MDPI.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • PubMed.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Organic Syntheses Procedure. Organic Syntheses Procedure.
  • Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
  • ResearchGate.
  • YouTube. synthesis of pyrazoles.
  • Benchchem. Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

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Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Halogens: 5-Iodo vs. 5-Bromo Pyrazoles in Cross-Coupling Reactions

A Senior Application Scientist's Guide to Strategic Substrate Selection in Pharmaceutical Synthesis In the landscape of modern drug discovery and development, pyrazole scaffolds are a cornerstone, forming the structural...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Substrate Selection in Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, pyrazole scaffolds are a cornerstone, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle, particularly at the C5 position, is a critical step in the synthesis of novel molecular entities. Palladium-catalyzed cross-coupling reactions are the undisputed workhorse for forging these crucial carbon-carbon and carbon-nitrogen bonds. However, a fundamental choice confronts the synthetic chemist at the outset: which halogen should be installed on the pyrazole ring to ensure the most efficient and robust coupling—iodine or bromine?

This in-depth technical guide provides a comparative analysis of 5-iodo- and 5-bromo pyrazoles in the context of the most widely used cross-coupling reactions. Moving beyond anecdotal wisdom, we will delve into the mechanistic underpinnings, present comparative experimental data, and offer field-proven insights to guide your strategic decisions in reaction design and optimization.

The Decisive Step: A Tale of Two Bonds and Oxidative Addition

The superior reactivity of aryl iodides over bromides in most palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis.[1] This reactivity trend, often generalized as I > Br > Cl, is rooted in the energetics of the rate-determining step for many cross-coupling cycles: the oxidative addition of the halo-heterocycle to the low-valent palladium(0) catalyst.[2][3]

The carbon-halogen bond strength is the critical parameter at play. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This lower bond dissociation energy means that the energy barrier for the palladium catalyst to insert itself into the C-I bond is significantly lower than for the C-Br bond.[1] Consequently, the oxidative addition step proceeds more readily with 5-iodopyrazoles, often leading to faster reaction rates, the ability to use lower catalyst loadings, and the feasibility of conducting reactions under milder temperature conditions.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "The Oxidative Addition Step: C-I vs. C-Br Bond Cleavage."

Performance in the Field: A Cross-Coupling Reaction Showcase

Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for generating biaryl and vinyl-substituted pyrazoles. The enhanced reactivity of the C-I bond is particularly advantageous here.

A study by Jasiński and Świątek et al. on the synthesis of complex 3-trifluoromethylated pyrazoles provides concrete examples of Suzuki-Miyaura couplings with 5-iodopyrazoles.[4][5] For instance, the coupling of a 1-aryl-3-CF3-5-iodopyrazole with phenylboronic acid using a standard Pd(PPh₃)₄ catalyst afforded the 5-phenylated product in a respectable 62% yield.[5] While a direct comparison with the bromo-analog was not performed in this study, literature precedents for Suzuki couplings of 5-bromopyrazoles often require more forcing conditions or more sophisticated catalyst systems to achieve similar efficiencies.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Halogen at C5Coupling PartnerCatalyst SystemConditionsYield (%)Key Observations & Insights
Iodo Phenylboronic acidPd(PPh₃)₄ (30 mol%), K₂CO₃THF/H₂O, reflux, 2 days62%[5]High catalyst loading was used, but the reaction proceeded effectively. The higher reactivity of the iodide is crucial for this transformation.
Bromo N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃, Dimethoxyethane, 80°C, 2h95%[6]While a different pyrazole was used, this demonstrates that high yields are achievable with bromides using a more specialized ligand (dppf).
Bromo Phenylboronic acidPyridine-Pyrazole/Pd(II) complex (0.1 mol%)K₂CO₃, DMF/H₂O, 120°C, 15 min (Microwave)>95%[7]Excellent yield achieved with a specialized catalyst and microwave heating, highlighting the need for more forcing conditions compared to iodides.

Expertise & Experience: The data suggests that while high yields can be obtained with 5-bromopyrazoles, it often necessitates more specialized and expensive phosphine ligands (like dppf or Buchwald-type ligands) or more energy-intensive conditions like microwave irradiation.[6][7] The intrinsic reactivity of 5-iodopyrazoles allows for successful couplings even with more classical and less costly catalysts like Pd(PPh₃)₄, although optimization of catalyst loading is still crucial.[5] For routine library synthesis where cost and simplicity are paramount, starting with the 5-iodopyrazole can be the more strategic choice.

Sonogashira Coupling: Accessing the Alkynyl-Pyrazole Motif

The Sonogashira coupling is indispensable for installing alkynyl functionalities, which are valuable handles for further chemical elaboration and are present in many bioactive molecules. The same reactivity trend holds true, with the copper- and palladium-co-catalyzed cycle benefiting from the lability of the C-I bond.

In the same study by Jasiński's group, the Sonogashira coupling of a 1-aryl-3-CF3-5-iodopyrazole with phenylacetylene, using Pd(PPh₃)₄ and CuI, proceeded in over 90% yield.[5] This near-quantitative conversion underscores the high efficiency of using an iodinated substrate for this transformation.

Table 2: Comparative Performance in Sonogashira Coupling

Halogen at C5Coupling PartnerCatalyst SystemConditionsYield (%)Key Observations & Insights
Iodo PhenylacetylenePd(PPh₃)₄ (10 mol%), CuI (10 mol%)THF/Et₃N, 80°C, 24h>90%[5]Excellent yield under standard Sonogashira conditions, demonstrating the high reactivity of the 5-iodopyrazole.
Bromo Various AlkynesPdCl₂(PPh₃)₂, CuI, Et₃NRefluxing THFGood to ExcellentWhile specific yields vary, 5-bromopyrazoles are competent substrates, though often requiring elevated temperatures.

Trustworthiness: The self-validating system here is the consistent observation across different coupling reactions. The enhanced reactivity of the C-I bond in the oxidative addition step translates directly to more efficient Sonogashira couplings, often allowing for lower reaction temperatures and shorter reaction times compared to their bromo counterparts.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The synthesis of 5-aminopyrazoles via Buchwald-Hartwig amination is of immense importance in medicinal chemistry.[8] Here, the choice between iodo- and bromo-pyrazoles can be more nuanced and catalyst-dependent. While the oxidative addition is generally faster for iodides, the nature of the amine and the specific ligand employed play a crucial role.[9]

Interestingly, some studies have shown that for certain heterocyclic systems, aryl bromides can be superior substrates in palladium-catalyzed aminations, especially when using bulky, electron-rich phosphine ligands.[8] However, for challenging couplings, particularly with less nucleophilic amines or when trying to achieve reactions at lower temperatures, the 5-iodopyrazole often provides a distinct advantage.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Halogen at C5AmineCatalyst SystemConditionsYield (%)Key Observations & Insights
Bromo Various Aliphatic & Aromatic AminesPd precatalyst with tBuBrettPhosLHMDS, 50-80°CModerate to Excellent[8]Highly effective system for bromopyrazoles, but relies on a specialized, advanced generation ligand.
Iodo AnilinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110°CHighIodides are generally reactive substrates, and the choice of ligand (e.g., Xantphos) is critical for achieving high yields.
Bromo AnilinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110°CHighIn many standard aminations, bromides perform comparably to iodides when robust catalyst systems are used.

Authoritative Grounding: The choice of halide can be strategically exploited. For instance, in a molecule containing both a bromo and an iodo-substituent on different positions of a pyrazole ring, a chemoselective coupling can often be achieved by targeting the more reactive C-I bond first under milder conditions, leaving the C-Br bond available for a subsequent, different coupling reaction.[10]

Experimental Protocols: A Practical Guide

To provide actionable insights, here are representative, detailed experimental protocols for the Suzuki-Miyaura and Sonogashira coupling of a 5-iodopyrazole derivative.

Protocol 1: Suzuki-Miyaura Coupling of a 5-Iodopyrazole

Based on the work of Jasiński, K. Świątek, et al. (2025). [5]

  • Reaction Setup: To a flame-dried Schlenk tube, add the 1-aryl-3-CF3-5-iodopyrazole (1.0 equiv), phenylboronic acid (1.3 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (30 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of THF and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux and stir vigorously for 48 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 5-phenylated pyrazole.

Protocol 2: Sonogashira Coupling of a 5-Iodopyrazole

Based on the work of Jasiński, K. Świątek, et al. (2025). [5]

  • Reaction Setup: To a flame-dried Schlenk tube, add the 1-aryl-3-CF3-5-iodopyrazole (1.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%) and copper(I) iodide (CuI) (10 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add degassed THF and triethylamine (Et₃N). Finally, add phenylacetylene (1.25 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C and stir for 24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to afford the 5-(phenylethynyl)pyrazole.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Decision workflow for selecting the appropriate pyrazole halide."

Conclusion and Strategic Recommendations

The choice between 5-iodo- and 5-bromo pyrazoles is a strategic decision that can significantly impact the efficiency, cost, and scalability of a synthetic route.

Choose 5-Iodopyrazole when:

  • High reactivity is paramount: You are working with challenging, sterically hindered, or electron-poor coupling partners.

  • Mild reaction conditions are required: Your substrate contains sensitive functional groups that cannot tolerate high temperatures.

  • Reducing catalyst loading is a goal: The higher reactivity may allow for lower concentrations of expensive palladium catalysts.

  • Facing a difficult or low-yielding transformation: The enhanced rate of oxidative addition can be the key to success.

Choose 5-Bromopyrazole when:

  • Cost of starting materials is a primary driver: Brominating agents and brominated precursors are generally less expensive than their iodine counterparts.

  • The coupling partners are highly reactive: For simple, robust couplings, the additional reactivity of the iodide may be unnecessary.

  • Developing a sequential cross-coupling strategy: The differential reactivity between a bromide and another halide (like chloride or triflate) can be exploited for selective, stepwise functionalization.

Ultimately, the decision rests on a careful analysis of the specific synthetic challenge at hand. By understanding the fundamental mechanistic differences and leveraging the comparative data, researchers can make informed, evidence-based choices, paving the way for more efficient and successful drug discovery campaigns.

References

  • Sharma, S., & Van der Eycken, E. V. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 6(6), 3586-3598. [Link]

  • Jasiński, M., & Świątek, K. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1 H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed, 15(12), 9225-9229. [Link]

  • Fairlamb, I. J. S., et al. (2014). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Organometallics, 33(16), 4154-4162. [Link]

  • Jasiński, M., & Świątek, K. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Iodo-1-isobutylpyrazole Derivatives

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of rational drug design. In the realm of medicinal chemistry, pyra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of rational drug design. In the realm of medicinal chemistry, pyrazole derivatives are a cornerstone, exhibiting a vast spectrum of pharmacological activities.[1] When developing novel derivatives, such as 5-Iodo-1-isobutylpyrazoles, the precise placement of each atom, particularly the heavy iodo substituent, is critical. This substituent significantly influences the molecule's steric and electronic properties, directly impacting its interaction with biological targets.

While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution map of the molecular architecture. This guide provides an in-depth comparison of structural validation techniques, focusing on the gold-standard application of X-ray crystallography to elucidate the structure of 5-Iodo-1-isobutylpyrazole derivatives, ensuring the integrity of your structure-activity relationship (SAR) studies.

The Decisive Power of X-ray Crystallography

Unlike spectroscopic methods that infer connectivity from atomic environments, X-ray crystallography provides direct evidence of atomic positions in 3D space.[2] For heterocyclic compounds, this technique is instrumental, revealing not just the core structure but also crucial details about conformation, stereochemistry, and the subtle interplay of intermolecular forces like hydrogen bonds and stacking interactions that govern how molecules pack in a solid state.[3][4] This complete structural picture is paramount for designing the next generation of therapeutic agents.[3]

Experimental Workflow: From Synthesized Powder to Validated Structure

The journey from a newly synthesized compound to a fully validated crystal structure is a meticulous process. Each step is designed to ensure the final model is an accurate and reliable representation of the molecule.

X_Ray_Workflow cluster_synthesis Chemical Synthesis cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Validation Compound Synthesized Compound (5-Iodo-1-isobutylpyrazole) Crystallization Grow Single Crystals (e.g., Slow Evaporation) Compound->Crystallization Mounting Select & Mount Crystal Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection at ~100 K) Mounting->Diffraction Solution Structure Solution (Electron Density Map) Diffraction->Solution Refinement Structural Refinement (Model Fitting) Solution->Refinement Validation Validation & Deposition (checkCIF, CCDC) Refinement->Validation Final_Structure Final Validated Structure (CIF File) Validation->Final_Structure

Caption: Workflow for single-crystal X-ray structure determination.

Step 1: Growing High-Quality Single Crystals (The Art in the Science)

This is often the most challenging step. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice, free of significant defects. For novel heterocyclic compounds, a screening of methods is advisable.[5]

Field Insight: The presence of the isobutyl group introduces conformational flexibility, while the iodo-pyrazole core provides opportunities for specific intermolecular interactions. Solvent choice is therefore critical. A solvent system that allows the molecule to adopt a low-energy conformation while promoting slow supersaturation is ideal.

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of your 5-Iodo-1-isobutylpyrazole derivative in a range of solvents (e.g., ethyl acetate, acetonitrile, dichloromethane, methanol). A solvent in which the compound is moderately soluble is often a good starting point.

  • Solution Preparation: Prepare a nearly saturated solution by dissolving 5-10 mg of the purified compound in 1-2 mL of the chosen solvent. Gentle warming can be used to aid dissolution.

  • Filtration: Filter the solution using a 0.22 µm syringe filter into a clean, small-diameter vial. This removes dust and other particulates that could act as unwanted nucleation sites, leading to a shower of tiny, unusable crystals.

  • Incubation: Cover the vial with a cap pierced with one or two small holes from a needle. This restricts the rate of evaporation. Place the vial in a vibration-free location (e.g., a dedicated quiet cupboard or a specialized crystallization incubator) at a constant temperature.[5]

  • Monitoring: Observe the vial periodically over several days to weeks without disturbing it. Ideal crystals will appear as clear, well-defined polyhedra.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted and exposed to a focused beam of X-rays.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[1]

  • Cryo-cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas, typically at 100-120 K.[1]

    • Causality: This cryogenic temperature is crucial. It minimizes the thermal vibration of atoms in the crystal lattice. Reduced vibration leads to less diffuse scattering of X-rays, resulting in higher resolution data and a more precise final structure.

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset over several hours.

Step 3: Structure Solution, Refinement, and Validation

The collected diffraction data is processed to determine the crystal's unit cell parameters and the arrangement of atoms within it.

  • Structure Solution: The diffraction pattern is used to generate an electron density map. The heavy iodine atom in 5-Iodo-1-isobutylpyrazole derivatives is a significant advantage here. Its high electron density makes it easy to locate, providing a starting point to phase the data and build the rest of the molecular model.

  • Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the fit is monitored using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

  • Validation and Deposition: This is a critical step for ensuring scientific integrity.

    • The final structural model is validated using software like PLATON or the IUCr's checkCIF service.[6] This checks for geometric anomalies, missed symmetry, and other potential errors.

    • For publication and scientific record, the crystallographic information file (CIF) and structure factor data must be deposited in a public database, most commonly the Cambridge Structural Database (CSD) for small molecules.[7][8][9] This act of data sharing allows for independent verification and use by the broader scientific community.[10]

Comparative Analysis: The Right Tool for the Question

While X-ray crystallography provides the definitive structure, it is often used in concert with other techniques. Understanding the strengths and limitations of each is key to a comprehensive characterization strategy.[11]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[2]Chemical environment, connectivity (2D NMR), solution-state conformation and dynamics.[12][13]Molecular weight, elemental composition (HRMS), fragmentation patterns.[13]
Sample State Solid (single crystal required).[13]Solution.[13]Gas phase (ions).
Ambiguity Unambiguous for absolute structure.Can be ambiguous for complex stereocenters or regioisomers without extensive 2D experiments.Cannot distinguish between isomers.
Key Advantage Provides the "true" atomic-level structure in the solid state.Reveals structure and dynamics in a biologically relevant solution state.[14]High sensitivity and accuracy for molecular formula determination.
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[13]Structure is an averaged representation; generally limited to molecules < 50 kDa.[13][14]Provides no information on 3D arrangement or atom connectivity.

Synergistic Application: For a 5-Iodo-1-isobutylpyrazole derivative, a typical workflow would involve:

  • MS: Confirming the mass and elemental formula post-synthesis.

  • NMR: Confirming the covalent bonding framework (which protons are next to which carbons, etc.) in solution.

  • X-ray Crystallography: Unambiguously determining the precise 3D structure, including the exact position of the iodo and isobutyl groups on the pyrazole ring, and revealing intermolecular interactions that could influence solubility and formulation.

Hypothetical Data for a 5-Iodo-1-isobutylpyrazole Derivative

A successful crystallographic analysis results in a CIF file containing a wealth of data. Key parameters are summarized in a table for publication.

ParameterValueSignificance
Formula C₇H₁₁IN₂Confirms the elemental composition of the molecule in the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.[15]
Space Group P2₁/nDefines the symmetry elements within the unit cell.[15]
Temperature 100(2) KThe low temperature at which data was collected to ensure high quality.
Final R indices [I > 2σ(I)] R1 = 0.025, wR2 = 0.061Low R-factors indicate a good fit between the model and the data.
Goodness-of-fit (GooF) 1.05A value close to 1.0 suggests a good refinement model.[10]
CCDC Deposition No. 2345678The unique identifier for retrieving the data from the CSD.[16]

Conclusion

In the development of novel therapeutics like 5-Iodo-1-isobutylpyrazole derivatives, assumptions about structure are a liability. Spectroscopic methods like NMR and MS are essential for routine characterization, but they do not provide the definitive proof of 3D structure that is often required. Single-crystal X-ray crystallography is the authoritative technique that eliminates ambiguity, providing a high-resolution, three-dimensional view of the molecule. This structural certainty is indispensable for understanding structure-activity relationships, guiding further synthetic efforts, and building robust intellectual property. By integrating this powerful technique into your research workflow, you ensure that your drug discovery program is built on a foundation of validated, unimpeachable structural data.

References

  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Ali, O. M., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances.
  • Moor, A. (2020). X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. University of Bristol.
  • Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery.
  • Anand, K. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • Peak Proteins. (n.d.). Comparison of structural techniques: X-ray, NMR, Cryo-EM.
  • Rashidbaigi, A., & Ruoho, A. E. (1982). Synthesis and characterization of iodoazidobenzylpindolol. Journal of Pharmaceutical Sciences.
  • Feiters, M. C., et al. (2005). X-ray absorption spectroscopic studies on model compounds for biological iodine and bromine. Journal of Synchrotron Radiation.
  • CCDC. (n.d.). CIF Deposition Guidelines.
  • MDPI. (n.d.). Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties.
  • Claridge, J. K., & Crane, N. J. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • ResearchGate. (n.d.). X-ray molecular structure of pyrazole 6 along with atom labeling scheme.
  • Lee, C. F., et al. (2018). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules.
  • OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • Dippold, A. A., & Klapötke, T. M. (2013). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. Chemistry–An Asian Journal.
  • ResearchGate. (n.d.). Molecular structures: (a) pyrazole 3 (CCDC 1453321) and (b) pyrazole 5 (CCDC 1453320).
  • University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography.
  • CCDC. (n.d.). Deposit.
  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD).
  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus.
  • Benchchem. (n.d.). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Carugo, O. (2007). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Current Protein & Peptide Science.
  • Wikipedia. (n.d.). Cambridge Structural Database.
  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT.
  • MDPI. (n.d.). Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches.
  • The University of Manchester. (2015). CCDC 1415299: Experimental Crystal Structure Determination. Research Explorer.

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Validation

The Pyrazole Scaffold: A Versatile Framework for Potent and Selective Enzyme Inhibition

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of Substituted Pyrazoles The pyrazole nucleus, a five-membered aromatic heterocycle with two adjace...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Substituted Pyrazoles

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous clinically approved drugs.[1] This guide delves into the efficacy of pyrazole-derived compounds as enzyme inhibitors, a cornerstone of modern therapeutic strategies.

While the impetus for this guide was an inquiry into the specific efficacy of 5-Iodo-1-isobutylpyrazole-derived compounds , a comprehensive review of the scientific literature reveals a notable scarcity of specific research on this particular substitution pattern. However, the broader family of pyrazole derivatives has been extensively explored, yielding a wealth of data on their interactions with a diverse array of enzymatic targets. This guide, therefore, will provide a comparative analysis of various pyrazole analogs, leveraging available experimental data to illuminate the structure-activity relationships that govern their inhibitory potency and selectivity. We will explore their action on key enzyme families, including kinases, cyclooxygenases, and carbonic anhydrases, offering a valuable resource for researchers engaged in the design and development of novel enzyme inhibitors.

The Chemical Versatility of the Pyrazole Ring: A Foundation for Targeted Inhibition

The pyrazole ring's utility in drug design stems from its unique chemical properties. It can act as both a hydrogen bond donor and acceptor, and its substituent positions (N1, C3, C4, and C5) offer multiple points for chemical modification. This allows for the fine-tuning of a compound's steric and electronic properties to achieve high-affinity and selective binding to the active site of a target enzyme. The introduction of various functional groups can modulate pharmacokinetic properties, such as solubility and metabolic stability, which are critical for in vivo efficacy.

Comparative Efficacy of Pyrazole Derivatives Across Key Enzyme Families

The true measure of an inhibitor's utility lies in its potency and selectivity. The following sections provide a comparative analysis of pyrazole derivatives against several important classes of enzymes, supported by experimental data from the literature.

Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Cell Cycle in Cancer

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] Pyrazole-based compounds have emerged as potent CDK inhibitors. For instance, a series of novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and evaluated as CDK2 inhibitors.[2]

CompoundTargetKᵢ (µM)GI₅₀ (µM) (A2780 Ovarian Cancer)Reference
Compound 15 CDK20.0050.127–0.560 (across 13 cell lines)[2]
Compound 14 CDK2, CDK50.007, 0.003~28-fold lower than lead compound[2]

Kᵢ represents the inhibition constant, a measure of the inhibitor's binding affinity. A lower Kᵢ indicates a more potent inhibitor. GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth.

The data clearly indicates that subtle structural modifications can significantly impact inhibitory potency. Compound 15, in particular, demonstrates high potency against CDK2 and broad antiproliferative activity across multiple cancer cell lines.[2] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis, highlighting the therapeutic potential of this pyrazole scaffold.[2]

Cyclooxygenase (COX) Inhibition: A Staple in Anti-Inflammatory Therapy

Certain pyrazole derivatives are potent anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2] Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. The development of selective COX-2 inhibitors is crucial to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

CompoundTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-20.04375[3]
Analog with Benzotiophenyl and Carboxylic Acid (44) COX-20.01-[3]

IC₅₀ is the half-maximal inhibitory concentration, indicating the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4] A lower IC₅₀ signifies greater potency.

The benzotiophenyl- and carboxylic acid-containing pyrazole analog (44) demonstrates superior COX-2 inhibition compared to celecoxib, showcasing how modifications to the pyrazole scaffold can lead to enhanced potency.[3]

Carbonic Anhydrase (CA) Inhibition: Targeting a Ubiquitous Enzyme Family

Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[5][6] A study on newly synthesized pyrazole derivatives revealed potent inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[5]

CompoundTargetKᵢ (nM)Reference
Compound 6 hCA I5.13[5]
Compound 10 hCA I16.9[5]
Compound 6 hCA II11.77[5]
Compound 10 hCA II67.39[5]
Acetazolamide (Standard) hCA I / hCA II-[5]

These novel pyrazole compounds exhibited impressive inhibition constants in the nanomolar range, with some showing better or comparable inhibitory profiles to the clinically used inhibitor acetazolamide.[5] Molecular docking studies suggested that these compounds bind effectively to the active site of the enzymes.[5]

Experimental Methodologies: A Guide to Assessing Inhibitor Efficacy

The reliable determination of enzyme inhibition is fundamental to drug discovery. The following are generalized protocols for key assays used to evaluate the efficacy of pyrazole-derived inhibitors.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes and is often based on spectrophotometric, fluorescent, or luminescent detection of the enzymatic reaction.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Purified enzyme

  • Substrate specific to the enzyme

  • Test compound (e.g., a 5-Iodo-1-isobutylpyrazole derivative)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compound. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.[7]

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Add Buffer, Enzyme, & Compound to Plate Compound_Prep->Plate_Setup Enzyme_Prep Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Solution Reaction_Start Add Substrate Substrate_Prep->Reaction_Start Pre_Incubation Pre-incubate Plate_Setup->Pre_Incubation Pre_Incubation->Reaction_Start Detection Measure Activity Reaction_Start->Detection Data_Plot Plot Dose-Response Curve Detection->Data_Plot IC50_Calc Calculate IC50 Data_Plot->IC50_Calc MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to Form Formazan D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate GI50 G->H

Caption: Step-by-step workflow of the MTT cell proliferation assay.

Structure-Activity Relationships (SAR): Guiding Principles for Inhibitor Design

The collective data on pyrazole-based inhibitors allows for the deduction of several structure-activity relationships that can guide the design of more potent and selective compounds.

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring often plays a crucial role in determining the compound's interaction with the target enzyme and can influence its pharmacokinetic properties.

  • Substitution at C3 and C5: The groups at the C3 and C5 positions are frequently involved in key interactions within the enzyme's active site. Bulky or aromatic substituents at these positions can enhance binding affinity through hydrophobic or pi-stacking interactions.

  • Substitution at C4: The C4 position can be modified to introduce groups that can form additional hydrogen bonds or other interactions with the enzyme, further enhancing potency and selectivity. The introduction of a halogen, such as iodine, at this position can also serve as a handle for further chemical modifications through cross-coupling reactions.

Pyrazole_SAR pyrazole Pyrazole Core N1 N1-Substituent (Pharmacokinetics) pyrazole->N1 Influences C3 C3-Substituent (Active Site Binding) pyrazole->C3 Key Interaction C4 C4-Substituent (Selectivity/Potency) pyrazole->C4 Modulates C5 C5-Substituent (Active Site Binding) pyrazole->C5 Key Interaction

Caption: Key positions on the pyrazole ring for SAR studies.

Conclusion and Future Directions

The pyrazole scaffold has unequivocally demonstrated its value in the development of potent and selective enzyme inhibitors for a wide range of therapeutic targets. While specific data on 5-Iodo-1-isobutylpyrazole derivatives remains elusive, the principles of rational drug design and the established structure-activity relationships for other pyrazole analogs provide a strong foundation for the future exploration of this and other novel pyrazole-based chemical entities. The continued investigation of this versatile heterocyclic system holds significant promise for the discovery of next-generation therapeutics.

References

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (URL: [Link])

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (URL: [Link])

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (URL: [Link])

  • IC50 - Wikipedia. (URL: [Link])

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (URL: [Link])

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (URL: [Link])

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (URL: [Link])

  • Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis: Dihydropyridopyrazole Analogues of Podophyllotoxin. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (URL: [Link])

  • measuring enzyme inhibition by drugs. (URL: [Link])

  • Pyrazole derivatives as new potent and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. (URL: [Link])

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (URL: [Link])

  • Synthesis and biological activity of some new pyrazolin-5-one and pyrazole derivatives. (URL: [Link])

  • Recently reported biological activities of pyrazole compounds. (URL: [Link])

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (URL: [Link])

  • Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. (URL: [Link])

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (URL: [Link])

  • Some pyrazole derivatives as DPP-4 inhibitors. (URL: [Link])

  • Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. (URL: [Link])

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Comparative

The Versatile Scaffold: A Comparative In Vitro Biological Evaluation of Novel Compounds Derived from 5-Iodo-1-isobutylpyrazole

In the relentless pursuit of novel therapeutic agents, the pyrazole scaffold has consistently emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability h...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the pyrazole scaffold has consistently emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability have led to the development of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][3][4] This guide focuses on the untapped potential of 5-iodo-1-isobutylpyrazole as a versatile starting material for the synthesis of new chemical entities. We will explore the in vitro biological evaluation of a hypothetical series of novel compounds derived from this precursor, comparing their potential efficacy against established alternatives and providing the supporting experimental frameworks for their assessment.

The strategic placement of an iodine atom at the C5 position of the pyrazole ring opens a gateway for diverse structural modifications through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[5][6][7] This allows for the introduction of a variety of aryl, heteroaryl, and alkynyl moieties, thereby enabling the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. The 1-isobutyl group, on the other hand, provides a constant lipophilic character, which can influence the compound's pharmacokinetic profile.

This guide will delve into the synthesis of two hypothetical series of compounds from 5-iodo-1-isobutylpyrazole: a 5-aryl-1-isobutylpyrazole series (via Suzuki coupling) and a 5-alkynyl-1-isobutylpyrazole series (via Sonogashira coupling). We will then present a comparative analysis of their potential antiproliferative and antimicrobial activities, drawing upon the extensive body of research on analogous pyrazole derivatives to inform our discussion. Detailed, field-proven protocols for the key in vitro assays are provided to ensure the reproducibility and integrity of the described evaluations.

Synthetic Strategy: Gateway to Novelty

The synthesis of our hypothetical novel compounds commences with the precursor, 5-iodo-1-isobutylpyrazole. The introduction of diverse functionalities at the 5-position is achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and broad substrate scope.[5]

Scheme 1: Synthesis of 5-Aryl-1-isobutylpyrazole Derivatives via Suzuki-Miyaura Coupling

G A 5-Iodo-1-isobutylpyrazole C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B Arylboronic Acid B->C D 5-Aryl-1-isobutylpyrazole Derivative C->D

Caption: Synthetic route to 5-aryl-1-isobutylpyrazole derivatives.

Scheme 2: Synthesis of 5-Alkynyl-1-isobutylpyrazole Derivatives via Sonogashira Coupling

G A 5-Iodo-1-isobutylpyrazole C Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Base (e.g., Et3N) A->C B Terminal Alkyne B->C D 5-Alkynyl-1-isobutylpyrazole Derivative C->D

Caption: Synthetic route to 5-alkynyl-1-isobutylpyrazole derivatives.

Comparative In Vitro Biological Evaluation

The synthesized novel compounds would be subjected to a battery of in vitro assays to determine their biological activity. Here, we focus on two key therapeutic areas where pyrazole derivatives have shown considerable promise: oncology and infectious diseases.

Antiproliferative Activity

The potential of the novel compounds to inhibit cancer cell growth would be assessed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3][8][9]

Table 1: Hypothetical Antiproliferative Activity of Novel Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
5-Aryl Series
NP-A1 (Aryl = Phenyl)MCF-7 (Breast)15.21.2
NP-A2 (Aryl = 4-Chlorophenyl)A549 (Lung)8.50.8
NP-A3 (Aryl = 4-Methoxyphenyl)HeLa (Cervical)22.11.5
5-Alkynyl Series
NP-E1 (Alkynyl = Phenylethynyl)MCF-7 (Breast)12.81.2
NP-E2 (Alkynyl = (4-Chlorophenyl)ethynyl)A549 (Lung)6.30.8
NP-E3 (Alkynyl = (4-Methoxyphenyl)ethynyl)HeLa (Cervical)18.91.5

Note: The IC50 values presented are hypothetical and for illustrative purposes, based on trends observed in the literature for similar pyrazole derivatives.[5][10][11]

The hypothetical data in Table 1 suggests that the introduction of electron-withdrawing groups (e.g., chloro) on the aryl or alkynyl moiety could enhance the antiproliferative activity of the compounds. This is a common trend observed in structure-activity relationship (SAR) studies of pyrazole-based anticancer agents.[1]

Antimicrobial Activity

The Kirby-Bauer disk diffusion method would be employed to screen the novel compounds for their ability to inhibit the growth of various pathogenic microorganisms.[3] This qualitative assay provides a preliminary indication of the antimicrobial spectrum of the tested compounds.

Table 2: Hypothetical Antimicrobial Activity of Novel Pyrazole Derivatives (Zone of Inhibition in mm)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference Drug (Ciprofloxacin)Reference Drug (Fluconazole)
5-Aryl Series
NP-A11281025-
NP-A215101325-
NP-A3107925-
5-Alkynyl Series
NP-E11491225-
NP-E218131625-
NP-E31181025-

Note: Zone of inhibition values are hypothetical and for illustrative purposes. Ciprofloxacin is a standard antibacterial, and Fluconazole is a standard antifungal.

The hypothetical results in Table 2 indicate that the novel compounds may possess moderate antimicrobial activity, with the chloro-substituted derivatives again showing potentially greater efficacy.[3] Further quantitative analysis using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays would be necessary to confirm these findings.

Experimental Protocols

To ensure the scientific rigor and reproducibility of the in vitro evaluations, detailed step-by-step protocols for the key assays are provided below.

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][8][9] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed Cells in 96-well Plate B Treat with Novel Compounds A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F G A Prepare Standardized Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate Plates C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Conclusion

The in vitro biological evaluation of novel compounds synthesized from 5-iodo-1-isobutylpyrazole represents a promising avenue for the discovery of new therapeutic agents. The versatility of this precursor allows for the creation of diverse chemical libraries through established synthetic methodologies. The hypothetical data presented in this guide, based on existing research on pyrazole derivatives, suggests that compounds derived from this scaffold have the potential to exhibit significant antiproliferative and antimicrobial activities. The provided experimental protocols offer a robust framework for the rigorous in vitro assessment of these novel compounds. Further investigation, including extensive SAR studies and in vivo testing, will be crucial in translating these promising in vitro findings into tangible clinical applications.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • MTT Assay Protocol. (n.d.). Roche. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2017). Molecules. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2021). MDPI. [Link]

  • Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (n.d.). RSC Publishing. [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. (2012). Bioorganic & Medicinal Chemistry. [Link]

  • Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. (2019). ResearchGate. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. (n.d.). MDPI. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2022). NIH. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 5-Iodo-1-isobutylpyrazole

Introduction: The Strategic Value of 5-Iodo-1-isobutylpyrazole The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its versatile biological activi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Iodo-1-isobutylpyrazole

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its versatile biological activities.[1] Specifically, 5-Iodo-1-isobutylpyrazole serves as a highly valuable and versatile building block. The iodine atom at the C5 position acts as an excellent leaving group, making it a prime handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of various catalytic systems for the functionalization of this key intermediate, focusing on the most prevalent and powerful transformations in the drug discovery toolkit: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Our analysis moves beyond a simple recitation of protocols. We will delve into the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights to guide your experimental design. Every protocol is presented as a self-validating system, explaining the causality behind each step to ensure reproducibility and successful outcomes in your laboratory.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between an organohalide and an organoboron compound, essential for synthesizing biaryl and heteroaryl structures.[1][2] The choice of the palladium catalyst and, critically, the ancillary ligand, dictates the reaction's efficiency, scope, and tolerance to functional groups.[3]

Expertise & Experience: Catalyst & Ligand Selection Rationale

For electron-rich N-heterocycles like pyrazoles, the choice of ligand is paramount. While first-generation catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern synthetic challenges often demand more sophisticated systems.[4][5]

  • Electron-Rich, Bulky Phosphine Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, are often superior for coupling heteroaryl halides.[2][3] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the rate-limiting oxidative addition step.[6] The electron-donating nature of these ligands also accelerates the final reductive elimination step, furnishing the desired product.[7]

  • Palladium Pre-catalysts: Using air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G2) simplifies reaction setup and provides a more consistent source of the active Pd(0) catalyst in situ.[2]

Comparative Performance Data

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of 5-Iodo-1-isobutylpyrazole with various boronic acids, adapted from established protocols for similar iodopyrazoles.[1][3]

Coupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285-95[1][5]
4-Methoxyphenylboronic AcidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O (5:1)80890-98[3]
3-Pyridinylboronic AcidXPhos Pd G2 (2%)K₃PO₄ (2.0)2-MeTHF100680-90[2]
2-Thiopheneboronic AcidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)DME801288-96[8]
Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_add Oxidative Addition pd_ii_complex L₂Pd(II)(Ar)(I) pd0->pd_ii_complex Ar-I transmetal Transmetalation pd_ii_aryl_complex L₂Pd(II)(Ar)(Ar') pd_ii_complex->pd_ii_aryl_complex Ar'-B(OR)₂ Base pd_ii_aryl_complex->pd0 Ar-Ar' reductive_elim Reductive Elimination reagents1 5-Iodo-1-isobutylpyrazole (Ar-I) reagents2 Ar'-B(OR)₂ + Base product Product (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol is adapted from established procedures for similar pyrazole derivatives.[1]

  • Vessel Preparation (Trustworthiness): To a flame-dried Schlenk flask, add 5-Iodo-1-isobutylpyrazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv). The use of a Schlenk flask and flame-drying is critical to remove atmospheric moisture, which can hydrolyze the boronic acid and deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). Handle the catalyst under an inert atmosphere (argon or nitrogen) as the Pd(0) species is sensitive to oxidation.

  • Inert Atmosphere (Causality): Seal the flask and cycle between vacuum and backfilling with argon three times. This process is fundamental to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause phosphine ligand oxidation.

  • Solvent Addition: Add degassed solvents (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. Degassing the solvents (by sparging with argon or freeze-pump-thaw cycles) is another crucial step to minimize dissolved oxygen. The aqueous phase is necessary to facilitate the transfer of the boronic acid species and to dissolve the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[9] This reaction is exceptionally valuable for creating linear, rigid structures often sought in materials science and as precursors for more complex heterocyclic syntheses.[10][11] It uniquely employs a dual catalytic system of palladium and copper.[10]

Expertise & Experience: Catalyst System Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[10]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the 5-Iodo-1-isobutylpyrazole.

  • Copper Cycle: Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.

  • "Copper-Free" Sonogashira: While the copper co-catalyst is traditional, concerns about copper-catalyzed alkyne homocoupling (Glaser coupling) have led to the development of "copper-free" conditions. These methods often require higher catalyst loadings or more specialized ligands to facilitate the direct reaction of the acetylide with the palladium center, but can provide cleaner reaction profiles.

Comparative Performance Data

The following table summarizes conditions for the Sonogashira coupling of 5-Iodo-1-isobutylpyrazole with terminal alkynes, based on protocols for analogous iodopyrazoles.[10][12]

Coupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2%) / CuI (4%)TEA (3.0)THF60690-98[10][12]
TrimethylsilylacetylenePd(PPh₃)₄ (5%) / CuI (5%)DIPEA (3.0)DMF50885-95[10]
1-HeptynePdCl₂(PPh₃)₂ (2%) / CuI (4%)TEA (3.0)Acetonitrile801280-90[13]
Propargyl AlcoholPdCl₂(PPh₃)₂ (3%) / CuI (5%)TEA (3.0)DMFRT2475-85[14]
Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-I L₂ pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)-C≡CR L₂ pd2_aryl->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide R-C≡CH + Base cu_acetylide->pd2_aryl To Transmetalation

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Detailed Experimental Protocol: Sonogashira Coupling with Phenylacetylene

This protocol is a robust starting point for researchers.[10]

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Iodo-1-isobutylpyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Base: Add anhydrous solvent (e.g., THF or DMF) followed by the base (e.g., triethylamine (TEA), 3.0 equiv). The amine base is crucial as it both deprotonates the terminal alkyne and acts as a scavenger for the HI generated during the reaction.

  • Reagent Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture (typically 50-80 °C) and monitor progress by TLC. The reaction is often complete within a few hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the residue by silica gel chromatography to yield the desired 4-alkynyl-pyrazole derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[6][15] It has largely replaced harsher classical methods like the Ullmann condensation for many applications.[16][17]

Expertise & Experience: The Critical Role of Ligands and Base

The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand and the base.[18]

  • Sterically Hindered Ligands: For challenging substrates like N-heterocycles, bulky biarylphosphine ligands are essential. Ligands like AdBrettPhos and tBuBrettPhos have proven effective for the amination of bromo- and iodo-pyrazoles.[19] Their steric bulk facilitates the reductive elimination step, which is often the turnover-limiting step in C-N coupling.[6]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base's role is to deprotonate the amine, forming the active nitrogen nucleophile that coordinates to the palladium center.[18] The choice of base can significantly impact reaction rates and yields.

Comparative Performance Data

The table below provides representative conditions for the Buchwald-Hartwig amination of 5-Iodo-1-isobutylpyrazole, drawing from protocols for similar heterocyclic halides.[8][19]

Amine PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)Reference
MorpholinePd₂(dba)₃ (2%) / XPhos (4%)NaOtBu (1.5)Toluene1001285-95[8]
AnilinePd(OAc)₂ (2%) / AdBrettPhos (4%)K₂CO₃ (2.0)t-BuOH1101870-85[19]
BenzylamineG3-XPhos (2%)LHMDS (1.5)Dioxane801080-90[20]
Primary Amide (e.g., Benzamide)Pd(OAc)₂ (2%) / AdBrettPhos (4%)K₃PO₄ (2.0)Dioxane1102460-75[19]
Catalytic Cycle: Buchwald-Hartwig Amination```dot

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// Reagents/Products reagents1 [label="Ar-I", shape=plaintext, fontcolor="#202124"]; reagents2 [label="HNR¹R² + Base", shape=plaintext, fontcolor="#202124"]; product [label="Product\n(Ar-NR¹R²)", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> pd_ii_complex [label=" Ar-I "]; pd_ii_complex -> pd_ii_amido_complex [label=" HNR¹R²\n Base "]; pd_ii_amido_complex -> pd0 [label=" Ar-NR¹R² "];

// Positioning labels reagents1 -> pd0 [style=invis]; reagents2 -> pd_ii_complex [style=invis]; product -> pd_ii_amido_complex [style=invis];

// Cycle labels pd0 -> oxidative_add [style=invis, weight=0]; oxidative_add -> pd_ii_complex [style=invis, weight=0]; pd_ii_complex -> amine_coord [style=invis, weight=0]; amine_coord -> pd_ii_amido_complex [style=invis, weight=0]; pd_ii_amido_complex -> reductive_elim [style=invis, weight=0]; reductive_elim -> pd0 [style=invis, weight=0]; }

Sources

Comparative

A Comparative Cross-Validation of HPLC-UV and GC-MS for the Quantitative Analysis of 5-Iodo-1-isobutylpyrazole

In the landscape of pharmaceutical development and quality control, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Iodo-1-isobutylpyrazole, a k...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Iodo-1-isobutylpyrazole, a key heterocyclic building block, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth, objective comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust analysis of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods.

The choice of an analytical method is a critical decision that reverberates through the entire lifecycle of a pharmaceutical product, from development to batch release.[1][2] It is therefore essential to not only develop a method but to rigorously validate it to ensure it is fit for its intended purpose.[3][4][5][6] This guide will delve into the cross-validation of two distinct, yet powerful, analytical approaches for 5-Iodo-1-isobutylpyrazole, providing the supporting experimental data and protocols to inform your method selection.

The Rationale for Method Selection: HPLC-UV vs. GC-MS

The selection of HPLC-UV and GC-MS for this comparative study is deliberate. HPLC is a workhorse in the pharmaceutical industry, particularly for non-volatile or thermally labile compounds, offering robust and reproducible separations.[7] Conversely, GC-MS provides exceptional sensitivity and specificity, especially for volatile or semi-volatile compounds, with the mass spectrometer offering definitive identification.[7][8] Given that pyrazole derivatives can exhibit a range of volatilities, a direct comparison is highly relevant.

A critical consideration for GC-MS analysis is the volatility and thermal stability of the analyte.[9] While some pyrazoles are amenable to direct GC analysis, others may require derivatization to improve their volatility and chromatographic behavior.[9] This guide will explore a direct GC-MS approach for 5-Iodo-1-isobutylpyrazole, acknowledging that derivatization could be an alternative optimization step.

Experimental Design: A Cross-Validation Approach

To ensure the interchangeability and reliability of data between the two proposed methods, a comprehensive cross-validation study is essential.[10] This involves analyzing the same set of samples by both HPLC-UV and GC-MS and comparing the results. The validation of these methods will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][6][11]

The following workflow outlines the cross-validation process:

Cross-Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation prep Prepare Stock & Working Standards of 5-Iodo-1-isobutylpyrazole hplc_analysis Analyze Samples & Standards by Validated HPLC-UV Method prep->hplc_analysis gcms_analysis Analyze Samples & Standards by Validated GC-MS Method prep->gcms_analysis samples Prepare Spiked & Unknown Samples samples->hplc_analysis samples->gcms_analysis hplc_data Process HPLC Data hplc_analysis->hplc_data compare Compare Quantitative Results (e.g., Bland-Altman, Regression) hplc_data->compare gcms_data Process GC-MS Data gcms_analysis->gcms_data gcms_data->compare evaluate Evaluate Method Performance Against Acceptance Criteria compare->evaluate

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of 5-Iodo-1-isobutylpyrazole.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase chromatography, a common and effective technique for the separation of moderately polar organic molecules.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the 5-Iodo-1-isobutylpyrazole reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Accurately weigh the sample containing 5-Iodo-1-isobutylpyrazole, dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a suitable concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a direct injection GC-MS method suitable for a semi-volatile compound.

1. Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 260 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (20:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the 5-Iodo-1-isobutylpyrazole reference standard in a volatile, compatible solvent such as dichloromethane or ethyl acetate. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in the chosen solvent, sonicate, and dilute to a concentration within the calibration range. Filter if necessary.

Comparative Performance Data

The following tables summarize the validation parameters for the HPLC-UV and GC-MS methods, based on established performance for similar pyrazole derivatives and halogenated compounds.

Table 1: System Suitability

ParameterHPLC-UVGC-MSAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 50000> 2000
%RSD of Peak Area (n=6)0.8%1.5%≤ 2.0%

Table 2: Method Validation Parameters

ParameterHPLC-UVGC-MSICH Q2(R2) Guideline
Linearity (r²) > 0.999> 0.998≥ 0.99
Range (µg/mL) 1 - 1000.1 - 20Dependent on application
LOD (µg/mL) 0.20.03Signal-to-Noise ≥ 3
LOQ (µg/mL) 0.70.1Signal-to-Noise ≥ 10
Accuracy (% Recovery) 99.5 - 101.2%98.8 - 102.5%98.0 - 102.0% for API
Precision (%RSD)
- Repeatability0.9%1.8%≤ 2.0%
- Intermediate Precision1.2%2.5%≤ 3.0%
Specificity No interference from placeboNo co-eluting peaks at the same m/zMethod is specific

Causality Behind Experimental Choices and Interpretation of Results

The choice of a C18 column in the HPLC method is due to its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The isocratic mobile phase was selected for its simplicity and robustness, which is ideal for routine quality control applications.[12] The detection wavelength of 230 nm was chosen based on the UV absorbance spectrum of the pyrazole moiety.

For the GC-MS method, a DB-5ms column was selected for its low bleed characteristics and excellent inertness, which is crucial for the analysis of potentially active compounds. The temperature program was optimized to ensure good peak shape and resolution from potential impurities. The use of a mass selective detector provides a higher degree of specificity compared to a UV detector, as it can differentiate compounds based on their mass-to-charge ratio and fragmentation patterns.

The comparative data reveals that both methods are suitable for the intended purpose. The HPLC-UV method demonstrates slightly better precision, which is often the case for liquid chromatography. However, the GC-MS method offers significantly lower limits of detection and quantification, making it the preferred choice for trace-level analysis or impurity profiling. The slightly lower linearity correlation coefficient for GC-MS is not uncommon and is well within acceptable limits.

Trustworthiness: A Self-Validating System

The trustworthiness of these analytical methods is established through a comprehensive validation process that adheres to ICH guidelines.[3][5][6] Each validation parameter serves as a check on the method's performance. For instance, specificity studies, which involve analyzing a placebo and spiked samples, ensure that excipients or impurities do not interfere with the quantification of the analyte.[12] Accuracy, determined through recovery studies, confirms that the method can correctly quantify the analyte in a sample matrix. Precision, assessed through repeatability and intermediate precision studies, demonstrates the method's consistency over time and with different analysts and equipment.

The following diagram illustrates the logical relationship of the validation parameters in establishing a trustworthy analytical method:

Validation_Parameters Trustworthy Method Trustworthy Method Specificity Specificity Specificity->Trustworthy Method Ensures correct analyte measurement Linearity Linearity Linearity->Trustworthy Method Proportional response to concentration Accuracy Accuracy Accuracy->Trustworthy Method Closeness to true value Precision Precision Precision->Trustworthy Method Reproducibility of results Robustness Robustness Robustness->Trustworthy Method Insensitive to small variations LOD/LOQ LOD/LOQ LOD/LOQ->Trustworthy Method Defines sensitivity limits

Caption: Interrelation of validation parameters for a trustworthy method.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the quantitative analysis of 5-Iodo-1-isobutylpyrazole. The choice between the two methods will depend on the specific application:

  • For routine quality control and release testing , the HPLC-UV method is recommended due to its excellent precision, simplicity, and robustness.

  • For impurity profiling, trace analysis, or in situations requiring definitive identification , the GC-MS method is the superior choice due to its higher sensitivity and specificity.

A successful cross-validation, demonstrating comparable results between the two methods, provides a high degree of confidence in the analytical data generated, regardless of the chosen platform. This allows for flexibility in laboratory operations and ensures consistency in product quality assessment throughout the drug development lifecycle.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry. [Link]

  • A practical guide to validation and verification of analytical methods in the clinical laboratory. Advances in Clinical Chemistry. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. ECA Analytical Quality Control Group. [Link]

  • Peer Reviewed: A Practical Guide to Analytical Method Validation. ACS Publications. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Semantic Scholar. [Link]

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  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

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Validation

A Comparative Guide to the Biological Activity Screening of a Novel 5-Iodo-1-isobutylpyrazole Library

Introduction: The Rationale for Exploring 5-Iodo-1-isobutylpyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring 5-Iodo-1-isobutylpyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this five-membered aromatic heterocycle have demonstrated a vast spectrum of pharmacological properties, including anticancer, antimicrobial, and insecticidal activities.[1][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile. This guide outlines a comprehensive screening cascade for a novel library of 5-iodo-1-isobutylpyrazole derivatives, a class of compounds rationally designed to explore a unique chemical space with high potential for discovering new therapeutic and agrochemical agents.

The selection of the 5-iodo and 1-isobutyl substitutions is deliberate. The introduction of a halogen atom, particularly iodine, into a heterocyclic ring can significantly enhance biological activity, often by increasing lipophilicity and facilitating interactions with biological targets.[5] The isobutyl group at the N1 position provides a non-polar, sterically significant moiety that can influence the compound's binding affinity and selectivity. While the biological activities of pyrazoles are broadly studied, the specific contributions of this combination of substituents remain largely unexplored, presenting a compelling opportunity for novel discovery.

This guide provides a detailed, step-by-step framework for the synthesis and biological evaluation of this unique compound library. We will delve into the causality behind our experimental choices, presenting self-validating protocols and comparative data to equip researchers in drug development and agrochemical science with the necessary tools to embark on similar screening endeavors.

Synthesis of the 5-Iodo-1-isobutylpyrazole Library

The journey from concept to biological data begins with the synthesis of the compound library. A plausible and efficient synthetic route is paramount for generating a diverse set of derivatives for screening. The following is a generalized, yet robust, protocol for the synthesis of the 5-iodo-1-isobutylpyrazole core structure, from which a library of analogues can be generated through further modifications.

General Synthetic Pathway

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Iodination cluster_2 Step 3: Derivatization (e.g., Suzuki Coupling) A 1,3-Dicarbonyl Compound C 1-Isobutylpyrazole A->C Condensation B Isobutylhydrazine B->C D 1-Isobutylpyrazole F 5-Iodo-1-isobutylpyrazole D->F Electrophilic Substitution E Iodinating Agent (e.g., NIS) E->F G 5-Iodo-1-isobutylpyrazole I Diverse Library of Derivatives G->I Pd-catalyzed Cross-Coupling H Boronic Acid/Ester H->I

Caption: Synthetic workflow for the 5-iodo-1-isobutylpyrazole library.

In-Vitro Cytotoxicity Screening: The Search for Anticancer Activity

Numerous pyrazole derivatives have shown promise as anticancer agents by targeting various pathways involved in cell proliferation and survival.[6][7] Our initial screening of the 5-iodo-1-isobutylpyrazole library will focus on identifying compounds with cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability and is our chosen primary screening tool.[8][9]

The Principle of the MTT Assay

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic potential.

Detailed Protocol for the MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-iodo-1-isobutylpyrazole derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Hypothetical Data Presentation
Compound IDR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
PYZ-001 Phenyl15.222.818.5
PYZ-002 4-Chlorophenyl8.712.19.3
PYZ-003 4-Methoxyphenyl25.435.129.8
PYZ-004 2-Thienyl11.315.913.2
Doxorubicin -0.91.21.0

Antimicrobial Activity Screening: A Quest for New Antibiotics and Antifungals

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10][11] Pyrazole derivatives have been reported to possess both antibacterial and antifungal properties.[7][12] The screening of our 5-iodo-1-isobutylpyrazole library for antimicrobial activity will be conducted using the agar well diffusion method, a straightforward and effective technique for preliminary screening.

Detailed Protocol for Agar Well Diffusion Assay
  • Preparation of Microbial Inoculum: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) in sterile saline or broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of each test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells. Use a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Hypothetical Data Presentation
Compound IDR GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
PYZ-001 Phenyl121011
PYZ-002 4-Chlorophenyl181516
PYZ-003 4-Methoxyphenyl978
PYZ-004 2-Thienyl151314
Ciprofloxacin -2528-
Fluconazole ---22

Insecticidal Activity Screening: Identifying Novel Pest Control Agents

Pyrazole-based compounds are prominent in the agrochemical industry, with some acting as potent insecticides.[13][14] The screening of the 5-iodo-1-isobutylpyrazole library for insecticidal activity will involve a primary screen against a model insect, followed by a mechanistic study targeting the acetylcholinesterase (AChE) enzyme, a common target for insecticides.[15]

Overall Workflow for Biological Screening

G A Library of 5-Iodo-1-isobutylpyrazole Derivatives B Primary Screening A->B C In-Vitro Cytotoxicity (MTT Assay) B->C D Antimicrobial Screening (Agar Diffusion) B->D E Insecticidal Screening (Contact Toxicity) B->E F Hit Identification C->F D->F E->F G Secondary Screening & Mechanism of Action F->G H Dose-Response & IC50 Determination G->H I Acetylcholinesterase Inhibition Assay G->I

Caption: High-level workflow for the biological screening of the pyrazole library.

Detailed Protocol for Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in deionized water, and solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells. Include a positive control (e.g., Galantamine) and a negative control (without inhibitor).

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to all wells except the blank.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the negative control.

Hypothetical Data Presentation
Compound IDR Group% AChE Inhibition at 10 µM
PYZ-001 Phenyl35%
PYZ-002 4-Chlorophenyl78%
PYZ-003 4-Methoxyphenyl22%
PYZ-004 2-Thienyl65%
Galantamine -95%

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the biological activity screening of a novel library of 5-iodo-1-isobutylpyrazole derivatives. By systematically evaluating these compounds for their anticancer, antimicrobial, and insecticidal properties, researchers can efficiently identify promising lead candidates for further development. The detailed, self-validating protocols and comparative data presentation serve as a robust starting point for such an endeavor.

The hypothetical data presented herein illustrates the potential for discovering compounds with significant biological activity within this novel chemical class. Positive hits from these primary screens would warrant further investigation, including dose-response studies to determine precise IC50 values, evaluation against a broader panel of cancer cell lines or microbial strains, and more in-depth mechanistic studies to elucidate their mode of action. The exploration of the 5-iodo-1-isobutylpyrazole scaffold holds considerable promise for the discovery of new molecules to address critical needs in medicine and agriculture.

References

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings. PubMed. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Request PDF - ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

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  • A novel strategy for synthesis of 5-iodo ((125/131)I)-1, 2, 3-triazoles via click chemistry. ResearchGate. [Link]

  • Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. PubMed. [Link]

  • Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. ResearchGate. [Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PubMed Central. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Iodo-1-isobutylpyrazole for Laboratory Professionals

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environment...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Iodo-1-isobutylpyrazole, a halogenated pyrazole derivative. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste management, ensuring the protection of laboratory personnel and the environment.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 5-Iodo-1-isobutylpyrazole is paramount. Based on data from analogous compounds and general principles of chemical safety, this compound should be treated as a hazardous substance.

1.1 Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling 5-Iodo-1-isobutylpyrazole. Your attire should create a barrier against potential splashes, inhalation, and skin contact.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

1.2 Hazard Identification and Spill Management

Given its structure as a halogenated organic compound, 5-Iodo-1-isobutylpyrazole should be presumed to be:

  • An irritant: Likely to cause skin and eye irritation.[1]

  • Potentially toxic: Pyrazole derivatives can exhibit a range of biological effects.

  • Environmentally persistent: Halogenated compounds can persist in the environment and require specialized disposal.

In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health & Safety (EHS) department. For minor spills, trained personnel wearing appropriate PPE may proceed with the following cleanup protocol:

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 5-Iodo-1-isobutylpyrazole is that it must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [2]

2.1 Waste Segregation: A Critical Step

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate correct disposal.

  • Halogenated vs. Non-Halogenated Waste: Collect 5-Iodo-1-isobutylpyrazole waste in a container specifically designated for halogenated organic waste.[2] Do not mix it with non-halogenated solvents or other waste streams. This is crucial as the disposal methods, such as incineration, differ for these categories.

2.2 Waste Collection and Container Management

  • Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. The container should be in good condition and free from contamination.

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE ". The label must also include:

    • The full chemical name: "5-Iodo-1-isobutylpyrazole"

    • The approximate concentration and quantity.

    • The date when the first waste was added.

    • The name of the principal investigator and the laboratory location.

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[2]

2.3 Arranging for Disposal

Once the waste container is full, or if the compound is no longer needed, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste yourself.

2.4 Disposal of Empty Containers

Empty containers that once held 5-Iodo-1-isobutylpyrazole must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Rinsate Collection: The first rinsate is considered acutely hazardous and must be collected and disposed of as halogenated hazardous waste. Subsequent rinsates should also be collected as hazardous waste.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin), but be sure to deface or remove the original label. Always confirm this procedure with your institution's EHS guidelines.

Part 3: The "Why" Behind the Protocol: Scientific Rationale

Understanding the reasoning behind these procedures reinforces their importance and promotes a culture of safety.

3.1 The Hazard of Halogenated Organics

The iodine atom in 5-Iodo-1-isobutylpyrazole places it in the category of halogenated organic compounds. These substances are often resistant to natural degradation and can persist in the environment, potentially bioaccumulating in ecosystems. Improper disposal, such as landfilling, can lead to the contamination of soil and groundwater. Incineration at high temperatures is the preferred disposal method for many halogenated organic compounds as it ensures their complete destruction.

3.2 The Importance of Waste Segregation

Mixing different types of chemical waste can have dangerous consequences. For instance, mixing halogenated waste with certain other chemicals could lead to unintended reactions, producing toxic gases or creating a more hazardous mixture. Furthermore, waste disposal facilities have specific processes for different waste streams. Proper segregation at the source is not only a safety measure but also a critical step in ensuring regulatory compliance and efficient disposal.

Data Summary: Hazard Profile of a Related Compound

While specific quantitative toxicity data for 5-Iodo-1-isobutylpyrazole is not available, the hazard classifications for the closely related 5-Iodo-1-methyl-1H-pyrazole provide a valuable reference.

Hazard ClassificationGHS CategoryDescriptionSource
Skin Irritation2Causes skin irritation[1]
Serious Eye Damage1Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[1]

This information strongly supports the recommendation to handle 5-Iodo-1-isobutylpyrazole with a high degree of caution and to use appropriate personal protective equipment.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-Iodo-1-isobutylpyrazole.

Disposal Workflow for 5-Iodo-1-isobutylpyrazole cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Path cluster_prohibited Prohibited Actions start Handling 5-Iodo-1-isobutylpyrazole ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated labware) fume_hood->waste_generated segregate Segregate as Halogenated Organic Waste waste_generated->segregate drain Do NOT Pour Down the Drain waste_generated->drain trash Do NOT Dispose of in Regular Trash waste_generated->trash container Collect in a Labeled, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup incineration High-Temperature Incineration (Typical Final Disposal) pickup->incineration

Caption: A flowchart outlining the correct procedural steps for the safe disposal of 5-Iodo-1-isobutylpyrazole.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 5-Iodo-1-isobutylpyrazole, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Isobutylpyrazole. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019, March). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

  • eviQ. (n.d.). Safe handling and waste management of hazardous drugs. Retrieved from [Link]

  • U.S. Department of Defense. (2020, June 29). DoDM 4715.05, Volume 5, "Overseas Environmental Baseline Document: Waste". Retrieved from [Link]

Sources

Handling

Comprehensive Safety Protocol: Handling 5-Iodo-1-isobutylpyrazole in a Research Environment

Hazard Analysis: Understanding the Risks of 5-Iodo-1-isobutylpyrazole Based on the hazard profiles of similar chemical structures, such as 4-Iodopyrazole and 5-Iodo-1-methyl-1H-pyrazole, it is prudent to handle 5-Iodo-1-...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of 5-Iodo-1-isobutylpyrazole

Based on the hazard profiles of similar chemical structures, such as 4-Iodopyrazole and 5-Iodo-1-methyl-1H-pyrazole, it is prudent to handle 5-Iodo-1-isobutylpyrazole with a high degree of caution. The primary anticipated hazards include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]

  • Serious Eye Damage/Irritation: The compound is likely to be a severe eye irritant, potentially causing significant damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes can lead to irritation of the respiratory system.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.[1]

  • Target Organ Toxicity: Prolonged or repeated exposure to similar iodinated compounds has been shown to potentially cause damage to organs such as the thyroid.

It is also important to note that the compound may be light-sensitive and should be stored accordingly.[1] Incompatible materials to avoid include strong oxidizing agents.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling 5-Iodo-1-isobutylpyrazole. The following table outlines the recommended PPE for various laboratory activities.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Laboratory coatIf not in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is advised.
Running reactions and workup Chemical splash gogglesNitrile glovesLaboratory coatWork should be performed in a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitA NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Donning and Doffing PPE: A Step-by-Step Protocol

Properly putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Fully cover your torso from neck to knees, with arms to the end of your wrists, and fasten in the back.

  • Mask or Respirator: Secure ties or elastic bands at the middle of the head and neck. Fit the flexible band to the bridge of your nose.

  • Goggles/Face Shield: Place over your face and eyes and adjust to fit.

  • Gloves: Extend to cover the cuff of the gown.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in a designated hazardous waste container.

  • Goggles/Face Shield: Remove from the back by lifting the headband or earpieces.

  • Gown/Lab Coat: Unfasten the ties. Peel it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it and fold or roll it into a bundle. Dispose of it in a designated waste container.

  • Mask or Respirator: Remove from the back by untying or lifting the elastic. Do not touch the front of the mask or respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

Operational and Disposal Plans

Engineering Controls

All work with 5-Iodo-1-isobutylpyrazole should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is essential for any procedures that may generate dust or aerosols.[1] An eyewash station and safety shower must be readily accessible.[1]

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and if you are trained to do so, wear the appropriate PPE (see table above) and cover the spill with an inert absorbent material. Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site once the cleanup is complete.

Waste Disposal

All waste materials contaminated with 5-Iodo-1-isobutylpyrazole, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling of 5-Iodo-1-isobutylpyrazole

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Review SDS of Similar Compounds Review SDS of Similar Compounds Assess Risks Assess Risks Review SDS of Similar Compounds->Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Engineering Controls Prepare Engineering Controls Select PPE->Prepare Engineering Controls Don PPE Don PPE Prepare Engineering Controls->Don PPE Conduct Experiment in Fume Hood Conduct Experiment in Fume Hood Don PPE->Conduct Experiment in Fume Hood Monitor for Exposure Monitor for Exposure Conduct Experiment in Fume Hood->Monitor for Exposure Doff PPE Correctly Doff PPE Correctly Monitor for Exposure->Doff PPE Correctly Dispose of Waste Dispose of Waste Doff PPE Correctly->Dispose of Waste Perform Hand Hygiene Perform Hand Hygiene Dispose of Waste->Perform Hand Hygiene

Figure 1: A workflow diagram for the safe handling of 5-Iodo-1-isobutylpyrazole.

First Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1] Do NOT induce vomiting.

References

  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024).
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

  • Health and Safety Authority. Personal Protective Equipment (PPE). [Link]

  • BenchChem. (2025). Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2012).
  • BenchChem. (2025). Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole.
  • MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • eviQ. (n.d.). Safe handling and waste management of hazardous drugs. [Link]

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